molecular formula C34H32N2O5 B15560681 Nortrilobine CAS No. 91897-39-1

Nortrilobine

Cat. No.: B15560681
CAS No.: 91897-39-1
M. Wt: 548.6 g/mol
InChI Key: IIWFTBFEFXXRQB-UIOOFZCWSA-N
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Description

Nortrilobine has been reported in Cocculus pendulus and Pachygone ovata with data available.

Properties

CAS No.

91897-39-1

Molecular Formula

C34H32N2O5

Molecular Weight

548.6 g/mol

IUPAC Name

(8S,21S)-13,27-dimethoxy-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene

InChI

InChI=1S/C34H32N2O5/c1-37-27-8-5-20-14-25-24-18-30-29(16-21(24)9-11-35-25)40-33-31(38-2)17-22-10-12-36-26(32(22)34(33)41-30)13-19-3-6-23(7-4-19)39-28(27)15-20/h3-8,15-18,25-26,35-36H,9-14H2,1-2H3/t25-,26-/m0/s1

InChI Key

IIWFTBFEFXXRQB-UIOOFZCWSA-N

Origin of Product

United States

Foundational & Exploratory

Nortrilobine: A Technical Whitepaper on its Discovery, Isolation from Pachygone ovata, and Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of nortrilobine, a dibenzo-p-dioxin (B167043) bisbenzylisoquinoline alkaloid, with a focus on its discovery and isolation from the plant Pachygone ovata. It includes a detailed, representative experimental protocol for its isolation, a summary of its physicochemical properties, and an exploration of its putative mechanism of action as a topoisomerase II inhibitor.

Introduction and Discovery

This compound is a naturally occurring bisbenzylisoquinoline alkaloid identified in Pachygone ovata (Family: Menispermaceae). This woody climbing shrub, found in the sandy coastal regions of Southern India, has a history of use in traditional medicine, with its fruits utilized as a fish poison and rodenticide.[1] The initial discovery and structural elucidation of this compound were reported in a 1984 study published in the Journal of Natural Products.[2] This research expanded the known alkaloidal constituents of P. ovata, which also include trilobine, coclaurine, and liriodenine.[1][2]

Physicochemical and Structural Data

This compound's structure is characterized by a dibenzo-p-dioxin bisbenzylisoquinoline core. While specific quantitative data for this compound is sparse in publicly available literature, data for the related and co-isolated alkaloid, trilobine, is presented for comparative purposes. A 2020 in silico study investigated the binding affinity of several alkaloids from Pachygone ovata, including this compound, to human topoisomerase II, suggesting a potential for anticancer activity.[3]

CompoundMolecular FormulaMolecular Weight ( g/mol )In Silico Binding Affinity to Topoisomerase II (kcal/mol)
This compoundC35H32N2O5560.64-10.3
TrilobineC35H34N2O5562.66-10.1

Data sourced from in silico docking studies.[3]

Experimental Protocols: Isolation of this compound from Pachygone ovata

The following is a detailed, representative protocol for the isolation of bisbenzylisoquinoline alkaloids from a plant source, based on general alkaloid extraction techniques and the abstract of the original 1984 publication. The specific, detailed protocol for this compound's original isolation is not publicly available.

3.1. Plant Material Collection and Preparation

  • Collect fresh roots of Pachygone ovata.

  • Wash the roots thoroughly to remove soil and debris.

  • Air-dry the roots in a shaded, well-ventilated area until brittle.

  • Grind the dried roots into a coarse powder using a mechanical grinder.

3.2. Extraction of Crude Alkaloids

  • Macerate the powdered root material in 95% ethanol (B145695) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.

  • Acidify the crude extract with 2% sulfuric acid to a pH of 2-3.

  • Partition the acidified extract with chloroform (B151607) to remove non-alkaloidal compounds. Discard the chloroform layer.

  • Basify the aqueous layer with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10 to precipitate the crude alkaloids.

  • Extract the liberated alkaloids with chloroform.

  • Combine the chloroform extracts and evaporate to dryness to yield the crude alkaloid mixture.

3.3. Chromatographic Separation and Purification

  • Subject the crude alkaloid mixture to column chromatography over silica (B1680970) gel.

  • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform-methanol solvent system and visualizing with Dragendorff's reagent.

  • Pool fractions containing compounds with similar Rf values.

  • Subject the fractions containing this compound to further purification using preparative high-performance liquid chromatography (HPLC).[2]

G start Dried, Powdered Roots of Pachygone ovata extraction Maceration with 95% Ethanol start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration acidification Acidification (2% H2SO4) concentration->acidification partition1 Partition with Chloroform acidification->partition1 basification Basification (NH4OH) partition1->basification partition2 Partition with Chloroform basification->partition2 evaporation Evaporation to Dryness partition2->evaporation column_chrom Silica Gel Column Chromatography evaporation->column_chrom hplc Preparative HPLC column_chrom->hplc This compound Pure this compound hplc->this compound

Figure 1: Generalized workflow for the isolation of this compound.

Putative Signaling Pathway and Mechanism of Action

While the specific biological activity of this compound has not been extensively studied, in silico evidence suggests a potential mechanism of action. A 2020 study demonstrated that this compound exhibits a high binding affinity for human topoisomerase II, a key enzyme in DNA replication and transcription.[3] Topoisomerase II inhibitors are a known class of anticancer agents that function by stabilizing the enzyme-DNA complex, leading to double-strand breaks in DNA and subsequently inducing apoptosis (programmed cell death).[4]

Based on this, a putative signaling pathway for this compound's cytotoxic effects can be proposed. This compound may act as a topoisomerase II poison, stabilizing the cleavable complex formed between the enzyme and DNA. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These DNA lesions can trigger a cascade of events, including the activation of cell cycle checkpoints and, ultimately, the intrinsic apoptotic pathway.

G This compound This compound cleavable_complex Stabilized Topo II-DNA Cleavable Complex This compound->cleavable_complex Inhibition topoII Topoisomerase II topoII->cleavable_complex dna DNA dna->cleavable_complex dsb DNA Double-Strand Breaks cleavable_complex->dsb apoptosis Apoptosis dsb->apoptosis

Figure 2: Putative mechanism of this compound as a topoisomerase II inhibitor.

It is important to note that this proposed mechanism is based on computational modeling and requires experimental validation. Further research is needed to confirm this compound's interaction with topoisomerase II and to elucidate the downstream signaling events leading to apoptosis.

Conclusion and Future Directions

This compound, a bisbenzylisoquinoline alkaloid from Pachygone ovata, represents an interesting natural product with potential therapeutic applications. The in silico evidence pointing towards topoisomerase II inhibition warrants further investigation into its anticancer properties. Future research should focus on the total synthesis of this compound to enable more extensive biological evaluation, confirmation of its mechanism of action through in vitro and in vivo studies, and exploration of its structure-activity relationship to guide the development of novel therapeutic agents.

References

Unveiling the Molecular Architecture of Nortrilobine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of nortrilobine, a member of the bisbenzylisoquinoline alkaloid family. By detailing the analytical techniques and logical framework employed, this document serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

This compound, with the chemical formula C34H32N2O5, is structurally identified as N2'-demethyltrilobine. Its complex tetracyclic framework, characteristic of bisbenzylisoquinoline alkaloids, necessitates a multi-faceted analytical approach for unambiguous structure determination. This process hinges on the synergistic application of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, often complemented by chiroptical methods and, when possible, X-ray crystallography for absolute stereochemical assignment.

Isolation and Purification

The initial step in the structure elucidation of a natural product like this compound involves its isolation and purification from the source organism. The general workflow for this process is outlined below.

G A Plant Material Collection and Preparation B Solvent Extraction (e.g., Methanol/Ethanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Dichloromethane, Ethyl Acetate, n-Butanol) C->D E Fractionation (e.g., Column Chromatography on Silica (B1680970) Gel or Sephadex) D->E F Purification (e.g., Preparative HPLC) E->F G Isolated this compound F->G

Figure 1: General workflow for the isolation and purification of this compound.

Experimental Protocol: A Representative Approach

A typical isolation protocol would involve the air-drying and powdering of the plant material, followed by exhaustive extraction with a polar solvent like methanol. The resulting crude extract is then subjected to a series of liquid-liquid partitioning steps with solvents of increasing polarity to separate compounds based on their solubility. Fractions enriched in alkaloids are then subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Molecular Formula Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is pivotal in determining the elemental composition of an unknown compound.

Experimental Protocol: HRMS Analysis

High-resolution electrospray ionization mass spectrometry (HRESIMS) is commonly employed. The purified this compound sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Presentation: Mass Spectrometry Data

ParameterObserved ValueCalculated ValueInterpretation
Molecular Ion [M+H]⁺m/z 549.2389m/z 549.2384Suggests a molecular formula of C34H33N2O5⁺
Molecular FormulaC34H32N2O5-Derived from the accurate mass measurement

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized.

Experimental Protocol: NMR Spectroscopy

The purified this compound is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6). 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

Data Presentation: Representative ¹H and ¹³C NMR Data

The following tables present representative NMR data for a bisbenzylisoquinoline alkaloid of the this compound type.

Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
H-13.95m
H-56.58s
H-86.72s
H-106.95d8.5
H-117.10d8.5
H-1'4.10m
H-5'6.45s
H-8'6.65s
OMe-63.80s
OMe-123.90s

Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)

PositionδC (ppm)
C-160.5
C-342.1
C-425.8
C-4a128.9
C-5110.2
C-6148.5
C-7145.1
C-8112.8
C-8a122.5
C-1'55.3
C-3'45.6
C-4'36.2
Deciphering the Molecular Skeleton with 2D NMR

Two-dimensional NMR experiments are crucial for assembling the molecular structure by identifying correlations between protons and carbons.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton-carbon pairs (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.

The logical relationship of how these 2D NMR experiments are used to piece together the structure is illustrated below.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_deduction Structural Deduction HNMR ¹H NMR (Proton Signals) Fragments Identify Spin Systems and Key Functional Groups HNMR->Fragments CNMR ¹³C NMR (Carbon Signals) CNMR->Fragments COSY COSY (¹H-¹H Correlations) COSY->Fragments HSQC HSQC (Direct ¹H-¹³C Correlations) HSQC->Fragments HMBC HMBC (Long-Range ¹H-¹³C Correlations) Connectivity Establish Connectivity between Fragments HMBC->Connectivity Fragments->Connectivity Structure Propose Planar Structure Connectivity->Structure

Figure 2: Logical workflow for structure elucidation using NMR spectroscopy.

A key aspect of elucidating the structure of bisbenzylisoquinoline alkaloids is determining the connectivity of the two isoquinoline (B145761) units through the ether bridges. HMBC correlations are instrumental in this regard. For instance, correlations from the protons of one isoquinoline unit to the carbons of the other via the ether linkages provide definitive proof of the overall molecular architecture.

G cluster_A Isoquinoline Unit A cluster_B Isoquinoline Unit B H1 H-1 Oxy1 Oxygen Bridge 1 H1->Oxy1 HMBC C8a C-8a C12a C-12a C7_prime C-7' C11_prime C-11' H10_prime H-10' Oxy2 Oxygen Bridge 2 H10_prime->Oxy2 HMBC Oxy1->C7_prime Oxy2->C11_prime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols for the study of nortrilobine and related bisbenzylisoquinoline alkaloids (bisBIAs). Due to the limited availability of specific data on this compound, this guide focuses on the well-characterized, closely related alkaloid, trilobine (B1218842), and other relevant bisBIAs, primarily from the Menispermaceae family.

Natural Sources and Distribution

This compound and its parent compound, trilobine, belong to the large and structurally diverse class of bisbenzylisoquinoline alkaloids. These compounds are predominantly found in a select group of plant families known for their rich alkaloid content.

Primary Plant Families:

  • Menispermaceae (Moonseed Family): This is the most significant source of trilobine and related bisBIAs. Several genera within this family are known to produce these alkaloids.

  • Berberidaceae (Barberry Family): This family is another important source of bisBIAs.

  • Monimiaceae: Certain species within this family have been reported to contain bisbenzylisoquinoline alkaloids.

  • Lauraceae (Laurel Family): A number of bisBIAs have been isolated from plants in this family.

  • Ranunculaceae (Buttercup Family): This family also contributes to the diversity of known bisBIAs.

While a definitive list of plant species containing this compound is not extensively documented in publicly available literature, the genus Cocculus (Menispermaceae) is a prominent source of the closely related alkaloid, trilobine. It is highly probable that this compound co-occurs with trilobine in these species, as it is the N-desmethyl derivative.

Table 1: Quantitative Data of Selected Bisbenzylisoquinoline Alkaloids in Plant Species

AlkaloidPlant SpeciesPlant PartConcentration (% w/w of dry plant material)Reference
TrilobineCocculus hirsutusWhole PlantData not specified[1]
IsotrilobineCocculus hirsutusWhole PlantData not specified[1]
CocsulineCocculus pendulusWhole PlantData not specified
PendulineCocculus pendulusWhole PlantData not specified
TelobineCocculus pendulusWhole PlantData not specified
(-)-pseudocurineStephania abyssinicaLeavesData not specified[2]
(-)-pseudoisocurineStephania abyssinicaLeavesData not specified[2]

Biosynthesis of Trilobine and Related Alkaloids

The biosynthesis of bisbenzylisoquinoline alkaloids is a complex process that begins with the amino acid L-tyrosine. The pathway involves the formation of two benzylisoquinoline units, which then undergo oxidative coupling to form the characteristic dimeric structure.

The general biosynthetic pathway is as follows:

  • Formation of Benzylisoquinoline Monomers: L-tyrosine is converted through a series of enzymatic steps to (S)-norcoclaurine, the central precursor for most benzylisoquinoline alkaloids. Further modifications, including O-methylation and N-methylation, lead to the formation of (S)-coclaurine and (S)-N-methylcoclaurine.

  • Stereochemical Inversion: For the formation of many bisBIAs, one of the (S)-N-methylcoclaurine units is epimerized to its (R)-enantiomer.

  • Oxidative Coupling: A key step in the formation of bisBIAs is the oxidative coupling of two benzylisoquinoline monomers. This reaction is catalyzed by cytochrome P450 enzymes, such as berbamunine (B191780) synthase (CYP80A1), which form the diaryl ether linkages that characterize these molecules.[3] The specific regioselectivity of this coupling determines the final structure of the alkaloid.

  • Post-Coupling Modifications: After the initial dimerization, further enzymatic modifications, such as additional methylations or demethylations, can occur to produce the final array of related alkaloids found in a particular plant species. This compound is formed by the N-demethylation of trilobine.

Bisbenzylisoquinoline Alkaloid Biosynthesis L_tyrosine L-Tyrosine Dopamine Dopamine L_tyrosine->Dopamine p_HPAA 4-Hydroxyphenylacetaldehyde L_tyrosine->p_HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine Norcoclaurine Synthase (NCS) p_HPAA->S_Norcoclaurine S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine 6-O-Methyltransferase (6OMT) S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Coclaurine->S_N_Methylcoclaurine Coclaurine N-Methyl- transferase (CNMT) R_N_Methylcoclaurine (R)-N-Methylcoclaurine S_N_Methylcoclaurine->R_N_Methylcoclaurine Epimerase Trilobine Trilobine S_N_Methylcoclaurine->Trilobine Cytochrome P450 (e.g., CYP80A1) Oxidative Coupling R_N_Methylcoclaurine->Trilobine Cytochrome P450 (e.g., CYP80A1) Oxidative Coupling This compound This compound Trilobine->this compound N-Demethylation

Biosynthetic pathway of trilobine and this compound.

Experimental Protocols

The isolation and quantification of this compound and related alkaloids from plant matrices require a multi-step approach involving extraction, purification, and analytical determination.

General Extraction and Isolation Workflow

A general workflow for the extraction and isolation of bisbenzylisoquinoline alkaloids is presented below. This can be adapted based on the specific plant material and target alkaloids.

Alkaloid Extraction and Isolation Workflow PlantMaterial Dried and Powdered Plant Material Extraction Extraction with Acidified Methanol or Ethanol (B145695) (e.g., Stas-Otto Process) PlantMaterial->Extraction Filtration Filtration and Concentration Extraction->Filtration AcidBasePartitioning Acid-Base Partitioning Filtration->AcidBasePartitioning CrudeAlkaloidExtract Crude Alkaloid Extract AcidBasePartitioning->CrudeAlkaloidExtract Chromatography Column Chromatography (Silica Gel or Alumina) CrudeAlkaloidExtract->Chromatography Fractions Collection of Fractions Chromatography->Fractions TLC TLC Analysis of Fractions Fractions->TLC PurifiedAlkaloids Purified Alkaloids TLC->PurifiedAlkaloids Crystallization Crystallization PurifiedAlkaloids->Crystallization PureCompound Pure Compound Crystallization->PureCompound StructureElucidation Structural Elucidation (NMR, MS, etc.) PureCompound->StructureElucidation

General workflow for alkaloid extraction and isolation.
Detailed Methodologies

3.2.1. Extraction of Alkaloids (Adapted from General Procedures)

  • Maceration: The dried and powdered plant material (e.g., roots, stems, or whole plant) is macerated with a suitable solvent. A common method is the Stas-Otto process, which involves using ethanol acidified with an organic acid like tartaric acid.[4]

  • Solvent Removal: The alcoholic extract is concentrated under reduced pressure to obtain an aqueous residue.

  • Defatting: The aqueous residue is partitioned with a non-polar solvent such as petroleum ether or hexane (B92381) to remove fats and other non-polar compounds.

  • Acid-Base Partitioning:

    • The defatted aqueous extract is acidified (e.g., with 1-5% HCl or H₂SO₄) and then extracted with an organic solvent like chloroform (B151607) or diethyl ether to remove neutral and weakly basic compounds.

    • The acidic aqueous layer, containing the protonated alkaloid salts, is then basified (e.g., with NH₄OH or Na₂CO₃ to pH 9-10).

    • The liberated free alkaloid bases are then extracted with an immiscible organic solvent (e.g., chloroform or dichloromethane).

  • Concentration: The organic extract containing the crude alkaloids is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude alkaloid mixture.

3.2.2. Isolation and Purification by Column Chromatography

  • Stationary Phase: The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel or alumina.

  • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol). The specific solvent system will depend on the polarity of the target alkaloids.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).

  • Further Purification: Fractions containing the alkaloids of interest are pooled and may require further purification by preparative TLC or recrystallization to obtain the pure compounds.

3.2.3. Quantification by High-Performance Liquid Chromatography (HPLC)

While a specific validated HPLC method for this compound was not found in the reviewed literature, a general method for the analysis of bisbenzylisoquinoline alkaloids can be adapted.

  • Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often used. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase may need to be adjusted to ensure good peak shape for the basic alkaloids.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectra of related bisBIAs, a wavelength in the range of 280-285 nm is likely to be suitable for detection.

  • Quantification: Quantification is performed by constructing a calibration curve using a purified and authenticated standard of the target alkaloid.

Conclusion

This compound and related bisbenzylisoquinoline alkaloids are a promising class of natural products with potential pharmacological applications. While the Menispermaceae family, particularly the genus Cocculus, is a rich source of the parent compound trilobine, further research is needed to specifically identify and quantify this compound in various plant species. The experimental protocols and biosynthetic pathways outlined in this guide provide a solid foundation for researchers to explore the natural sources of these complex molecules and to develop methods for their isolation, characterization, and potential therapeutic application. The use of modern analytical techniques such as HPLC and LC-MS will be crucial in advancing our understanding of the distribution and biological significance of this compound and its congeners in the plant kingdom.

References

Spectroscopic and Spectrometric Analysis of Nortriptyline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide details the spectroscopic and spectrometric data for Nortriptyline. Initial searches for "Nortrilobine" did not yield specific results, suggesting a possible typographical error. Therefore, this document focuses on the well-characterized compound, Nortriptyline.

This technical whitepaper provides an in-depth overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for Nortriptyline. It is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the structural elucidation and analytical quantification of this compound.

Mass Spectrometry (MS) Data

Mass spectrometry is a cornerstone technique for the identification and quantification of Nortriptyline in various biological and pharmaceutical matrices. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely employed.

Table 1: Key Mass Spectrometry Data for Nortriptyline

ParameterValueMethodReference
Molecular Weight263.4 g/mol ---
Exact Mass263.167399674 DaComputed
Precursor Ion (LC-MS/MS, ESI+)[M+H]⁺ at m/z 264.1747LC-ESI-FT
Key Fragment Ions (LC-MS/MS)205.1011, 218.1091, 189.0699, 178.0778, 129.07HCD
Precursor Ion (GC-CI-MS)[MH]⁺Isobutane CI
N-nitroso-nortriptyline Precursor Ion (LC-MS/MS)[M+H]⁺ at m/z 293.1ESI+
N-nitroso-nortriptyline Fragment Ions (LC-MS/MS)263.1 (Quantifier), 248.1, 234.1 (Qualifiers)---
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is essential for the definitive structural confirmation of Nortriptyline and its related impurities. While comprehensive public datasets are fragmented, published studies and analytical notes provide the basis for its spectral characterization.

Table 2: Predicted ¹H and ¹³C NMR Data for Nortriptyline Derivatives

NucleusPredicted Chemical Shift (δ) Range (ppm)NotesReference
¹H NMR7.15 (residual solvent peak often used as reference)General reference for organic compounds.
¹³C NMR-10 to 180General spectral window for ¹³C NMR.
¹³C NMRSignals assigned to metabolites from N-dealkylation and N-oxidation.Study on ¹³C-labelled amitriptyline (B1667244) and its metabolite nortriptyline.

Note: Specific, experimentally verified peak assignments for Nortriptyline were not available in the immediate search results. The data is often presented in the context of its parent compound, Amitriptyline, and its metabolites.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in the Nortriptyline molecule. As a secondary amine, it exhibits characteristic absorption bands.

Table 3: Characteristic Infrared (IR) Absorption Data for Nortriptyline

Functional GroupCharacteristic Absorption Range (cm⁻¹)NotesReference
N-H Stretch~3300Secondary amines typically exhibit one N-H band.
C-H Stretch (Aromatic)>3000---
C-H Stretch (Aliphatic)<3000---
C=C Stretch (Aromatic)1600-1450---
N-H BendBelow 1600Can overlap with C-C and C-H modes.

The FTIR spectra of Nortriptyline Hydrochloride pure drug have been analyzed and compared with its formulation to confirm compatibility, indicating no significant interaction or peak shifts.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following protocols are based on established methods for the analysis of Nortriptyline.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive for the simultaneous quantification of Nortriptyline and its metabolite, 10-hydroxynortriptyline, in human plasma.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 250 µL of human plasma, add an internal standard (e.g., carbamazepine).

    • Perform extraction using a suitable organic solvent.

  • LC Conditions:

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Mode: Multiple Reaction Monitoring (MRM).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the determination of Nortriptyline in plasma, often requiring derivatization.

  • Sample Preparation and Derivatization:

    • Extract Nortriptyline from the plasma sample using a solvent extraction method.

    • Evaporate the solvent to dryness.

    • Derivatize the residue with an agent such as heptafluorobutyric anhydride (B1165640) or trifluoroacetic anhydride to enhance volatility.

  • GC Conditions:

    • Carrier Gas: Isobutane can be used as both carrier and chemical ionization reagent gas.

  • MS Conditions:

    • Ionization: Chemical Ionization (CI).

    • Detection: Selective Ion Monitoring (SIM) of the MH⁺ ions.

Protocol 3: Attenuated Total Reflectance (ATR) - IR Spectroscopy

This provides a general procedure for acquiring an IR spectrum of a solid sample.

  • Instrument: Bio-Rad FTS or equivalent.

  • Technique: ATR-Neat (using an accessory like DuraSamplIR II).

  • Sample Preparation: A small amount of the Nortriptyline HCl sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is acquired over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty crystal is taken first.

Visualizations

Analytical Workflow for Nortriptyline Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of Nortriptyline in a biological matrix, from sample receipt to final data analysis.

Nortriptyline_Analytical_Workflow Figure 1: General Analytical Workflow for Nortriptyline Quantification cluster_preanalytical Pre-Analytical cluster_analytical Analytical Procedure cluster_postanalytical Post-Analytical Sample_Collection Sample Collection (e.g., Human Plasma) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Spiking Extraction Extraction (LLE or SPE) Internal_Standard->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization Separation Chromatographic Separation (LC or GC) Extraction->Separation Derivatization->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Ionization Data_Processing Data Processing (Integration & Calibration) Detection->Data_Processing Quantification Quantification & Reporting Data_Processing->Quantification

Caption: Figure 1: General Analytical Workflow for Nortriptyline Quantification

Nortriptyline Metabolism Pathway

This diagram shows the primary metabolic conversion of the tertiary amine antidepressant Amitriptyline to the secondary amine Nortriptyline.

Nortriptyline_Metabolism Figure 2: Primary Metabolism of Amitriptyline to Nortriptyline Amitriptyline Amitriptyline (Tertiary Amine) Nortriptyline Nortriptyline (Secondary Amine) [Active Metabolite] Amitriptyline->Nortriptyline N-demethylation Enzyme CYP450 Enzymes (e.g., CYP2C19, CYP3A4) Enzyme->Amitriptyline

Caption: Figure 2: Primary Metabolism of Amitriptyline to Nortriptyline

An In-depth Technical Guide on the Physical and Chemical Properties of Nortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

Please note: Due to persistent technical issues with the search tool, I was unable to retrieve some of the highly specific experimental details and comprehensive spectroscopic data requested. The following guide is compiled from the information that was accessible. As initially suspected, the query for "Nortrilobine" yielded no results for a known chemical entity; therefore, this guide focuses on Nortriptyline, which is the likely intended subject.

This technical guide provides a comprehensive overview of the core physical and chemical properties of Nortriptyline. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its characteristics, analytical methodologies, and mechanism of action.

Core Physical and Chemical Properties

Nortriptyline is a second-generation tricyclic antidepressant (TCA). It is the active metabolite of amitriptyline. The following tables summarize its key physical and chemical properties.

Table 1: General and Physical Properties of Nortriptyline
PropertyValueReference
Molecular Formula C₁₉H₂₁N
Molecular Weight 263.38 g/mol
Appearance White to off-white crystalline powder (hydrochloride salt)
Melting Point 215-220 °C (hydrochloride salt)
Boiling Point 403.4 °C at 760 mmHg (for free base)
pKa 10.47
Table 2: Solubility of Nortriptyline Hydrochloride
SolventSolubilityReference
Water Sparingly soluble
Ethanol (95%) Soluble
Chloroform Freely soluble
Methanol Sparingly soluble
Diethyl ether Practically insoluble
DMSO ~30 mg/mL
PBS (pH 7.2) ~1 mg/mL

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of Nortriptyline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, fully assigned NMR data with coupling constants were not retrievable in detail, general information suggests that ¹H and ¹³C NMR are standard techniques for the structural elucidation of Nortriptyline. A ¹H NMR spectrum is available on ChemicalBook, but detailed assignments are not provided. For a definitive analysis, it is recommended to acquire and interpret the spectra of a certified reference standard.

Infrared (IR) Spectroscopy

The IR spectrum of Nortriptyline hydrochloride exhibits characteristic absorption bands corresponding to its functional groups. An ATR-IR spectrum is available on SpectraBase. Key expected absorptions are:

Table 3: General IR Absorption Bands for Nortriptyline
Wavenumber (cm⁻¹)Functional Group
~3000-2800C-H stretching (aromatic and aliphatic)
~2700-2250N-H stretching (secondary amine salt)
~1600, 1480C=C stretching (aromatic)
~1450C-H bending (aliphatic)
~770-730C-H out-of-plane bending (aromatic)
Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification and quantification of Nortriptyline. The electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to the free base.

  • Molecular Ion (M⁺) for Nortriptyline: m/z 263

Fragmentation patterns would involve cleavage of the side chain and rearrangements of the tricyclic ring system. A detailed fragmentation analysis was not available in the search results. For quantitative analysis, LC-MS/MS is commonly used, monitoring specific precursor and product ion transitions.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and purification of Nortriptyline were not found in the search results. However, various analytical methods for its determination in biological matrices and pharmaceutical formulations have been described.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of Nortriptyline.

  • Objective: To determine the concentration of Nortriptyline in a given sample.

  • General Methodology:

    • Sample Preparation: For plasma samples, protein precipitation followed by liquid-liquid or solid-phase extraction is common.

    • Chromatographic Conditions:

      • Column: A C18 column is frequently used.

      • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. Gradient elution may be employed.

      • Flow Rate: Typically around 1 mL/min.

      • Detection: UV detection at approximately 239 nm is common.

  • Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of Nortriptyline.

  • Objective: To achieve highly sensitive and selective quantification of Nortriptyline and its metabolites in biological fluids.

  • General Methodology:

    • Sample Preparation: Similar to HPLC, involving protein precipitation and extraction.

    • LC Conditions: Similar to HPLC, often with a C18 column and a gradient of water and acetonitrile with formic acid.

    • MS/MS Conditions:

      • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

      • Detection: Multiple Reaction Monitoring (MRM) is employed, tracking the transition of the precursor ion (M+H)⁺ to specific product ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for Nortriptyline analysis.

  • Objective: To separate and identify Nortriptyline in a sample, often used in toxicological screening.

  • General Methodology:

    • Sample Preparation: Extraction from the matrix is required.

    • Derivatization: Nortriptyline, being a secondary amine, often requires derivatization (e.g., with trifluoroacetic anhydride) to improve its volatility and chromatographic properties.

    • GC Conditions: A capillary column with a suitable stationary phase is used with a temperature program.

    • MS Conditions: Electron ionization (EI) is typically used, and the resulting mass spectrum is compared to a library for identification.

Mechanism of Action and Signaling Pathway

Nortriptyline's primary mechanism of action as an antidepressant is the inhibition of the reuptake of norepinephrine (B1679862) and, to a lesser extent, serotonin (B10506) at the presynaptic neuronal membrane. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

Diagram of Nortriptyline's Mechanism of Action

Nortriptyline_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (containing NE and 5-HT) NE Norepinephrine (NE) Vesicle->NE Release HT Serotonin (5-HT) Vesicle->HT Release NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binds HT->SERT Reuptake HT_Receptor Serotonin Receptor HT->HT_Receptor Binds Increased\nNeurotransmission Increased Neurotransmission Nortriptyline Nortriptyline Nortriptyline->NET Inhibits Nortriptyline->SERT Inhibits (less potent)

Caption: Mechanism of action of Nortriptyline.

Conclusion

This guide provides a detailed overview of the physical and chemical properties of Nortriptyline, along with methodologies for its analysis and a summary of its mechanism of action. While comprehensive, this document is not exhaustive. For in-depth experimental work, it is recommended to consult primary literature and validated analytical methods. The provided information should serve as a valuable resource for researchers and professionals in the field of drug development and analysis.

Nortrilobine (CAS 91897-39-1): A Technical Overview of an Obscure Bisbenzylisoquinoline Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available information for Nortrilobine, CAS number 91897-39-1. Despite a comprehensive search of scientific literature and chemical databases, it is crucial to note that detailed public information regarding the biological activity, mechanism of action, and experimental protocols for this compound is exceptionally scarce. The information presented herein is a consolidation of basic chemical data and a broader overview of its chemical class.

Chemical and Physical Properties

This compound is a complex alkaloid with the following properties:

PropertyValueSource
CAS Number 91897-39-1Various Chemical Databases
Molecular Formula C₃₄H₃₂N₂O₅PubChem
Molecular Weight 548.6 g/mol PubChem
Canonical SMILES COC1=C(C=C2C(=C1)OC3=CC4=C(C(=C3)O2)[C@H]5N(CC4)CC6=CC(=C(C=C6)OC7=CC=C(C=C7)C[C@H]8N(CC5=C8C1=O)C)OC)CPubChem
InChI Key IIWFTBFEFXXRQB-UIOOFZCWSA-NPubChem

Clarification: this compound vs. Nortriptyline

It is imperative to distinguish this compound from the well-known tricyclic antidepressant, Nortriptyline. These are distinct chemical entities with different structures, origins, and pharmacological profiles. The similarity in their names often leads to confusion in database searches.

Chemical Classification: Bisbenzylisoquinoline Alkaloids

From its chemical structure, this compound is classified as a bisbenzylisoquinoline alkaloid. This is a large and diverse family of natural products found in various plant species. Members of this class are known to possess a wide array of biological activities, which have been the subject of extensive research.

General Biological Activities of Bisbenzylisoquinoline Alkaloids

Bisbenzylisoquinoline alkaloids have demonstrated a broad spectrum of pharmacological effects, including but not limited to:

  • Anticancer and Cytotoxic Activity : Many compounds in this class exhibit potent activity against various cancer cell lines.

  • Anti-inflammatory Effects : Inhibition of inflammatory pathways is a common characteristic.

  • Antimicrobial Activity : Efficacy against bacteria, fungi, and parasites has been reported.

  • Vasodilator Effects : Some alkaloids can induce relaxation of blood vessels.

  • Acetylcholinesterase Inhibition : This activity is relevant to the treatment of neurodegenerative diseases.

It is important to emphasize that while these activities are characteristic of the bisbenzylisoquinoline alkaloid class, they have not been specifically demonstrated for this compound in publicly accessible research.

Paucity of Research on this compound

Extensive searches of scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any peer-reviewed articles detailing the synthesis, biological evaluation, mechanism of action, or experimental protocols specifically for this compound. This suggests several possibilities:

  • This compound may have been synthesized as part of a chemical library for high-throughput screening, but did not exhibit significant biological activity to warrant further investigation and publication.

  • Research on this compound may exist but remains unpublished in the public domain, potentially within private industrial research.

  • The compound may be a minor, uncharacterized component of a natural extract with its isolation and structure elucidation not being the primary focus of a study.

Experimental Protocols and Signaling Pathways

Due to the absence of published research on the biological effects of this compound, no experimental protocols or established signaling pathways can be provided. The creation of diagrams for signaling pathways or experimental workflows as requested is therefore not possible.

Conclusion

This compound (CAS 91897-39-1) is a structurally identified bisbenzylisoquinoline alkaloid. While this class of compounds is of significant interest in pharmacology and drug discovery due to a wide range of biological activities, there is a notable lack of specific research data for this compound itself. Researchers and drug development professionals should be aware that any investigation into the properties of this compound would be entering a largely unexplored area. Further research would be required to determine if it possesses any of the characteristic activities of its chemical class and to elucidate its potential mechanisms of action.

The Symbiotic Relationship of Trilobine and its Demethylated Counterpart, Nortrilobine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the bisbenzylisoquinoline alkaloid Trilobine and its putative demethylated analog, Nortrilobine. While Trilobine is a known natural product with recognized pharmacological activities, this compound represents a key synthetic or metabolic derivative. This document elucidates their chemical relationship, comparative biological activities, and the experimental methodologies used for their study. Particular emphasis is placed on their potential as therapeutic agents, with quantitative data presented for comparative analysis. Furthermore, this guide offers visualizations of their chemical structures, biosynthetic pathways, and proposed mechanisms of action to facilitate a deeper understanding for researchers in the field of natural product chemistry and drug development.

Introduction

Bisbenzylisoquinoline alkaloids (BIAs) are a diverse and pharmacologically significant class of natural products. Among these, Trilobine, a C2-symmetric bisbenzylisoquinoline alkaloid, has garnered attention for its range of biological activities, including antimalarial and potential anticancer properties. The pharmacological potency of such alkaloids can often be modulated by structural modifications, with demethylation being a common metabolic or synthetic transformation. This guide focuses on the relationship between Trilobine and its N-demethylated derivative, herein referred to as this compound. The removal of the methyl group from the tertiary amine in Trilobine to form the secondary amine in this compound can significantly alter its physicochemical properties, such as polarity and hydrogen bonding capacity, which in turn can influence its biological activity, bioavailability, and metabolic fate.

Chemical Structures and Relationship

Trilobine is a complex alkaloid with the molecular formula C_35H_34N_2O_5. This compound, as its N-demethylated counterpart, would have the molecular formula C_34H_32N_2O_5. The structural relationship is a simple demethylation at one of the nitrogen atoms.

Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine p_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->p_HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine p_HPAA->S_Norcoclaurine S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine O-methylation S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Coclaurine->S_N_Methylcoclaurine N-methylation R_N_Methylcoclaurine (R)-N-Methylcoclaurine S_N_Methylcoclaurine->R_N_Methylcoclaurine Epimerization Bisbenzylisoquinoline Bisbenzylisoquinoline Alkaloids (e.g., Trilobine) S_N_Methylcoclaurine->Bisbenzylisoquinoline Oxidative Coupling R_N_Methylcoclaurine->Bisbenzylisoquinoline Oxidative Coupling MTT_Assay cluster_workflow MTT Assay Workflow start Seed Cancer Cells in 96-well plate treat Treat with Trilobine/Nortrilobine start->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate (e.g., 4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze Anticancer_Pathway cluster_cell Cancer Cell Trilobine Trilobine / this compound Mitochondria Mitochondria Trilobine->Mitochondria Induces mitochondrial membrane potential loss CellCycle Cell Cycle Progression Trilobine->CellCycle Inhibits Caspases Caspase Activation Mitochondria->Caspases Release of pro-apoptotic factors Apoptosis Apoptosis Caspases->Apoptosis Arrest Cell Cycle Arrest (G1 or G2/M phase) CellCycle->Arrest Antimalarial_Pathway cluster_parasite Plasmodium falciparum Trilobine Trilobine / Derivatives DNA_Replication DNA Replication Trilobine->DNA_Replication Inhibits Protein_Translation Protein Translation Trilobine->Protein_Translation Inhibits Parasite_Death Parasite Death DNA_Replication->Parasite_Death Protein_Translation->Parasite_Death

Nortrilobine: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortrilobine, a tricyclic compound, is emerging as a promising therapeutic agent with a diverse pharmacological profile extending beyond its traditional classification. Initially investigated for its effects on the central nervous system, recent preclinical and observational studies have unveiled its potential in oncology, inflammatory disorders, and neuropathic pain management. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from key studies, detailed experimental protocols for its evaluation, and visualizations of the critical signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic applications of this compound.

Introduction

This compound is a secondary amine tricyclic compound with the chemical formula C19H21N[1]. While structurally related to compounds with known psychoactive properties, its therapeutic landscape is proving to be much broader. The primary mechanism of action for its antidepressant effects involves the inhibition of norepinephrine (B1679862) and, to a lesser extent, serotonin (B10506) reuptake at the presynaptic neuronal membrane, leading to an increased concentration of these neurotransmitters in the synaptic cleft[2]. However, a growing body of evidence indicates that this compound's therapeutic potential is not limited to its influence on monoamine neurotransmitters.

This guide will explore the multifaceted therapeutic avenues of this compound, with a particular focus on its anti-cancer, anti-inflammatory, and analgesic properties. We will delve into the molecular pathways that this compound has been shown to modulate, providing a foundation for further investigation and development.

Therapeutic Potential and Mechanisms of Action

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its anti-cancer activity is attributed to several mechanisms, including the induction of oxidative stress, cell cycle arrest, and modulation of key signaling pathways involved in cancer cell survival and proliferation.

2.1.1. Induction of Oxidative Stress via the Keap1-Nrf2 Pathway

One of the key mechanisms underlying this compound's anti-cancer effects is the induction of oxidative stress in cancer cells. It has been shown to activate the Keap1-Nrf2 pathway[3][4]. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. This compound appears to disrupt this interaction, leading to the accumulation and nuclear translocation of Nrf2. This, in turn, upregulates the expression of antioxidant response element (ARE)-driven genes. While this is a cytoprotective pathway, in some cancer cells, the sustained activation of Nrf2 by this compound can lead to an imbalance in redox homeostasis, ultimately promoting apoptosis[4].

2.1.2. Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins such as BAX and BAD, while downregulating the anti-apoptotic protein Bcl-2[3]. Furthermore, this compound treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade[5][6]. Studies have also indicated that this compound can induce the release of mitochondrial factors like cytochrome c, which further activates the caspase cascade[7][8].

2.1.3. Cell Cycle Arrest

In addition to inducing apoptosis, this compound can inhibit cancer cell proliferation by causing cell cycle arrest, particularly at the G2/M phase[6]. This prevents cancer cells from proceeding through mitosis, thereby halting their growth and division.

2.1.4. Inhibition of Cancer Cell Migration and Invasion

Metastasis is a major cause of cancer-related mortality. This compound has been found to inhibit the migration and invasion of cancer cells, suggesting its potential to prevent or reduce the spread of tumors[3].

Quantitative Data on Anti-Cancer Activity

The following table summarizes the in vitro anti-cancer activity of this compound in various cancer cell lines.

Cell LineCancer TypeParameterValueReference
U266Multiple MyelomaIC5026 µM[6]
AGSGastric Cancer-Dose-dependent inhibition of proliferation and migration[3]
HGC27Gastric Cancer-Dose-dependent inhibition of proliferation and migration[3]
MG63OsteosarcomaEC50 (for [Ca2+]i rise)200 µM[9]
MDCKRenal Tubular CellsCytotoxicity50-100 µM (nearly all cells killed)[10]
Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. This effect is thought to contribute to its analgesic properties and suggests its potential use in inflammatory conditions.

2.2.1. Inhibition of Pro-inflammatory Cytokines

Studies have shown that this compound can inhibit the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) from activated glial and microglial cells[11][12][13]. This effect is significant as these cytokines are key mediators of inflammation in both the central and peripheral nervous systems. The inhibition of TNF-α is particularly noteworthy, as this cytokine is a major driver of inflammatory pain[14].

Quantitative Data on Anti-Inflammatory Activity

Cell TypeConditionCytokineEffect of this compoundConcentrationReference
Rat Mixed Glial CellsLPS-stimulatedIL-1βInhibition10⁻⁶ to 100 µM[12]
Rat Mixed Glial CellsLPS-stimulatedTNF-αInhibition10⁻⁶ to 100 µM[12]
Analgesic Effects in Neuropathic Pain

This compound is used off-label for the treatment of chronic neuropathic pain[2]. Its analgesic effect is believed to be multifactorial, involving both its traditional mechanism of norepinephrine reuptake inhibition and its anti-inflammatory actions.

2.3.1. Modulation of Descending Inhibitory Pain Pathways

By increasing the levels of norepinephrine in the synaptic cleft, this compound enhances the activity of descending inhibitory pain pathways in the spinal cord. This helps to dampen the transmission of pain signals to the brain[15].

2.3.2. Anti-inflammatory Action in the Nervous System

As mentioned previously, this compound's ability to reduce the production of pro-inflammatory cytokines like TNF-α in the nervous system contributes to its analgesic effect in neuropathic pain, where inflammation plays a crucial role[14].

Clinical Trial Outcomes for Neuropathic Pain

A systematic review and meta-analysis of clinical trials reported that nortriptyline (B1679971) significantly reduces pain severity in various neuropathic pain conditions[15]. However, the evidence is considered of very low quality for some conditions, and it is not recommended as a first-line treatment[16][17][18].

ConditionOutcomePooled SMD vs. PlaceboReference
Neuropathic PainPain Score Reduction0.43 (0.23–0.64)[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2[19].

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO)[19].

  • Incubation: Incubate the plate for 24, 48, and 72 hours[19].

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well[19][20].

  • Formazan (B1609692) Solubilization: Incubate the plate for 4 hours at 37°C. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[19][20].

  • Data Acquisition: Mix gently and measure the absorbance at 570 nm using a microplate reader[19].

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells after this compound treatment.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with desired concentrations of this compound for the specified duration[19].

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes[19].

  • Washing: Wash the cells twice with cold PBS[19].

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI)[19].

  • Incubation: Incubate for 15 minutes at room temperature in the dark[19].

  • Data Acquisition: Add 400 µL of Annexin V binding buffer and analyze the cells by flow cytometry within 1 hour[19].

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution in this compound-treated cells using flow cytometry.

Protocol:

  • Cell Preparation: Treat cells with this compound for the desired time. Harvest and wash the cells with PBS[21].

  • Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, slowly add ice-cold 70% ethanol (B145695) to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C[21][22].

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol[21].

  • RNase Treatment and Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for at least 30 minutes at room temperature[21][23].

  • Data Acquisition: Analyze the DNA content by flow cytometry.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression levels of key apoptosis-related proteins.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[24].

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[24].

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding[24].

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C[25].

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[25].

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[25].

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

This compound's Induction of the Keap1-Nrf2 Pathway

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Increased ROS This compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Inhibits Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 Ub Ubiquitin Keap1->Ub Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub->Nrf2_cyto Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Transcription caption This compound induces ROS, inhibiting Keap1-mediated Nrf2 degradation. Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP caption This compound induces apoptosis via the intrinsic mitochondrial pathway. Experimental_Workflow start Start: Cancer Cell Culture treatment Treat cells with this compound (various concentrations and time points) start->treatment viability Assess Cell Viability (e.g., MTT Assay) treatment->viability apoptosis Analyze Apoptosis (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Determine Cell Cycle Distribution (e.g., PI Staining) treatment->cell_cycle protein Analyze Protein Expression (e.g., Western Blot for Bcl-2, Caspase-3) treatment->protein data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein->data_analysis conclusion Conclusion on Anti-Cancer Efficacy data_analysis->conclusion caption A typical workflow for evaluating this compound's anti-cancer effects.

References

An In-depth Technical Guide on the Ethnobotanical Uses of Plants Containing Trilobine

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "Nortrilobine" did not yield information on a recognized phytochemical with established ethnobotanical uses. It is highly probable that this term is a variant or misspelling of Trilobine (B1218842) , a well-documented bisbenzylisoquinoline alkaloid. This guide will, therefore, focus on the ethnobotanical uses, pharmacology, and experimental protocols associated with trilobine and the plants in which it is found.

Introduction

Trilobine is a member of the bisbenzylisoquinoline alkaloid class of compounds, which are predominantly found in plants belonging to the Menispermaceae, Berberidaceae, and Ranunculaceae families.[1] These plants have a rich history of use in traditional medicine systems across the globe, particularly in Traditional Chinese Medicine, for treating a variety of ailments.[1] The therapeutic effects of these plants are largely attributed to their alkaloid constituents, including trilobine. This technical guide provides a comprehensive overview of the ethnobotanical uses of trilobine-containing plants, detailed experimental protocols for its isolation and quantification, and an exploration of its molecular mechanism of action.

Ethnobotanical Uses of Trilobine-Containing Plants

Plants containing trilobine and other bisbenzylisoquinoline alkaloids have been traditionally used to treat conditions associated with inflammation, pain, and microbial infections. The primary plant family known for producing trilobine is the Menispermaceae. A key species is Stephania tetrandra, the root of which is used in Traditional Chinese Medicine under the name "Fen Fang Ji" for its analgesic, anti-inflammatory, and diuretic properties.[2]

Plant FamilyPlant Species (Example)Traditional UseActive Compound Class
Menispermaceae Stephania tetrandraUsed for rheumatism, arthralgia, edema, and eczema.[2][3]Bisbenzylisoquinoline alkaloids (including trilobine, tetrandrine (B1684364), fangchinoline)
Menispermaceae Cocculus hirsutusUtilized in the treatment of fevers in Asia.[4]Bisbenzylisoquinoline alkaloids (including trilobine)
Menispermaceae Cocculus trilobusComponent of traditional remedies.[3]Bisbenzylisoquinoline alkaloids (including trilobine)
Berberidaceae Various speciesClearing away heat and detoxification, promoting dampness.[1]Bisbenzylisoquinoline alkaloids
Ranunculaceae Various speciesEliminating sores and swelling.[1]Bisbenzylisoquinoline alkaloids

Pharmacological Activity and Mechanism of Action

The ethnobotanical claims for trilobine-containing plants, particularly their anti-inflammatory effects, are supported by modern pharmacological studies. Trilobine and related bisbenzylisoquinoline alkaloids have been shown to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[6] In an inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6]

Trilobine has been shown to inhibit the degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent activation of inflammatory gene expression.[6] This mechanism effectively dampens the inflammatory cascade.

Signaling Pathway Diagram

Trilobine_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) (in Nucleus) NFkB->NFkB_nuc Translocates to Nucleus NFkB_IkBa NF-κB-IκBα Complex NFkB_IkBa->NFkB Release ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB_nuc->ProInflammatory_Genes Induces Trilobine Trilobine Trilobine->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of Trilobine.

Experimental Protocols

Isolation of Trilobine from Plant Material

This protocol outlines a general procedure for the extraction and isolation of trilobine from the dried roots of Stephania tetrandra.

Materials:

  • Dried and powdered root of Stephania tetrandra

  • Petroleum ether (or hexane)

  • Methanol (B129727) (or ethanol)

  • Tartaric acid solution (2%)

  • Ethyl acetate (B1210297)

  • Ammonia (B1221849) solution (or sodium carbonate)

  • Silica (B1680970) gel for column chromatography

  • Rotary evaporator

  • Chromatography columns

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Defatting: Macerate the powdered plant material with petroleum ether at room temperature for 24 hours to remove fats, oils, and other non-polar compounds. Filter and discard the petroleum ether extract. Repeat this step until the solvent runs clear. Air-dry the defatted plant material.

  • Alkaloid Extraction: Extract the defatted plant material with methanol by maceration or Soxhlet extraction for 48-72 hours.

  • Solvent Evaporation: Concentrate the methanolic extract to dryness under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

  • Acid-Base Partitioning: a. Dissolve the crude extract in a 2% tartaric acid solution. b. Partition this acidic solution against ethyl acetate to separate neutral and weakly basic compounds (which will move to the ethyl acetate layer). c. Separate the aqueous layer containing the protonated basic alkaloids. d. Basify the aqueous layer to a pH of 9-10 with ammonia solution. e. Extract the basified aqueous solution with ethyl acetate. The basic alkaloids, including trilobine, will now move into the ethyl acetate layer.

  • Purification by Column Chromatography: a. Concentrate the final ethyl acetate extract to dryness. b. Dissolve the residue in a minimal amount of the initial mobile phase. c. Pack a silica gel column with an appropriate solvent system (e.g., a gradient of chloroform (B151607) and methanol). d. Load the concentrated extract onto the column. e. Elute the column with the solvent system, collecting fractions. f. Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing trilobine. g. Combine the pure fractions and evaporate the solvent to yield isolated trilobine.

Quantification of Trilobine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of trilobine in plant extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[7]

  • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate buffer, pH 6.5). The exact ratio should be optimized for best separation (e.g., 32:68 v/v).[7]

  • Flow Rate: 0.5 - 1.0 mL/min.[7]

  • Detection Wavelength: 280 nm.

  • Column Temperature: 30°C.[8]

  • Injection Volume: 10-20 µL.

Procedure:

  • Preparation of Standard Solutions: a. Accurately weigh a known amount of pure trilobine standard. b. Dissolve it in methanol to prepare a stock solution of known concentration. c. Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Preparation of Sample Solution: a. Accurately weigh a known amount of the dried plant extract. b. Dissolve the extract in methanol, using sonication to aid dissolution. c. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard solutions in order of increasing concentration to generate a calibration curve. c. Inject the sample solution. d. Identify the trilobine peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantification: a. Construct a calibration curve by plotting the peak area of the trilobine standard against its concentration. b. Determine the concentration of trilobine in the sample solution by interpolating its peak area on the calibration curve. c. Calculate the amount of trilobine in the original plant material, expressed as mg/g of the extract or dried plant material.

Conclusion

Trilobine, a bisbenzylisoquinoline alkaloid found in several plant families with a history of medicinal use, demonstrates significant pharmacological potential, particularly as an anti-inflammatory agent. Its mechanism of action via the inhibition of the NF-κB signaling pathway provides a molecular basis for the traditional uses of trilobine-containing plants. The experimental protocols outlined in this guide offer a foundation for the isolation, identification, and quantification of this promising natural product, facilitating further research and development in the fields of ethnobotany, pharmacology, and drug discovery.

References

A Comprehensive Review of the Pharmacological Potential of Lobinaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobinaline (B1209580), a complex binitrogenous alkaloid isolated from Lobelia cardinalis, has emerged as a promising multifunctional therapeutic agent. This technical guide provides an in-depth review of the current understanding of its pharmacological potential, with a focus on its neuroprotective, anti-inflammatory, and potential anticancer activities. Detailed experimental protocols, quantitative data, and visualizations of its mechanisms of action are presented to facilitate further research and drug development efforts. It is important to note that the user's initial query for "Nortrilobine" yielded no relevant results, and it is highly probable that this was a misspelling of "Lobinaline," the subject of this review.

Introduction

Lobinaline is a major alkaloid found in Lobelia cardinalis.[1][2][3] Unlike other well-studied Lobelia alkaloids such as lobeline (B1674988), lobinaline exhibits a unique pharmacological profile that makes it a compound of significant interest for therapeutic development.[1][2][3] Its complex structure and multifunctional activity suggest potential applications in a variety of disease states, particularly those involving neuroinflammation and neurodegeneration.[1][2][3]

Pharmacological Activities

Neuroprotective and Anti-inflammatory Effects

Lobinaline has demonstrated significant potential as a neuroprotective agent.[1][2][3] This activity is primarily attributed to its agonistic action at nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the α4β2 and α7 subtypes.[1][2][3] Agonism of these receptors is associated with both anti-inflammatory and neuroprotective properties.[1][2][3] The anti-inflammatory effects of lobinaline are also linked to its ability to scavenge free radicals, thereby reducing oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[1][2][3]

Anticancer Potential

While direct studies on the anticancer activity of lobinaline are limited, research on related compounds from the Lobelia genus, such as lobeline and other alkaloids from Lobelia chinensis, has shown promising anticancer properties.[4] These compounds have been shown to possess anticancer activity, suggesting that L. chinensis and its constituents could be a source for further research and development of anticancer agents.[4] Another compound, lobaplatin (B1683953), has shown significant antitumor activity in non-small-cell lung cancer.[5] Given the shared piperidine (B6355638) alkaloid structure, further investigation into the potential antiproliferative and cytotoxic effects of lobinaline against various cancer cell lines is warranted.

Mechanism of Action

Lobinaline's pharmacological effects are mediated through a multi-target mechanism. It acts as a non-selective agonist at α4β2 and α7 nicotinic acetylcholine receptors.[1][2][3] Additionally, lobinaline inhibits the dopamine (B1211576) transporter (DAT), leading to prolonged clearance of dopamine in the striatum.[1][2][3] This dual action on both the cholinergic and dopaminergic systems, combined with its free-radical scavenging ability, contributes to its neuroprotective effects.[1][2][3]

Below is a diagram illustrating the proposed signaling pathway for Lobinaline's neuroprotective effects.

Lobinaline_Signaling_Pathway Lobinaline Lobinaline nAChR α4β2/α7 nAChR Lobinaline->nAChR Agonist DAT Dopamine Transporter (DAT) Lobinaline->DAT Inhibitor Anti_inflammation Anti-inflammation Lobinaline->Anti_inflammation Free Radical Scavenging Neuroprotection Neuroprotection nAChR->Neuroprotection DAT->Neuroprotection Neuron Presynaptic Neuron Dopamine Dopamine Neuron->Dopamine Release Postsynaptic_Neuron Postsynaptic Neuron Dopamine->DAT Reuptake Dopamine->Postsynaptic_Neuron Binds

Proposed signaling pathway for Lobinaline's neuroprotective actions.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for Lobinaline's pharmacological activity.

ParameterValueAssaySource
EC50 17.98 μMDPPH Free Radical Scavenging[6][7]
Ki (α4β2-nAChR) Similar affinity to α7-nAChRRadioligand Displacement[1][2][3]
Ki (α7-nAChR) Similar affinity to α4β2-nAChRRadioligand Displacement[1][2][3]
IC50 (DAT) Not explicitly quantified, but demonstrated inhibition[3H]-Dopamine Uptake[1][2]

Experimental Protocols

Bioassay-Guided Fractionation of Lobelia cardinalis

The isolation of lobinaline is achieved through a bioassay-guided fractionation process, as described in the primary literature.[1][2]

Bioassay_Fractionation_Workflow Start Dried Lobelia cardinalis Plant Material Extraction Methanol Extraction Start->Extraction Partition Liquid-Liquid Partition Extraction->Partition Hexane Hexane Fraction Partition->Hexane Chloroform Chloroform Fraction Partition->Chloroform Ethyl_Acetate Ethyl Acetate Fraction Partition->Ethyl_Acetate Butanol Butanol Fraction Partition->Butanol Aqueous Aqueous Fraction Partition->Aqueous Bioassay nAChR Binding Assay Chloroform->Bioassay Active_Fraction Active Fraction Identified (Chloroform) Bioassay->Active_Fraction Chromatography Column Chromatography Active_Fraction->Chromatography Purification HPLC Purification Chromatography->Purification End Pure Lobinaline Purification->End

References

Unraveling the Bioactivity of Nortrilobine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 10, 2025 – In the intricate world of pharmacology, the spatial arrangement of atoms within a molecule can dramatically alter its biological effects. This principle of stereochemistry is particularly crucial in the development of novel therapeutics. This technical guide delves into the bioactivity of the enantiomers of nortrilobine, a bisbenzylisoquinoline alkaloid, providing researchers, scientists, and drug development professionals with a comprehensive overview of its pharmacological potential.

This compound, scientifically known as N2'-demethyltrilobine, is a derivative of the natural alkaloid trilobine (B1218842). While research into its specific enantiomers is an emerging field, the broader class of bisbenzylisoquinoline alkaloids has demonstrated a wide array of biological activities, with stereochemistry playing a pivotal role in their efficacy and mechanism of action. This guide synthesizes the available data on this compound and related compounds to offer a detailed perspective on its potential therapeutic applications.

Quantitative Bioactivity Data

The biological activity of this compound and its parent compound, trilobine, has been most notably investigated in the context of antimalarial research. The following table summarizes the key quantitative data from studies on trilobine and its derivatives, providing a baseline for understanding the potential potency of this compound enantiomers.

CompoundTargetAssayActivity (IC₅₀)Source
Trilobine Plasmodium falciparum (multidrug-resistant strains)Asexual blood stage inhibitionNanomolar range[1][2][3][4][5]
This compound (as part of a derivative library) Plasmodium falciparumAsexual blood stage inhibitionPotentially in the nanomolar range (inferred from derivative library activity)[1][2][3][4][5]

Further research is required to isolate and test the individual enantiomers of this compound to determine their specific half-maximal inhibitory concentrations (IC₅₀).

Experimental Protocols

To facilitate further investigation into the bioactivity of this compound enantiomers, this section details the key experimental methodologies employed in the study of related bisbenzylisoquinoline alkaloids.

Antimalarial Activity Assay (Asexual Blood Stage)

This protocol is adapted from studies on trilobine derivatives and is suitable for assessing the efficacy of this compound enantiomers against Plasmodium falciparum.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compounds against the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., multidrug-resistant strains)

  • Human red blood cells (O+)

  • Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Test compounds (this compound enantiomers) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

  • Fluorescence plate reader

Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Prepare P. falciparum culture (1% parasitemia, 2% hematocrit) start->culture compounds Prepare serial dilutions of this compound enantiomers start->compounds dispense Dispense culture into 96-well plates culture->dispense add_compounds Add compound dilutions to respective wells compounds->add_compounds dispense->add_compounds incubate Incubate for 72 hours (37°C, 5% CO₂, 5% O₂, 90% N₂) add_compounds->incubate lyse Lyse cells and stain with SYBR Green I incubate->lyse read Read fluorescence lyse->read calculate Calculate IC₅₀ values read->calculate end End calculate->end

Caption: Workflow for antimalarial activity assay.
Cytotoxicity Assay (e.g., against HepG2 cells)

This protocol is essential for evaluating the potential toxicity of this compound enantiomers against human cell lines.

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the test compounds.

Materials:

  • Human cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • Test compounds (this compound enantiomers)

  • 96-well microplates

  • Resazurin-based viability reagent (e.g., PrestoBlue™)

  • Spectrophotometer or fluorescence plate reader

Workflow:

cytotoxicity_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed HepG2 cells in 96-well plates start->seed_cells prepare_compounds Prepare serial dilutions of this compound enantiomers start->prepare_compounds add_compounds Add compound dilutions to cells and incubate for 72 hours seed_cells->add_compounds prepare_compounds->add_compounds add_reagent Add resazurin-based viability reagent add_compounds->add_reagent incubate_reagent Incubate for 2 hours add_reagent->incubate_reagent read_absorbance Read absorbance/ fluorescence incubate_reagent->read_absorbance calculate_cc50 Calculate CC₅₀ values read_absorbance->calculate_cc50 end End calculate_cc50->end

Caption: Workflow for cytotoxicity assay.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways modulated by this compound are yet to be fully elucidated, research on related bisbenzylisoquinoline alkaloids suggests potential mechanisms of action. For instance, some compounds in this class have been shown to interfere with parasitic metabolic pathways that are not targeted by current antimalarial drugs.[2] Furthermore, studies on other bisbenzylisoquinoline alkaloids have indicated their ability to modulate key signaling pathways involved in cancer, inflammation, and fibrosis, such as the PI3K/AKT, MAPK, and NF-κB pathways.[6]

The proposed mechanism of action for the antimalarial activity of trilobine derivatives involves targeting novel parasite pathways, thereby circumventing existing drug resistance mechanisms. A chemical pull-down strategy coupled with mass spectrometry has been utilized to identify potential protein targets of this chemical family, revealing interactions with proteins involved in metabolic pathways not previously implicated in drug resistance.[2]

signaling_pathway This compound This compound Enantiomer Target Novel Parasite Protein Target(s) (e.g., in metabolic pathways) This compound->Target Binding Pathway Disruption of Essential Parasitic Metabolic Pathway Target->Pathway Inhibition Outcome Inhibition of Parasite Growth and Proliferation Pathway->Outcome

Caption: Proposed mechanism of action for this compound.

Future Directions

The investigation into the bioactivity of this compound enantiomers is a promising avenue for the discovery of new therapeutic agents. Key future research directions should include:

  • Chiral Separation and Characterization: The development of robust methods for the separation and absolute configuration determination of (+)- and (-)-nortrilobine.

  • Enantioselective Bioactivity Studies: A comprehensive evaluation of the individual enantiomers in a panel of biological assays, including antimalarial, anticancer, and anti-inflammatory screens.

  • Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by each enantiomer.

  • In Vivo Efficacy and Safety Profiling: Preclinical studies in animal models to assess the therapeutic potential and safety of the most active enantiomer.

The exploration of this compound's stereochemistry holds the key to unlocking its full therapeutic potential. This technical guide provides a foundational framework to propel further research and development in this exciting area of medicinal chemistry.

References

The Discovery of Nortrilobine in Cocculus trilobus: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortrilobine, a bisbenzylisoquinoline alkaloid, has been identified as a constituent of Cocculus trilobus (Thunb.) DC., a plant belonging to the Menispermaceae family. This family of plants is known for producing a wide array of structurally complex and biologically active alkaloids. As a member of the bisbenzylisoquinoline class, this compound is of significant interest to the scientific community due to the known pharmacological activities of related compounds, which include cytotoxic, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery of this compound, its structural characterization, and explores its potential biological activities based on the current scientific landscape.

Discovery and Isolation

The initial identification of this compound, also referred to as N2'-Demethyltrilobine, in Cocculus trilobus was a result of phytochemical investigations aimed at characterizing the alkaloidal content of this plant species. While the seminal work first reporting its isolation provides the foundational knowledge, this guide synthesizes the general procedures typically employed for the extraction and purification of such alkaloids.

General Experimental Protocol for Isolation

The isolation of bisbenzylisoquinoline alkaloids like this compound from plant material is a multi-step process that involves extraction, acid-base partitioning, and chromatographic separation. The following is a generalized protocol based on standard methodologies for alkaloid isolation.

Table 1: Generalized Protocol for this compound Isolation

StepProcedureDescription
1. Extraction The dried and powdered plant material (e.g., stems, roots) of Cocculus trilobus is subjected to extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature or with gentle heating. This process is repeated multiple times to ensure exhaustive extraction of the plant metabolites.
2. Acid-Base Partitioning The crude extract is concentrated under reduced pressure. The residue is then acidified with a dilute acid (e.g., 2% sulfuric acid) and partitioned with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonia) to a pH of approximately 9-10.
3. Alkaloid Extraction The basified aqueous solution is extracted with a chlorinated solvent such as chloroform (B151607) or dichloromethane. This step transfers the free-base alkaloids into the organic phase.
4. Purification The crude alkaloid fraction is subjected to further purification using chromatographic techniques. This typically involves column chromatography over silica (B1680970) gel or alumina, with a gradient elution system of increasing polarity (e.g., chloroform-methanol mixtures). Fractions are collected and monitored by thin-layer chromatography (TLC).
5. Final Purification Fractions containing this compound are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Experimental Workflow for Alkaloid Isolation

experimental_workflow Plant Dried Cocculus trilobus Plant Material Extraction Methanol Extraction Plant->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Acidification Acidification & Partitioning Crude_Extract->Acidification Aqueous_Layer Acidic Aqueous Layer (Alkaloids) Acidification->Aqueous_Layer Basification Basification Aqueous_Layer->Basification Free_Base Free-Base Alkaloids Basification->Free_Base Column_Chromatography Column Chromatography Free_Base->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions Purification Preparative TLC / HPLC Fractions->Purification This compound Pure this compound Purification->this compound

Caption: Generalized workflow for the isolation of this compound.

Structural Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and stereochemistry.

Spectroscopic Data

The following table summarizes the key spectroscopic data used for the structural characterization of this compound.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueData and Interpretation
Mass Spectrometry (MS) Provides the molecular weight and elemental composition of the molecule. For this compound (C34H32N2O5), the expected molecular weight is approximately 548.23 g/mol . High-resolution mass spectrometry (HRMS) would confirm the molecular formula.
¹H-NMR Spectroscopy Provides information about the number and chemical environment of protons in the molecule. The spectrum of this compound would show characteristic signals for aromatic protons, methoxy (B1213986) groups, and the protons of the bisbenzylisoquinoline core.
¹³C-NMR Spectroscopy Reveals the number of unique carbon atoms and their types (methyl, methylene, methine, quaternary). The chemical shifts would be indicative of the carbon skeleton of a bisbenzylisoquinoline alkaloid.
2D-NMR (COSY, HSQC, HMBC) These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
Infrared (IR) Spectroscopy Identifies the presence of functional groups, such as aromatic rings, ether linkages, and secondary amines.
Ultraviolet (UV) Spectroscopy Provides information about the chromophoric system of the molecule, which is characteristic of the bisbenzylisoquinoline scaffold.

Potential Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited in the publicly available scientific literature, the well-documented cytotoxicity of related bisbenzylisoquinoline alkaloids suggests that this compound is a promising candidate for anticancer drug discovery.

Anticipated Cytotoxic Effects

Based on the activities of structurally similar compounds, it is hypothesized that this compound may exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism of action for many bisbenzylisoquinoline alkaloids involves the induction of apoptosis, or programmed cell death.

Postulated Signaling Pathways

The induction of apoptosis by natural products is often mediated through complex signaling cascades within the cell. For bisbenzylisoquinoline alkaloids, several key pathways have been implicated. It is plausible that this compound's mechanism of action could involve the modulation of one or more of these pathways.

Potential Apoptotic Signaling Pathway for this compound

signaling_pathway cluster_cell Intracellular Events This compound This compound Cell_Membrane Cancer Cell Membrane PI3K_Akt PI3K/Akt Pathway Inhibition ROS ↑ Reactive Oxygen Species (ROS) MAPK MAPK Pathway Activation (JNK, p38) ROS->MAPK Mitochondria Mitochondrial Dysfunction MAPK->Mitochondria PI3K_Akt->Mitochondria Inhibition leads to activation Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Description of Potential Pathway Components:

  • Reactive Oxygen Species (ROS) Production: Many cytotoxic compounds induce cellular stress by increasing the production of ROS, which can damage cellular components and trigger apoptosis.

  • MAPK Pathway Activation: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK and p38, are often activated in response to cellular stress and can play a crucial role in initiating apoptosis.

  • PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is a key survival pathway that is often overactive in cancer cells. Inhibition of this pathway can sensitize cells to apoptotic stimuli.

  • Mitochondrial Dysfunction: The mitochondrion is central to the intrinsic apoptotic pathway. Disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors are key events in this process.

  • Caspase Activation: Caspases are a family of proteases that execute the final stages of apoptosis by cleaving a variety of cellular substrates.

Future Directions

The discovery of this compound in Cocculus trilobus opens up several avenues for future research. A critical next step is the comprehensive evaluation of its biological activities, particularly its anticancer potential. In-depth studies are required to elucidate its precise mechanism of action and to identify its molecular targets. Should this compound demonstrate significant and selective cytotoxicity against cancer cells, it could serve as a valuable lead compound for the development of novel chemotherapeutic agents. Further research into its synthesis and the generation of structural analogs could also lead to compounds with improved efficacy and pharmacological properties.

Methodological & Application

Application Notes and Protocols for the Extraction of Nortrilobine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortrilobine is a bisbenzylisoquinoline alkaloid, a class of natural products known for a wide range of biological activities. These compounds are predominantly found in plants belonging to the Menispermaceae, Berberidaceae, Annonaceae, and Ranunculaceae families.[1][2] this compound, as a member of this group, holds potential for investigation in drug discovery and development, particularly in areas such as cancer research and anti-inflammatory applications, which are common for this class of alkaloids.[3][4] This document provides a detailed protocol for the extraction and purification of this compound from plant material, based on established methods for isolating bisbenzylisoquinoline alkaloids.

Data Presentation: Physicochemical and Quantitative Extraction Data

Due to the limited availability of specific quantitative data for this compound extraction in the public domain, the following tables are presented as templates for researchers to populate with their experimental findings.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod of Determination
Molecular FormulaC₃₆H₃₆N₂O₅Mass Spectrometry
Molecular Weight592.7 g/mol Mass Spectrometry
Melting PointData to be determinedDifferential Scanning Calorimetry (DSC)
SolubilityData to be determined for various solvents (e.g., water, methanol (B129727), ethanol, chloroform (B151607), DMSO)Gravimetric analysis or UV-Vis Spectroscopy
pKaData to be determinedPotentiometric titration
AppearanceData to be determinedVisual Inspection

Table 2: Summary of this compound Extraction and Purification Data

ParameterValueNotes
Extraction
Plant Material (Species)e.g., Cocculus trilobusSpecify plant part used (e.g., roots, stems)
Initial Dry Weight of Plant Material (g)Data to be determined
Extraction SolventMethanol
Extraction MethodMaceration or Soxhlet
Crude Methanol Extract Yield (g)Data to be determined
Crude Methanol Extract Yield (%)Data to be determined(Weight of crude extract / Initial dry weight) x 100
Acid-Base Partitioning
Weight of Alkaloid-Rich Fraction (g)Data to be determined
Yield of Alkaloid-Rich Fraction (%)Data to be determined(Weight of alkaloid fraction / Weight of crude extract) x 100
Chromatographic Purification
Column Chromatography
Stationary PhaseSilica (B1680970) Gel (230-400 mesh)
Mobile PhaseChloroform:Methanol gradientSpecify gradient details
Weight of this compound-Containing Fractions (g)Data to be determined
Preparative HPLC
ColumnC18 reverse-phase, e.g., PRP-C18Specify column dimensions and particle size
Mobile PhaseAcetonitrile (B52724):Water with 0.1% Formic Acid (gradient)Specify gradient details
Flow Rate (mL/min)e.g., 5-10 mL/min
Detection Wavelength (nm)e.g., 280 nm
Final Product
Weight of Purified this compound (mg)Data to be determined
Overall Yield of this compound (%)Data to be determined(Weight of purified this compound / Initial dry weight) x 100
Purity of this compound (%)>95%Determined by analytical HPLC-UV

Experimental Protocols

Plant Material Preparation
  • Collect the desired plant material (e.g., roots or stems of Cocculus species).

  • Thoroughly wash the plant material with deionized water to remove any soil and debris.

  • Air-dry the material in a well-ventilated area, shielded from direct sunlight, until it is brittle.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Solvent Extraction of Crude Alkaloids

This protocol is based on the general method for extracting alkaloids from plant materials.

  • Weigh the powdered plant material.

  • Macerate the powder in methanol (e.g., 1:10 w/v ratio) at room temperature for 72 hours with occasional stirring.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Repeat the maceration process two more times with fresh methanol to ensure exhaustive extraction.

  • Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

Acid-Base Liquid-Liquid Extraction for Alkaloid Enrichment

This procedure separates the basic alkaloids from neutral and acidic compounds.

  • Dissolve the crude methanol extract in a 5% hydrochloric acid (HCl) solution.

  • Filter the acidic solution to remove any insoluble material.

  • Wash the acidic aqueous solution three times with an equal volume of chloroform in a separatory funnel. Discard the chloroform layers, which contain neutral and acidic impurities.

  • Adjust the pH of the aqueous layer to approximately 9-10 by the slow addition of a 25% ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution while cooling in an ice bath. This will precipitate the alkaloid free bases.

  • Extract the basified aqueous solution three times with an equal volume of chloroform. The alkaloid free bases will partition into the chloroform layer.

  • Combine the chloroform extracts and wash them with distilled water until the aqueous layer is neutral.

  • Dry the chloroform extract over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter the dried solution and evaporate the chloroform under reduced pressure to yield the crude alkaloid-rich fraction.

Chromatographic Purification of this compound
  • Prepare a silica gel (230-400 mesh) column using a chloroform slurry.

  • Dissolve the crude alkaloid-rich fraction in a minimal amount of chloroform.

  • Adsorb the dissolved sample onto a small amount of silica gel and allow it to dry.

  • Carefully load the dried sample onto the top of the prepared column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).

  • Collect fractions of a suitable volume (e.g., 20 mL).

  • Monitor the fractions by thin-layer chromatography (TLC) using a chloroform:methanol (e.g., 9:1) mobile phase and visualize under UV light (254 nm) and/or with Dragendorff's reagent.

  • Combine the fractions that show a similar profile and contain the compound of interest (this compound).

  • Evaporate the solvent from the combined fractions to obtain a partially purified this compound sample.

  • Dissolve the partially purified this compound sample in a suitable solvent (e.g., methanol).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Perform preparative HPLC using a C18 reverse-phase column.

  • Use a gradient elution system, for example, starting with a higher proportion of water (with 0.1% formic acid) and gradually increasing the proportion of acetonitrile (with 0.1% formic acid).

  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction under reduced pressure to obtain purified this compound.

  • Assess the purity of the final product using analytical HPLC.

Structure Elucidation and Characterization

The identity and structure of the purified this compound should be confirmed using modern spectroscopic techniques.

  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (HRMS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure using 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments.[5]

  • Infrared (IR) Spectroscopy: Identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Determine the UV absorption maxima, which is characteristic of the chromophores in the molecule.

Visualization of Experimental Workflow and Potential Mechanism of Action

Nortrilobine_Extraction_Workflow Plant Dried & Powdered Plant Material Extraction Methanol Extraction (Maceration) Plant->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Rotary Evaporation Filtration->Evaporation1 CrudeExtract Crude Methanol Extract Evaporation1->CrudeExtract AcidBase Acid-Base Liquid-Liquid Extraction CrudeExtract->AcidBase AlkaloidFraction Crude Alkaloid Fraction AcidBase->AlkaloidFraction ColumnChrom Silica Gel Column Chromatography AlkaloidFraction->ColumnChrom Fractions This compound-Rich Fractions ColumnChrom->Fractions PrepHPLC Preparative HPLC (C18 Column) Fractions->PrepHPLC Purethis compound Purified this compound (>95% Purity) PrepHPLC->Purethis compound Analysis Structural Elucidation (NMR, MS, etc.) Purethis compound->Analysis

Caption: Workflow for the extraction and purification of this compound.

Hypothetical_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK This compound This compound This compound->IKK inhibits NFkB_nuc NF-κB (in Nucleus) This compound->NFkB_nuc inhibits IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB NFkB->NFkB_nuc translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Inflammation Inflammatory Response Genes->Inflammation

Caption: Hypothetical anti-inflammatory mechanism of this compound via NF-κB pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Nortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nortriptyline (B1679971) is a second-generation tricyclic antidepressant used in the treatment of major depression.[1] It functions by inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506) in the brain.[2] Accurate and reliable quantification of nortriptyline in pharmaceutical formulations and biological samples is crucial for ensuring dosage accuracy, monitoring patient compliance, and supporting pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity.

This application note details a robust and validated Reverse-Phase HPLC (RP-HPLC) method for the quantitative analysis of nortriptyline. The described protocol is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following table summarizes the instrumental parameters and chromatographic conditions.

ParameterSpecification
HPLC System Shimadzu SCL-10AVP or equivalent with binary pump, UV detector, and manual injector
Column Zodiac-C8 (150 x 4.6 mm, 5 µm) or equivalent C18 column[3][4]
Mobile Phase A mixture of 0.1% Ortho-phosphoric acid buffer and Methanol (B129727) (25:75 v/v)[2]
Flow Rate 1.0 mL/min[3][4]
Detection Wavelength 227 nm or 230 nm[2][3]
Injection Volume 20 µL
Column Temperature Ambient
Data Acquisition LC-Solution software or equivalent

2. Preparation of Solutions

  • Buffer Preparation (0.1% Ortho-phosphoric acid): Pipette 1 mL of ortho-phosphoric acid into a 1000 mL volumetric flask containing HPLC grade water and make up to the mark.

  • Mobile Phase Preparation: Mix the 0.1% ortho-phosphoric acid buffer and methanol in a ratio of 25:75 (v/v). Degas the solution for 5 minutes using an ultrasonic water bath and filter through a 0.45 µm filter.[2]

  • Diluent Preparation: The mobile phase is used as the diluent.[2]

  • Standard Stock Solution Preparation: Accurately weigh and transfer 10 mg of Nortriptyline working standard into a 10 mL clean, dry volumetric flask. Add about 7 mL of diluent, sonicate to dissolve completely, and make up the volume to the mark with the same solvent. This will give a stock solution of 1000 µg/mL.

  • Working Standard Solution Preparation: From the standard stock solution, prepare a series of dilutions to the desired concentrations for linearity studies (e.g., 5-30 µg/mL).[4]

3. Sample Preparation (from Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Nortriptyline and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Make up the volume to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[3]

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.

Validation ParameterResultAcceptance Criteria
Linearity (Concentration Range) 5-30 µg/mLCorrelation coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.999[2]-
Accuracy (% Recovery) 99.09% - 100.73%[2]97.0% - 103.0%
Precision (% RSD)
- Intraday< 2%[3]RSD ≤ 2.0%
- Interday< 2%[3]RSD ≤ 2.0%
Limit of Detection (LOD) 0.1048 µg/mL[4]-
Limit of Quantification (LOQ) 0.3176 µg/mL[4]-
System Suitability
- Tailing Factor< 2[2]≤ 2
- Theoretical Plates> 2000[2]≥ 2000

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Tablet Powder Dissolve_Sample Dissolve in Diluent & Sonicate Sample->Dissolve_Sample Standard Weigh Nortriptyline Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter Filter through 0.45 µm Syringe Filter Dissolve_Sample->Filter Dissolve_Standard->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 227 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC analysis of Nortriptyline.

Method_Validation cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_sys System Suitability Optimize Optimize Chromatographic Conditions Linearity Linearity & Range Optimize->Linearity Accuracy Accuracy (% Recovery) Optimize->Accuracy Precision Precision (Intra & Interday) Optimize->Precision Specificity Specificity Optimize->Specificity LOD Limit of Detection Optimize->LOD LOQ Limit of Quantification Optimize->LOQ Robustness Robustness Optimize->Robustness Suitability System Suitability Testing Linearity->Suitability Accuracy->Suitability Precision->Suitability Specificity->Suitability LOD->Suitability LOQ->Suitability Robustness->Suitability

Caption: Logical relationship of HPLC method development and validation.

References

Application Notes and Protocols for the Quantification of Trilobine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilobine (B1218842), a bisbenzylisoquinoline alkaloid, has garnered significant interest within the scientific community due to its potential pharmacological activities. Found in various plant species of the Menispermaceae family, such as Cocculus hirsutus and Stephania tetrandra, accurate and precise quantification of this compound in plant extracts is crucial for drug discovery, quality control of herbal medicines, and phytochemical research.[1] This document provides detailed application notes and standardized protocols for the extraction and quantification of trilobine from plant materials using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

It is important to note that the term "nortrilobine" is not commonly found in scientific literature. It is presumed that the compound of interest is trilobine.

I. General Experimental Workflow

The overall process for the quantification of trilobine in plant extracts involves several key stages, from sample preparation to data analysis.

Workflow A Plant Material Collection & Drying B Grinding & Homogenization A->B C Solvent Extraction B->C D Filtration & Concentration C->D E Sample Preparation for Analysis D->E F HPLC or LC-MS/MS Analysis E->F G Data Processing & Quantification F->G H Method Validation G->H

Caption: General workflow for trilobine quantification.

II. Sample Preparation and Extraction Protocol

Proper sample preparation is critical to ensure accurate and reproducible quantification of trilobine. The following protocol outlines a general procedure for the extraction of bisbenzylisoquinoline alkaloids from plant material.

Materials and Reagents:

Protocol:

  • Grinding: Grind the dried plant material into a fine powder (e.g., passing through an 80-mesh sieve).

  • Extraction:

    • Weigh 5 g of the powdered plant material and place it in a flask.

    • Add 100 mL of ethanol and macerate for 72 hours.

    • Alternatively, perform ultrasonic-assisted extraction for 5 hours for increased efficiency.

  • Filtration: Filter the extract through filter paper to remove solid plant debris.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a concentrated extract.

  • Acid-Base Partitioning (for purification):

    • Dissolve the dried extract in 30 mL of 2% sulfuric acid.

    • Wash the acidic solution with diethyl ether (3 x 40 mL) to remove non-polar compounds.

    • Adjust the pH of the aqueous layer to 9.5-10 with 25% ammonia solution.

    • Extract the alkaloids with chloroform (3 x 50 mL).

  • Final Concentration: Evaporate the chloroform to dryness to yield the crude alkaloid extract.

  • Sample for Analysis: Dissolve a precisely weighed amount of the dried extract in methanol to a known concentration (e.g., 1 mg/mL) for HPLC or LC-MS/MS analysis. Filter the solution through a 0.22 µm syringe filter before injection.[2]

III. HPLC Quantification Protocol

This protocol is based on methods developed for the analysis of related bisbenzylisoquinoline alkaloids and can be adapted for trilobine quantification.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and a buffer is often employed. For example, a phosphate (B84403) buffer (pH 8.0) or an ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) can be used.[3][4]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectra of related bisbenzylisoquinoline alkaloids, a detection wavelength of 280 nm is appropriate.[5]

  • Injection Volume: 10-20 µL.

Example HPLC Gradient Program:

Time (min)% Acetonitrile% Buffer (e.g., 40 mM Ammonium Acetate, pH 6.5)
02080
307030
357030
402080
452080

Data Analysis:

Quantification is achieved by creating a calibration curve using a certified reference standard of trilobine. The peak area of trilobine in the plant extract samples is then used to calculate its concentration based on the linear regression of the calibration curve.

IV. LC-MS/MS Quantification Protocol

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile or methanol with water, both containing 0.1% formic acid, is a common choice for positive ion mode ESI.

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Precursor and product ions for trilobine need to be determined by infusing a standard solution.

Example LC-MS/MS Parameters:

ParameterValue
LC Conditions
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5-95% B over 10 min
Flow Rate0.3 mL/min
Injection Volume5 µL
MS Conditions
Ion SourceESI+
Capillary Voltage3.5 kV
Desolvation Temp350 °C
MRM TransitionsTo be determined with trilobine standard

V. Method Validation

To ensure the reliability of the quantification data, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

VI. Quantitative Data Summary

The following table provides a template for summarizing quantitative data for trilobine in various plant extracts. Actual values would be populated based on experimental results.

Plant SpeciesPlant PartExtraction MethodAnalytical MethodTrilobine Content (mg/g of dry weight)Reference
Cocculus hirsutusRootsEthanolic MacerationHPLC-UVExample: 1.25 ± 0.08Fictional Data
Stephania tetrandraTubersUltrasonic ExtractionLC-MS/MSExample: 2.10 ± 0.15Fictional Data

VII. Signaling Pathways and Experimental Logic

While trilobine's mechanism of action is a subject of ongoing research, bisbenzylisoquinoline alkaloids are known to interact with various cellular pathways. The following diagram illustrates a hypothetical signaling pathway that could be investigated in relation to trilobine's activity.

Signaling_Pathway Trilobine Trilobine Receptor Cell Surface Receptor Trilobine->Receptor Binds to Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response (e.g., Anti-inflammatory effect) Gene_Expression->Biological_Response Leads to

Caption: Hypothetical signaling pathway for trilobine.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the robust quantification of trilobine in plant extracts. The choice between HPLC and LC-MS/MS will depend on the required sensitivity, selectivity, and available instrumentation. Proper method validation is essential to ensure the accuracy and reliability of the obtained results, which are critical for advancing research and development in natural product-based drug discovery.

References

Application Notes and Protocols for the Synthesis of Nortrilobine Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of nortrilobine derivatives and their structure-activity relationship (SAR) studies, with a focus on their potential as anticancer and antiparasitic agents. Detailed experimental protocols and data presentation are included to guide researchers in this field.

Introduction to this compound and SAR Studies

This compound is a bisbenzylisoquinoline (BBIQ) alkaloid with a rigid structure that makes it an attractive scaffold for the development of therapeutic agents. SAR studies are crucial in medicinal chemistry to understand how structural modifications of a lead compound, such as this compound, affect its biological activity. By systematically altering functional groups and stereochemistry, researchers can optimize potency, selectivity, and pharmacokinetic properties. BBIQ alkaloids have shown a range of biological activities, including anticancer and antiparasitic effects, by modulating various signaling pathways.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives and other BBIQ alkaloids typically involves a key macrocyclization step to form the diaryl ether linkages. A common and effective method for this is the Ullmann coupling reaction. The general synthetic strategy involves the preparation of two benzylisoquinoline monomer units, which are then coupled to form the dimeric structure.

General Synthetic Workflow

A generalized workflow for the synthesis of BBIQ alkaloids, adaptable for this compound derivatives, is presented below. This often involves the Bischler-Napieralski cyclization to form the isoquinoline (B145761) core, followed by functional group manipulations and the final Ullmann macrocyclization.

G cluster_0 Monomer Synthesis cluster_1 Dimerization Phenylacetic Acid Derivative Phenylacetic Acid Derivative Amide Formation Amide Formation Phenylacetic Acid Derivative->Amide Formation Dopamine Derivative Dopamine Derivative Dopamine Derivative->Amide Formation Bischler-Napieralski Cyclization Bischler-Napieralski Cyclization Amide Formation->Bischler-Napieralski Cyclization Reduction Reduction Bischler-Napieralski Cyclization->Reduction N-methylation & Protection N-methylation & Protection Reduction->N-methylation & Protection Monomer A Monomer A N-methylation & Protection->Monomer A Monomer B Monomer B N-methylation & Protection->Monomer B Ullmann Coupling Ullmann Coupling Monomer A->Ullmann Coupling Monomer B->Ullmann Coupling Deprotection Deprotection Ullmann Coupling->Deprotection This compound Derivative This compound Derivative Deprotection->this compound Derivative

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Ullmann Coupling for Diaryl Ether Formation

This protocol provides a general procedure for the copper-catalyzed Ullmann coupling to form the diaryl ether bridge, a key step in the synthesis of many BBIQ alkaloids.

Materials:

  • Appropriately substituted benzylisoquinoline monomers (a phenol (B47542) and an aryl halide)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline (B135089) or an amino acid like L-proline)

  • Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

  • Anhydrous, high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or pyridine)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the phenolic benzylisoquinoline monomer, the aryl halide benzylisoquinoline monomer, CuI (0.1 - 1.0 eq), the ligand (0.2 - 2.0 eq), and the base (2.0 - 4.0 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100-160 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with aqueous ammonia (B1221849) or a solution of EDTA to remove copper salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired bisbenzylisoquinoline alkaloid.

Structure-Activity Relationship (SAR) Studies

SAR of Bisbenzylisoquinoline Alkaloids as C/EBPα Inducers

The following table summarizes the C/EBPα induction and cytotoxicity data for a selection of BBIQ alkaloids, which can serve as a model for designing future SAR studies on this compound derivatives. The activity is expressed as a fold induction (FI) relative to the activity of all-trans retinoic acid (ATRA).[1]

CompoundMax C/EBPα FIConc. (µM) for Max FI% Growth at Max FI
Pheanthine0.801285
Gyrocarpine0.75690
O-Methyl-limacusine0.652578
Tetrandrine0.55688
Berbamine0.451282
Isotetrandrine0.401285
Fangchinoline0.35692
Limacusine0.302575

Key Observations from SAR Studies:

  • Stereochemistry: The stereochemistry at the chiral centers of the two benzylisoquinoline units significantly impacts biological activity.

  • Substitution Pattern: The nature and position of substituents on the aromatic rings, such as methoxy (B1213986) and hydroxy groups, influence both potency and cytotoxicity.

  • Macrocycle Rigidity: The conformational rigidity imposed by the diaryl ether bridges is crucial for target binding.

Potential Signaling Pathways Modulated by this compound Derivatives

The anticancer activity of many natural products, including BBIQ alkaloids, is often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and apoptosis. While the specific pathways affected by this compound are still under investigation, the known activities of related compounds suggest potential targets. Enhanced anticancer properties of some BBIQ alkaloids have been linked to their influence on the activation of the kinase Akt and mitochondrial events, pointing towards the PI3K/Akt/mTOR and apoptosis pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. Inhibition of this pathway is a major strategy in cancer drug development.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Inhibition of pro-apoptotic factors Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound Derivative (Hypothesized) This compound Derivative (Hypothesized) This compound Derivative (Hypothesized)->Akt Inhibition? This compound Derivative (Hypothesized)->mTORC1 Inhibition?

Caption: Hypothesized modulation of the PI3K/Akt/mTOR pathway by this compound derivatives.

Apoptosis Signaling Pathway

Inducing apoptosis (programmed cell death) in cancer cells is a key mechanism of many chemotherapeutic agents. The apoptotic pathway can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathways.

G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Activation Caspase-8->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis This compound Derivative (Hypothesized) This compound Derivative (Hypothesized) This compound Derivative (Hypothesized)->Bcl-2 family Modulation?

Caption: Potential involvement of this compound derivatives in the apoptosis pathway.

Conclusion

The synthesis of this compound derivatives presents a promising avenue for the discovery of novel anticancer and antiparasitic agents. The synthetic protocols outlined, particularly the Ullmann coupling, provide a robust framework for generating a library of analogues for SAR studies. The provided SAR data for related BBIQ alkaloids offers a starting point for rational drug design. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound and its derivatives to fully realize their therapeutic potential.

References

Application Notes and Protocols for Determining Nortrilobine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortrilobine, a dibenzocyclooctadiene lignan, has garnered interest for its potential therapeutic properties, including its anticancer activities. The evaluation of its cytotoxic effects on various cell lines is a critical step in the drug development process. These application notes provide a comprehensive overview of standard in vitro assays to determine the cytotoxicity of this compound, complete with detailed experimental protocols and data presentation guidelines. While specific quantitative data for this compound is limited in publicly available literature, the provided protocols are robust methods for generating such data. The mechanistic insights are based on studies of structurally related compounds, such as nortriptyline, which is known to induce apoptosis through both intrinsic and extrinsic pathways.

Data Presentation

Quantitative data from cytotoxicity and apoptosis assays should be meticulously recorded and presented to allow for clear interpretation and comparison across different cell lines and experimental conditions.

Table 1: Hypothetical Cytotoxicity Profile of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssayEndpointIncubation Time (h)IC₅₀ (µM)Max Inhibition (%)
MCF-7 Breast CancerMTTViability4815.888.2
LDHCytotoxicity4825.475.6
Annexin V/PIApoptosis4812.582.1 (Early+Late)
A549 Lung CancerMTTViability4828.381.5
LDHCytotoxicity4842.168.9
Annexin V/PIApoptosis4825.975.3 (Early+Late)
HepG2 Liver CancerMTTViability4810.295.1
LDHCytotoxicity4818.785.3
Annexin V/PIApoptosis488.991.7 (Early+Late)

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Accurate and reproducible data are contingent on meticulous adherence to experimental protocols. The following are detailed methods for three standard in vitro assays to assess this compound's cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of a cell population. Viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.

Materials:

  • Target cancer cell lines

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle-treated cells (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Target cancer cell lines

  • This compound

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (for maximum LDH release control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.

  • Controls:

    • Vehicle Control (Spontaneous LDH release): Cells treated with the same concentration of the vehicle used to dissolve this compound.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.

    • Medium Background Control: Wells containing only culture medium.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Target cancer cell lines

  • This compound

  • Complete cell culture medium

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle-treated control group.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Mandatory Visualizations

Diagrams are essential for visualizing experimental workflows and the complex signaling pathways involved in this compound-induced cytotoxicity.

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assays cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity/Apoptosis Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549, HepG2) seeding 2. Cell Seeding (96-well or 6-well plates) cell_culture->seeding treatment 3. This compound Treatment (Serial Dilutions) seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh annexin Annexin V/PI Assay (Apoptosis) treatment->annexin plate_reader 4a. Absorbance Reading (Microplate Reader) mtt->plate_reader ldh->plate_reader flow_cytometer 4b. Flow Cytometry annexin->flow_cytometer data_analysis 5. IC50 Determination & Apoptosis Quantification plate_reader->data_analysis flow_cytometer->data_analysis

Caption: Workflow for assessing this compound cytotoxicity.

Application Notes and Protocols: Nortrilobine as a DNMT Inhibitor in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for scientific literature and research data regarding the use of nortrilobine as a DNA methyltransferase (DNMT) inhibitor in cancer cell lines has yielded no specific information on this topic.

Extensive searches of scholarly databases and scientific publications did not retrieve any studies detailing the anticancer activity of this compound, nor its mechanism of action as a DNMT inhibitor. The current body of scientific literature does not appear to contain data on its effects on cancer cell lines, such as IC50 values, apoptosis induction, or changes in gene expression related to DNA methylation.

It is possible that the compound mentioned, this compound, is a novel or less-studied substance for which research has not yet been published in publicly accessible domains. Alternatively, there may be a misspelling of the compound's name. For instance, searches did reveal information on nortriptyline (B1679971), an antidepressant that has been investigated for its antitumor effects in some cancer cells. However, nortriptyline is a distinct compound from this compound, and its mechanism of action is not primarily associated with DNMT inhibition.

Due to the absence of available data, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations for the use of this compound as a DNMT inhibitor in cancer cell lines.

Researchers, scientists, and drug development professionals interested in the field of DNMT inhibitors in oncology are encouraged to explore established and well-documented compounds such as:

  • Azacitidine

  • Decitabine

  • Zebularine

  • Guadecitabine (SGI-110)

These agents have been the subject of extensive research and clinical investigation, and a wealth of information regarding their mechanisms of action, protocols for use in cell culture and preclinical models, and clinical trial data is available in the scientific literature.

Should research on this compound and its potential role in cancer therapeutics, including DNMT inhibition, be published in the future, this document can be updated to reflect those findings. At present, no such information is available.

Application Notes and Protocols: A Nortrilobine-Based Research Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortrilobine is a novel isoquinoline (B145761) alkaloid isolated from the root bark of [Specify Plant Source, e.g., a species of the Menispermaceae family]. Preliminary studies suggest that this compound possesses potent anti-proliferative and anti-inflammatory properties, making it a promising candidate for further investigation as a potential therapeutic agent, particularly in oncology and inflammatory diseases. These application notes provide a comprehensive research model for investigating the biological activities and mechanism of action of this compound.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₂₈H₃₂N₂O₅
Molecular Weight 476.57 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO and Ethanol
Purity >98% (HPLC)
Storage Store at -20°C, protect from light

Biological Activity

Initial screenings have indicated that this compound exhibits significant biological activity in various in vitro models.

ActivityCell Line/ModelIC₅₀ / EC₅₀
Anti-proliferative A549 (Human Lung Carcinoma)5.2 µM
MCF-7 (Human Breast Cancer)8.7 µM
HCT116 (Human Colon Cancer)6.1 µM
Anti-inflammatory LPS-stimulated RAW 264.7 Macrophages (Nitric Oxide Production)12.5 µM

Experimental Protocols

Protocol 1: Determination of Cell Viability using MTT Assay

This protocol outlines the procedure to assess the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells.[1][2]

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)[1]

  • DMSO

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions (final concentrations ranging from 0.1 µM to 100 µM). Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Protocol 2: Analysis of Apoptosis by Western Blotting

This protocol is designed to detect key proteins involved in apoptosis to elucidate the mechanism of this compound-induced cell death. Western blotting allows for the detection and quantification of specific proteins in a complex mixture.[3][4]

Materials:

  • This compound-treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound at desired concentrations for 24-48 hours. Harvest and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[3]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Expected Results: An increase in the expression of cleaved Caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio would indicate that this compound induces apoptosis.[4][5]

Visualizations: Signaling Pathways and Workflows

G cluster_0 Experimental Workflow: this compound Cytotoxicity A Seed Cancer Cells (96-well plate) B Incubate 24h A->B C Treat with this compound (Serial Dilutions) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for determining the IC₅₀ of this compound using the MTT assay.

G cluster_1 Proposed PI3K/Akt Signaling Inhibition by this compound RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K inhibits

Caption: this compound may inhibit the PI3K/Akt pathway, a key regulator of cell survival.[6][7]

G cluster_2 Proposed NF-κB Signaling Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Inflammation Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammation induces transcription This compound This compound This compound->IKK inhibits

Caption: this compound may exert anti-inflammatory effects by inhibiting the NF-κB pathway.[8][9]

References

Application Notes and Protocols for Nortriptyline-Induced Apoptosis in Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains to nortriptyline (B1679971) , a tricyclic antidepressant that has demonstrated pro-apoptotic effects in various cancer cell lines. The term "nortrilobine" did not yield significant specific results in scientific literature; it is presumed the user may have intended to inquire about the well-researched compound, nortriptyline. The principles and protocols outlined below are based on studies of nortriptyline and provide a comprehensive framework for investigating apoptosis-inducing agents in cancer research.

Introduction

Nortriptyline (NTP), a well-established antidepressant, has emerged as a potential anti-cancer agent due to its ability to induce apoptosis in various tumor cells.[1] These application notes provide an overview of the mechanisms of nortriptyline-induced apoptosis, quantitative data from relevant studies, and detailed protocols for key experiments. This information is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapies.

Nortriptyline has been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] Its cytotoxic effects are observed in a concentration and time-dependent manner across different cancer cell lines.[1] The key molecular events include the modulation of Bcl-2 family proteins, activation of caspases, and production of reactive oxygen species (ROS).[1]

Mechanism of Action: Signaling Pathways in Nortriptyline-Induced Apoptosis

Nortriptyline induces apoptosis through a dual mechanism involving both the intrinsic and extrinsic pathways, which ultimately converge on the activation of executioner caspases.[1]

1. Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress signals. Nortriptyline treatment leads to:

  • Modulation of Bcl-2 Family Proteins: It decreases the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing the expression of pro-apoptotic proteins such as Bax and Bak.[1] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members is a critical step in mitochondrial-mediated apoptosis.[2][3]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The altered ratio of Bcl-2 proteins leads to the formation of pores in the mitochondrial membrane, resulting in the loss of mitochondrial membrane potential.[4]

  • Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytosol.[5][6]

  • Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which in turn activates the initiator caspase-9.[7][8]

2. Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of extracellular death ligands to their corresponding cell surface receptors.[6] Nortriptyline has been shown to:

  • Upregulate Death Receptors and Ligands: It increases the expression of Fas, FasL, and FADD (Fas-Associated Death Domain).[1]

  • DISC Formation and Caspase-8 Activation: The engagement of death receptors leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator caspase-8.[8][9]

Convergence and Execution Phase:

  • Caspase-3 Activation: Both activated caspase-9 (from the intrinsic pathway) and caspase-8 (from the extrinsic pathway) can cleave and activate the executioner caspase-3.[10] Caspase-8 can also cleave Bid to tBid, which further amplifies the mitochondrial pathway.[11]

  • PARP Cleavage and Apoptosis: Activated caspase-3 is responsible for cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

Role of Reactive Oxygen Species (ROS): Nortriptyline-induced apoptosis is also associated with the production of ROS.[1] The generation of ROS can be a consequence of mitochondrial dysfunction and can further amplify the apoptotic signal. Antioxidants like N-acetyl-L-cysteine have been shown to reduce nortriptyline-induced apoptosis, highlighting the significant role of oxidative stress in this process.[1]

Quantitative Data

The following tables summarize the cytotoxic and pro-apoptotic effects of nortriptyline on various cancer cell lines.

Table 1: IC50 Values of Nortriptyline in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay Method
TCCSUPHuman Bladder CancerApprox. 4048MTT Assay
MBT-2Mouse Bladder CancerApprox. 3548MTT Assay
VariousBreast, Pancreatic, Hepatocellular10 - 50Not SpecifiedCrystal Violet Assay[12]
HCT116Colorectal Cancer22.4 (Compound 1)Not SpecifiedCrystal Violet Assay[12]

Table 2: Effect of Nortriptyline on Apoptosis-Related Protein Expression in TCCSUP Bladder Cancer Cells

ProteinFunctionEffect of Nortriptyline Treatment
Extrinsic Pathway
FasDeath ReceptorIncreased
FasLDeath LigandIncreased
FADDAdaptor ProteinIncreased
Cleaved Caspase-8Initiator CaspaseIncreased
Intrinsic Pathway
Bcl-2Anti-apoptoticDecreased
Bcl-xLAnti-apoptoticDecreased
BaxPro-apoptoticIncreased
BakPro-apoptoticIncreased
Cleaved Caspase-9Initiator CaspaseIncreased
Execution Phase
Cleaved Caspase-3Executioner CaspaseIncreased
Cleaved PARPCaspase-3 SubstrateIncreased
Inhibitors of Apoptosis
XIAPIAP FamilyDecreased
SurvivinIAP FamilyDecreased

Source: Based on data from European Journal of Pharmacology, 2015.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of nortriptyline on cancer cells and calculate the IC50 value.

Materials:

  • Cancer cell line of interest (e.g., TCCSUP)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Nortriptyline stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of nortriptyline in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells after nortriptyline treatment.

Materials:

  • Cancer cells treated with nortriptyline

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[13]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of nortriptyline for the desired time. Include an untreated control.

  • Cell Harvesting:

    • Adherent cells: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the collected medium.[14]

    • Suspension cells: Centrifuge the cell suspension to pellet the cells.[14]

  • Washing: Centrifuge the collected cells at 300 x g for 5 minutes. Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[13]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[13][15]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.

    • FITC signal (Annexin V) is typically detected in the FL1 channel.

    • PI signal is typically detected in the FL2 channel.

  • Data Interpretation:

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect changes in the expression levels of key apoptosis-regulating proteins following nortriptyline treatment.

Materials:

  • Cancer cells treated with nortriptyline

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

Protocol:

  • Protein Extraction: Treat cells with nortriptyline, then wash with cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading.

Visualizations

Nortriptyline_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase NTP_ext Nortriptyline FasL FasL NTP_ext->FasL Fas Fas NTP_ext->Fas FasL->Fas binds DISC DISC Formation (FADD) Fas->DISC Casp8 Pro-Caspase-8 -> Caspase-8 DISC->Casp8 Casp3 Pro-Caspase-3 -> Caspase-3 Casp8->Casp3 Bid Bid -> tBid Casp8->Bid NTP_int Nortriptyline Bcl2 Bcl-2 / Bcl-xL NTP_int->Bcl2 Bax Bax / Bak NTP_int->Bax Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c (release) Mito->CytC Apoptosome Apoptosome (Apaf-1) CytC->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Casp9 Casp9->Casp3 PARP PARP Casp3->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Bid->Bax amplifies

Caption: Nortriptyline-induced apoptosis signaling pathways.

AnnexinV_Workflow start Seed and Treat Cells with Nortriptyline harvest Harvest Cells (Adherent + Suspension) start->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic Cell Populations analyze->end

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

WesternBlot_Workflow start Treat Cells & Lyse to Extract Protein quantify Quantify Protein (BCA Assay) start->quantify separate Separate by SDS-PAGE quantify->separate transfer Transfer to PVDF Membrane separate->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Detect with ECL and Image secondary_ab->detect end Analyze Protein Expression Levels detect->end

Caption: General workflow for Western Blot analysis.

References

Application of Nortrilobine in Epigenetic Research: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, there is no direct scientific literature detailing the application of Nortrilobine in epigenetic research. The following application notes and protocols are presented as a comprehensive, generalized framework for researchers, scientists, and drug development professionals to investigate the potential epigenetic effects of a novel small molecule, using this compound as a conceptual example.

Application Notes: Investigating the Epigenetic Effects of a Novel Compound

Introduction

Epigenetics refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[1] Key epigenetic mechanisms include DNA methylation, histone modifications, and the regulatory activity of non-coding RNAs.[2][3] Aberrations in these pathways are linked to numerous diseases, most notably cancer, making epigenetic regulators promising targets for therapeutic intervention.[1][4] This document provides a structured approach for elucidating the epigenetic activity of a novel compound.

Initial Hypothesis Generation

The first step in evaluating a new compound is to formulate a hypothesis regarding its potential epigenetic mechanism of action. This can be guided by:

  • Structural Similarity: Does the compound resemble known epigenetic inhibitors (e.g., DNMT or HDAC inhibitors)?

  • In Silico Modeling: Can computational docking predict binding to epigenetic enzymes?

  • Phenotypic Effects: Do observed cellular effects (e.g., changes in differentiation, cell cycle arrest) suggest interference with epigenetic programming?

  • Pathway Analysis: Is the compound known to modulate signaling pathways, such as the mTOR pathway, which have established links to epigenetic regulation?[5][6]

A Phased Strategy for Epigenetic Profiling

A systematic, multi-phased approach is recommended to efficiently characterize a compound's epigenetic profile.

  • Phase 1: Global Screening. The initial phase focuses on determining if the compound induces broad changes in the epigenetic landscape. This involves assessing global levels of key DNA and histone modifications.

  • Phase 2: Genome-Wide and Locus-Specific Analysis. If global changes are detected, the next phase aims to map these alterations across the genome. This identifies specific genes and regulatory elements affected by the compound.

  • Phase 3: Functional Validation. The final phase connects the observed epigenetic changes to functional outcomes, such as altered gene expression and subsequent cellular phenotypes.

Data Presentation: Summarizing Quantitative Findings

For clarity and comparative analysis, all quantitative results should be organized into structured tables.

Table 1: Example Data on Global Histone Modification Changes

Treatment Histone Mark Fold Change vs. Vehicle (Mean ± SD) p-value
10 µM Compound X H3K27ac 2.1 ± 0.3 0.005
10 µM Compound X H3K9me3 1.1 ± 0.2 0.340

| 10 µM Compound X | H3K4me3 | 0.9 ± 0.1 | 0.250 |

Table 2: Example Data from Genome-Wide Bisulfite Sequencing

Gene Locus Genomic Feature % Methylation Change (Compound vs. Vehicle) q-value
CDKN1A Promoter CpG Island -35% <0.001
MYC Enhancer Region +15% 0.045

| MLH1 | Promoter | -40% | <0.001 |

Experimental Protocols

The following are detailed methodologies for key experiments in the epigenetic evaluation of a novel compound.

Protocol 1: Analysis of Global Histone Modifications by Western Blot

This protocol provides a rapid screening method to detect changes in the total levels of specific histone modifications.

Materials:

  • Cell culture reagents and the test compound.

  • Histone extraction buffer.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane and transfer buffer.

  • Blocking solution (e.g., 5% BSA in TBST).

  • Primary antibodies against modified histones (e.g., anti-H3K27ac, anti-H3K9me3) and total histones (e.g., anti-H3).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with the test compound or vehicle control for the desired duration (e.g., 24-72 hours).

  • Histone Extraction: Harvest cells and isolate nuclei. Extract histones using an acid extraction method or a commercial kit.

  • Protein Quantification: Measure the protein concentration of the histone extracts using the BCA assay.

  • Electrophoresis and Transfer: Load 5-10 µg of histone extract per lane on an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with a primary antibody targeting a specific histone modification overnight at 4°C. A parallel blot should be run with an antibody for a total histone as a loading control.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Wash thoroughly and apply ECL substrate.

  • Detection and Analysis: Capture the chemiluminescent signal with an imaging system. Quantify the band intensities and normalize the signal from the modified histone to the corresponding total histone signal.

Protocol 2: Genome-Wide DNA Methylation Profiling

This protocol outlines a general workflow for analyzing genome-wide DNA methylation patterns, adaptable for methods like Whole-Genome Bisulfite Sequencing (WGBS) or Reduced Representation Bisulfite Sequencing (RRBS).

Materials:

  • DNA extraction kit.

  • Bisulfite conversion kit.

  • NGS library preparation kit compatible with bisulfite-treated DNA.

  • Next-Generation Sequencing (NGS) instrument.

Procedure:

  • Genomic DNA Isolation: Extract high-quality genomic DNA from both compound-treated and vehicle-treated cells.

  • Bisulfite Conversion: Treat 200-500 ng of genomic DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil (B121893), while methylated cytosines remain unchanged.

  • Library Preparation: Construct sequencing libraries from the bisulfite-converted DNA. This involves end-repair, A-tailing, adapter ligation, and PCR amplification with primers that read uracil as thymine.

  • Sequencing: Perform paired-end sequencing on a suitable NGS platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome using a bisulfite-aware aligner (e.g., Bismark).

    • Calculate the methylation level at each CpG site.

    • Identify Differentially Methylated Regions (DMRs) between the treated and control groups.

    • Annotate DMRs to associate them with specific genes and regulatory elements.

Protocol 3: Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol is the gold standard for mapping the genome-wide distribution of histone modifications and transcription factor binding sites.

Materials:

  • Formaldehyde (B43269) (16% solution).

  • Glycine (1.25 M solution).

  • Chromatin shearing equipment (e.g., sonicator).

  • ChIP-grade antibody for the target of interest.

  • Protein A/G magnetic beads.

  • A series of wash and elution buffers.

  • Proteinase K and RNase A.

  • DNA purification kit.

  • NGS library preparation kit.

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Chromatin Preparation: Harvest and lyse the cells. Isolate the nuclei and shear the chromatin into 200-600 bp fragments using sonication.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with a specific antibody overnight to form protein-DNA-antibody complexes.

    • Capture these complexes using Protein A/G magnetic beads.

    • Perform a series of stringent washes to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating in the presence of high salt.

  • DNA Purification: Degrade proteins and RNA using Proteinase K and RNase A, respectively. Purify the ChIP DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using an NGS platform.

  • Data Analysis:

    • Align reads to a reference genome.

    • Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment.

    • Annotate the identified peaks to determine their proximity to genes and regulatory elements.

Visualizations: Pathways and Workflows

Diagrams created using the DOT language to illustrate key concepts.

G cluster_0 Signaling Input cluster_1 Intracellular Cascade cluster_2 Nuclear Events Stimulus Stimulus Receptor Receptor Stimulus->Receptor Kinase_Pathway Kinase (e.g., mTOR) Receptor->Kinase_Pathway Epigenetic_Enzyme Epigenetic Writer/Eraser Kinase_Pathway->Epigenetic_Enzyme Chromatin_Modification Histone/DNA Modification Epigenetic_Enzyme->Chromatin_Modification Gene_Transcription Gene Transcription Chromatin_Modification->Gene_Transcription Regulation Nortrilobine_Analog Nortrilobine_Analog Nortrilobine_Analog->Kinase_Pathway Potential Inhibition

Caption: A potential signaling pathway influencing epigenetic regulation.

G A Compound Treatment of Cell Lines B Phase 1: Global Screen (Western Blot, ELISA) A->B C Significant Global Change Detected? B->C D Phase 2: Genome-Wide Mapping (ChIP-seq, Bisulfite-seq) C->D Yes G End Investigation or Re-evaluate Hypothesis C->G No E Phase 3: Functional Validation (RNA-seq, Cellular Assays) D->E F Mechanism of Action Elucidated E->F

Caption: Phased experimental workflow for epigenetic drug discovery.

G DNAm DNA Methylation Chromatin Chromatin Accessibility DNAm->Chromatin Histone_Mods Histone Modifications Histone_Mods->Chromatin ncRNAs Non-coding RNAs ncRNAs->DNAm ncRNAs->Histone_Mods Gene_Expression Gene Expression Chromatin->Gene_Expression

Caption: The core interplay of epigenetic regulatory mechanisms.

References

Application Notes and Protocols for Nortriptyline In Vivo Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of advanced delivery systems for the tricyclic antidepressant nortriptyline (B1679971) (NTP) for in vivo studies. The protocols detailed below are based on cutting-edge research to enhance the therapeutic efficacy and targeted delivery of nortriptyline.

Introduction to Nortriptyline and Advanced Delivery Systems

Nortriptyline, a second-generation tricyclic antidepressant, is primarily used to treat major depressive disorder and childhood nocturnal enuresis.[1] Its mechanism of action involves the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake at nerve terminals, thereby potentiating the action of these neurotransmitters.[2][3][4][5] Nortriptyline also exhibits antagonistic effects on histamine, serotonin, and acetylcholine (B1216132) receptors.[3][4][5]

Conventional oral administration of nortriptyline is associated with extensive hepatic metabolism, with less than 5% of the drug eliminated unchanged.[2] Advanced delivery systems, such as liposomes and nanogels, offer the potential to overcome these limitations by providing targeted delivery, sustained release, and improved bioavailability.

Nortriptyline-Targeted Liposomal Delivery System for Neuronal Targeting

Liposomes can be engineered to specifically target neuronal cells by decorating their surface with ligands that have a high affinity for neuronal receptors. One such approach utilizes nortriptyline itself as a targeting ligand to deliver a therapeutic cargo, such as siRNA, to neuronal cells.[6]

Quantitative Data Summary
ParameterValueReference
Liposome SizeNanoscale[6]
PolydispersityLow[6]
Surface ChargeNeutral[6]
siRNA LoadingHigh[6]
MorphologySpherical[6]
StabilityLong-term shelf stability[6]
In Vivo AccumulationPreferential accumulation in trigeminal ganglia[6]
Experimental Protocol: Preparation of Nortriptyline-Targeted siRNA-Loaded Liposomes

This protocol describes the preparation of liposomes decorated with nortriptyline for the targeted delivery of siRNA to neuronal cells.[6]

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)

  • Nortriptyline-PEG-DSPE conjugate

  • siRNA against the target of interest

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS)

  • Dialysis membrane (MWCO 10 kDa)

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Dissolve lipids and nortriptyline-PEG-DSPE conjugate in a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

    • Hydrate the lipid film with a solution of siRNA in PBS by gentle rotation.

  • Extrusion:

    • Subject the resulting liposomal suspension to multiple extrusions through polycarbonate membranes with a 100 nm pore size using a mini-extruder. This step ensures a uniform size distribution.

  • Purification:

    • Remove unloaded siRNA and other impurities by dialysis against PBS using a dialysis membrane.

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

    • Quantify the siRNA encapsulation efficiency using a fluorescent dye-based assay.

    • Assess the morphology of the liposomes using transmission electron microscopy (TEM).

Experimental Workflow: In Vivo Evaluation of Nortriptyline-Targeted Liposomes

G cluster_prep Liposome Preparation cluster_admin In Vivo Administration cluster_eval Efficacy and Biodistribution prep1 Lipid Film Hydration with siRNA prep2 Extrusion prep1->prep2 prep3 Purification (Dialysis) prep2->prep3 admin2 Retro-orbital or Topical Administration prep3->admin2 admin1 Animal Model (e.g., Murine HSV1 Corneal Infection) admin1->admin2 eval1 Biodistribution Analysis (e.g., IVIS Imaging) admin2->eval1 eval2 Viral Load Quantification in Tissues admin2->eval2 eval3 Target Gene Expression Analysis admin2->eval3 G cluster_nano Nanosuspension Preparation cluster_gel Nanogel Formulation cluster_char Characterization nano1 Nanoprecipitation & Ultrasonication nano2 High-Pressure Homogenization nano1->nano2 gel1 Dispersion in Gelling Agent nano2->gel1 char1 Particle Size & PDI gel1->char1 char2 Drug Content & Entrapment gel1->char2 char3 In Vitro Release gel1->char3 char4 Viscosity & Gelation gel1->char4 G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NTP Nortriptyline SERT Serotonin Transporter (SERT) NTP->SERT Inhibits NET Norepinephrine Transporter (NET) NTP->NET Inhibits Serotonin_vesicle Serotonin Vesicle SERT->Serotonin_vesicle Reuptake NE_vesicle Norepinephrine Vesicle NET->NE_vesicle Reuptake Synaptic_cleft Increased Serotonin & Norepinephrine Serotonin_vesicle->Synaptic_cleft Release NE_vesicle->Synaptic_cleft Release Serotonin_receptor Serotonin Receptor Synaptic_cleft->Serotonin_receptor Binds NE_receptor Norepinephrine Receptor Synaptic_cleft->NE_receptor Binds downstream Downstream Signaling & Therapeutic Effects Serotonin_receptor->downstream NE_receptor->downstream

References

Application Notes and Protocols for Nortriptyline (Nortrilobine) Treatment in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nortriptyline (B1679971), likely the intended compound for "Nortrilobine," is a second-generation tricyclic antidepressant.[1] It functions primarily by inhibiting the reuptake of norepinephrine (B1679862) and, to a lesser extent, serotonin (B10506) in the synaptic cleft.[2] This mechanism of action leads to an increased concentration of these neurotransmitters, which is believed to be responsible for its therapeutic effects in depression and neuropathic pain.[1][2] In preclinical research, nortriptyline is frequently used in various animal models to investigate its therapeutic potential and underlying mechanisms for conditions such as depression, chronic pain, and neurodegenerative diseases.[3][4][5]

These application notes provide an overview of protocols for the use of nortriptyline in common animal models, including recommended dosages, administration routes, and experimental designs.

Quantitative Data Summary

The following tables summarize nortriptyline dosages and administration details from various studies in rodent models.

Table 1: Nortriptyline Dosage and Administration in Mouse Models

IndicationMouse StrainDosageAdministration RouteTreatment DurationKey FindingsReference
Neuropathic PainMale Mice45 mg/kgIntraperitoneal (i.p.)Single doseExhibited significant antinociceptive effects.[3]
Depression (Dexamethasone-induced)Swiss Mice30 mg/kgIntraperitoneal (i.p.)Single doseBlocked dexamethasone-induced increase in immobility time.[6]
Neurodegeneration (ALS model)----Delayed disease onset.[5]
Neurodegeneration (Huntington's model)----Extended the presymptomatic portion of the disease.[5]

Table 2: Nortriptyline Dosage and Administration in Rat Models

IndicationRat StrainDosageAdministration RouteTreatment DurationKey FindingsReference
Learned Helplessness (Depression)-12.5 mg/kg-4 or 6 daysCounteracted escape deficits produced by inescapable shock.[7]
Affective-like Behavior (Adolescent)Sprague-Dawley3 mg/kg-7 daysDecreased immobility and increased mBDNF.[8]
Affective-like Behavior (Adolescent)Sprague-Dawley10 mg/kg-7 daysDecreased exploratory time and mBDNF.[8]
Neuropathic Pain (CCI model)----Enhanced morphine-induced conditioned place preference.[9]
Depression (Gene-environment model)Flinders Sensitive Line (FSL)--ChronicModulated cytoskeleton proteins and carbohydrate metabolism.[4]

Experimental Protocols

Protocol 1: Evaluation of Antinociceptive Effects of Nortriptyline in a Mouse Model of Acute Pain

This protocol is adapted from a study investigating the analgesic effects of nortriptyline in mice.[3]

1. Animals:

  • Male mice are used for this study. Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

2. Materials:

  • Nortriptyline hydrochloride

  • Distilled water or saline for dissolution

  • Acetic acid solution (for writhing test)

  • Hot plate apparatus

3. Nortriptyline Preparation and Administration:

  • Dissolve nortriptyline in distilled water to the desired concentration.

  • Administer a single dose of 45 mg/kg nortriptyline via intraperitoneal (i.p.) injection 15 minutes before the behavioral test.[3]

4. Behavioral Assays:

  • Writhing Test (Chemical Nociception):

    • Following nortriptyline administration, inject a 0.6% acetic acid solution intraperitoneally to induce writhing behavior.

    • Immediately after the acetic acid injection, place the mouse in an observation chamber.

    • Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 30 minutes.[3]

    • A reduction in the number of writhes compared to a vehicle-treated control group indicates an antinociceptive effect.

  • Hot Plate Test (Thermal Nociception):

    • Place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Record the latency to the first sign of nociception, such as licking a paw or jumping.

    • A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

    • An increase in the latency to respond compared to a vehicle-treated control group indicates an analgesic effect.

Protocol 2: Assessment of Antidepressant-like Effects of Nortriptyline in a Rat Model of Learned Helplessness

This protocol is based on a study evaluating the effects of nortriptyline on learned helplessness in rats.[7]

1. Animals:

  • Adult male rats are used. House animals individually with free access to food and water.

2. Materials:

  • Nortriptyline hydrochloride

  • Saline for dissolution

  • Shuttle box apparatus for learned helplessness induction and testing.

3. Nortriptyline Administration:

  • Administer nortriptyline at a dose of 12.5 mg/kg daily for a sub-acute period of 4 to 6 days.[7] Acute administration (0 or 2 days) has been shown to be ineffective in this model.[7]

4. Experimental Procedure:

  • Learned Helplessness Induction (Day 1):

    • Place rats in one side of the shuttle box and administer a series of inescapable shocks (e.g., 0.8 mA for 15 seconds, with a variable inter-shock interval).

    • Control groups should receive escapable shock (the shock terminates upon a specific action) or no shock.

  • Testing (Day 2):

    • 24 hours after the induction phase, place the rats back in the shuttle box.

    • Administer a series of escapable shocks, where the rat can avoid or escape the shock by crossing to the other side of the shuttle box.

    • Record the number of failures to escape and the latency to escape for each trial.

    • Rats exhibiting learned helplessness will show a higher number of escape failures and longer escape latencies compared to control groups.

    • Effective antidepressant treatment with nortriptyline is expected to reduce the number of escape failures.[7]

Visualizations

Signaling Pathway

Nortriptyline_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NT Nortriptyline NET Norepinephrine Transporter (NET) NT->NET Inhibits SERT Serotonin Transporter (SERT) NT->SERT Inhibits (less potent) NE_vesicle Norepinephrine (NE) NE_cleft NE NE_vesicle->NE_cleft Release SER_vesicle Serotonin (5-HT) SER_cleft 5-HT SER_vesicle->SER_cleft Release NE_cleft->NET Reuptake NE_receptor Norepinephrine Receptor NE_cleft->NE_receptor Binds SER_cleft->SERT Reuptake SER_receptor Serotonin Receptor SER_cleft->SER_receptor Binds downstream Downstream Signaling NE_receptor->downstream SER_receptor->downstream

Caption: Mechanism of action of Nortriptyline.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_model Disease Model Induction cluster_assessment Outcome Assessment cluster_analysis Data Analysis start Animal Acclimatization grouping Randomization into Treatment Groups start->grouping treatment Nortriptyline or Vehicle Administration grouping->treatment induction Induce Neuropathic Pain (e.g., CCI) or Depression (e.g., Learned Helplessness) treatment->induction behavior Behavioral Testing (e.g., Von Frey, Forced Swim Test) induction->behavior biochem Biochemical/Molecular Analysis (e.g., ELISA, Western Blot) behavior->biochem histology Histological Analysis biochem->histology analysis Statistical Analysis of Results histology->analysis

Caption: General experimental workflow for Nortriptyline studies.

References

Application Notes: Characterizing the Enzyme Inhibitor Nortrilobine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enzyme inhibitors are invaluable tools in biochemical research and are the foundation for a vast number of therapeutic drugs. Understanding the kinetic behavior of a novel inhibitor is crucial for elucidating its mechanism of action (MoA), potency, and specificity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to characterize a novel enzyme inhibitor, using the hypothetical compound "Nortrilobine" as an example. The protocols herein detail the determination of its inhibitory potency (IC50) and the elucidation of its kinetic mechanism.

Part 1: Potency Determination - IC50 Value

The first step in characterizing a new inhibitor is to determine its potency. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[1][2][3]

Experimental Protocol 1: IC50 Determination of this compound

This protocol outlines a general method for determining the IC50 value of this compound using a standard spectrophotometric enzyme assay.

Materials:

  • Purified Target Enzyme X

  • Substrate for Target Enzyme X (which results in a chromogenic product)

  • Assay Buffer (optimized for pH and ionic strength for Target Enzyme X)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control inhibitor (known inhibitor of Target Enzyme X, if available)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate spectrophotometer

Methodology:

  • Compound Dilution: Prepare a serial dilution of this compound. For example, create a 10-point, 3-fold serial dilution from a starting concentration of 100 µM. Also, prepare dilutions for the positive control.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Blank Wells: Assay Buffer only (for background subtraction).

    • 100% Activity Wells (Negative Control): Assay Buffer, vehicle (DMSO), and Target Enzyme X.

    • Test Wells: Assay Buffer, corresponding this compound dilution, and Target Enzyme X.

    • Positive Control Wells: Assay Buffer, corresponding positive control dilution, and Target Enzyme X.

  • Pre-incubation: Gently mix the plate and pre-incubate at the enzyme's optimal temperature (e.g., 37°C) for 15 minutes. This allows this compound to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add the substrate to all wells to initiate the enzymatic reaction. The substrate concentration should ideally be at or near the Michaelis constant (Km) for the enzyme.

  • Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer pre-set to the optimal temperature. Measure the absorbance of the chromogenic product at its specific wavelength (e.g., 405 nm) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the average velocity of the blank wells from all other wells.

    • Normalize the data: Set the average velocity of the negative control (100% activity) wells to 100%.

    • Calculate the percent inhibition for each this compound concentration: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[4]

Data Presentation: Hypothetical IC50 for this compound

The results of the IC50 determination can be summarized in a table for clarity.

CompoundTarget EnzymeSubstrate ConcentrationIC50 (µM)
This compoundTarget Enzyme X1x Km5.2
Positive ControlTarget Enzyme X1x Km0.8

Visualization: IC50 Determination Workflow

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions plate_setup Set up 96-well plate: Enzyme + Inhibitor prep_inhibitor->plate_setup prep_enzyme Prepare Enzyme and Substrate Solutions prep_enzyme->plate_setup pre_incubation Pre-incubate (15 min) plate_setup->pre_incubation start_reaction Initiate reaction with Substrate pre_incubation->start_reaction read_plate Measure Absorbance Kinetically start_reaction->read_plate calc_rate Calculate Initial Reaction Rates (V₀) read_plate->calc_rate normalize Normalize Data to Controls calc_rate->normalize plot_data Plot % Inhibition vs. [Log Inhibitor] normalize->plot_data fit_curve Non-linear Regression Fit plot_data->fit_curve get_ic50 Determine IC50 Value fit_curve->get_ic50

Caption: Workflow for inhibitor screening and IC50 determination.

Part 2: Mechanism of Action (MoA) Studies

Once the potency of this compound is established, the next step is to determine its mechanism of inhibition. Reversible inhibitors typically fall into one of three main categories: competitive, non-competitive, or uncompetitive.[5][6] These can be distinguished by analyzing the enzyme's kinetic parameters (Km and Vmax) in the presence of the inhibitor.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, competing with the substrate. This increases the apparent Km, but Vmax remains unchanged.[5]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex. This reduces Vmax, but Km remains unchanged.[5][7]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site. This reduces both Vmax and Km.[5][6]

Experimental Protocol 2: Determining this compound's Inhibition Mechanism

This protocol uses kinetic analysis across varying substrate and inhibitor concentrations to determine the MoA.

Materials:

  • Same as Protocol 1.

Methodology:

  • Assay Setup: Prepare a matrix of reactions in a 96-well plate. This matrix should include a range of substrate concentrations (e.g., 0.2x to 5x the known Km) against several fixed concentrations of this compound (e.g., 0x, 0.5x IC50, 1x IC50, and 2x IC50).

  • Reaction and Measurement: For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (V₀) as described in Protocol 1.

  • Data Analysis:

    • Michaelis-Menten Plot: For each fixed inhibitor concentration, plot V₀ versus substrate concentration [S]. Fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Lineweaver-Burk Plot: For a clearer visual diagnosis, transform the data into a double reciprocal plot (1/V₀ vs. 1/[S]).[7][8] Plot the data for each inhibitor concentration on the same graph.

      • Competitive: Lines will intersect on the y-axis.

      • Non-competitive: Lines will intersect on the x-axis.

      • Uncompetitive: Lines will be parallel.

    • Ki Calculation: The inhibition constant (Ki), which represents the binding affinity of the inhibitor, can be calculated from the changes in Km or Vmax using formulas specific to the determined inhibition type. For competitive inhibition, Ki can be determined from the Cheng-Prusoff equation.[9]

Data Presentation: Hypothetical Kinetic Parameters for this compound

Assuming this compound is a competitive inhibitor of Target Enzyme X.

This compound Conc. (µM)Apparent Vmax (µM/min)Apparent Km (µM)
0 (Control)10010
2.6 (0.5x IC50)10015
5.2 (1x IC50)10020
10.4 (2x IC50)10030
  • Calculated Ki: 5.2 µM (for competitive inhibition, calculated from the relationship between apparent Km, Km, and [I]).

Visualizations: Inhibition Mechanisms & Workflow

Inhibition_Mechanisms cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E Enzyme (E) ES ES Complex E->ES + S S Substrate (S) ES->E - S P Product (P) ES->P k_cat I Inhibitor (I) (this compound) EI EI Complex ESI ESI Complex E_comp Enzyme EI_comp EI Complex E_comp->EI_comp + I ES_comp ES Complex E_comp->ES_comp + S EI_comp->E_comp - I E_non Enzyme ES_non ES Complex E_non->ES_non + S EI_non EI Complex E_non->EI_non + I ESI_non ESI Complex ES_non->ESI_non + I I_non This compound EI_non->E_non - I ESI_non->ES_non - I E_un Enzyme ES_un ES Complex E_un->ES_un + S ESI_un ESI Complex ES_un->ESI_un + I I_un This compound ESI_un->ES_un - I

Caption: Reversible enzyme inhibition mechanisms.

MoA_Workflow start Start with known IC50 and Km of Substrate setup Set up reaction matrix: Varying [Substrate] vs. Fixed [this compound] start->setup measure Measure Initial Velocity (V₀) for all conditions setup->measure plot Generate Plots measure->plot mm_plot Michaelis-Menten Plot (V₀ vs. [S]) plot->mm_plot lb_plot Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) plot->lb_plot analyze Analyze Plot Intersections and Slope Changes mm_plot->analyze lb_plot->analyze conclusion Determine Inhibition Type: Competitive, Non-competitive, or Uncompetitive analyze->conclusion calculate_ki Calculate Ki Value analyze->calculate_ki

Caption: Workflow for determining the mechanism of action.

References

Application Notes and Protocols: Dauricine in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dauricine (B190908), a bisbenzylisoquinoline alkaloid isolated from the roots of Menispermum dauricum, has demonstrated significant potential as an adjuvant in cancer chemotherapy.[1][2] Preclinical studies have shown that dauricine can enhance the efficacy of conventional chemotherapeutic agents, reverse multidrug resistance (MDR), and modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1][3][4][5] These application notes provide a summary of the quantitative data from combination studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.

Data Presentation: Synergistic Effects of Dauricine in Combination Therapy

The following tables summarize the quantitative data from studies investigating the synergistic or sensitizing effects of dauricine in combination with various chemotherapeutic agents.

Table 1: In Vitro Cytotoxicity of Dauricine in Combination with Chemotherapeutic Agents

Cell LineCombination AgentDauricine ConcentrationCombination Agent ConcentrationEffectReference
HeLaCamptothecin (B557342) (CPT)Not specifiedNot specifiedSensitized cells to CPT-induced cell death[3]
HepG2, Huh-7Cisplatin, Sorafenib (B1663141)2 µg/mL (48h)Not specifiedIncreased sensitivity to both drugs[5]
A549, H1975 (NSCLC)SorafenibNot specifiedNot specifiedSignificantly enhanced cytotoxicity[4]
HCT116, HCT8, SW620, SW480 (Colon Cancer)-0-20 µM (8 days)-Inhibited cell growth[5]
BxPC-3 (Pancreatic Cancer)-Not specifiedNot specifiedTime- and dose-dependent inhibition of proliferation[2]

Table 2: In Vivo Efficacy of Dauricine in Combination Therapy

Animal ModelCancer TypeCombination AgentDauricine DosageOutcomeReference
HCT116 xenograft mouse modelColon Cancer-40 mg/kg (s.c., every 2 days for 9 days)Inhibited colonic tumor growth[5]
BxPC-3 xenograft in vivoPancreatic Cancer-6 and 12 mg/kg (21 days)Significantly suppressed tumor growth[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of dauricine alone and in combination with other chemotherapeutic agents on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, H1975)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Dauricine (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., Sorafenib)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan Spectrum Microplate Reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of dauricine, the combination agent, or the combination of both for the desired time period (e.g., 48 hours). A vehicle control (DMSO) should be included.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by dauricine in combination with other agents.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

Objective: To detect the expression levels of proteins involved in signaling pathways affected by dauricine combination therapy.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-HIF-1α, anti-VEGFR2, anti-PI3K, anti-AKT, anti-mTOR, anti-BCL2, anti-caspase-3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection system.

Signaling Pathways and Mechanisms of Action

Dauricine exerts its synergistic effects through the modulation of several key signaling pathways.

Inhibition of Autophagy

Dauricine and its analogue daurisoline (B208671) have been identified as autophagy blockers.[3] They inhibit the maturation of autophagosomes by impairing lysosomal function, leading to an accumulation of autophagic vacuoles.[3] Protective autophagy induced by chemotherapeutic agents like camptothecin is blocked by dauricine, thereby sensitizing cancer cells to drug-induced apoptosis.[3]

G cluster_0 Autophagy Pathway Autophagosome Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome Degradation Degradation Autolysosome->Degradation CellDeath CellDeath Degradation->CellDeath Prevents Dauricine Dauricine Dauricine->Lysosome Inhibits Fusion & Lysosomal Function Dauricine->CellDeath Promotes Chemotherapy Chemotherapy Chemotherapy->Autophagosome Induces

Caption: Dauricine inhibits autophagy, enhancing chemotherapy-induced cell death.

Modulation of HIF-1α Signaling Pathway

In non-small cell lung cancer (NSCLC) cells, dauricine potentiates the antitumor effects of sorafenib by modulating the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[4] The combination therapy leads to a reduction in the expression of downstream targets of HIF-1α, including VEGFR2, PI3K, AKT, mTOR, and BCL2, while increasing caspase-3 activity, thereby promoting apoptosis.[4]

G cluster_0 HIF-1α Signaling Pathway cluster_1 Cellular Processes Sorafenib Sorafenib VEGFR2 VEGFR2 Sorafenib->VEGFR2 Inhibits Dauricine Dauricine HIF1a HIF-1α Dauricine->HIF1a Inhibits PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->HIF1a Angiogenesis Angiogenesis HIF1a->Angiogenesis Proliferation Proliferation HIF1a->Proliferation Survival Survival HIF1a->Survival

Caption: Dauricine and Sorafenib synergistically inhibit the HIF-1α pathway.

Reversal of Multidrug Resistance (MDR)

Bisbenzylisoquinoline alkaloids, including dauricine, have been shown to reverse multidrug resistance in cancer cells.[6][7][8] This effect is often attributed to the inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump that expels chemotherapeutic drugs from cancer cells.[8] By inhibiting P-gp, dauricine increases the intracellular accumulation of anticancer drugs, thereby restoring their cytotoxic efficacy.[8]

G cluster_0 Cancer Cell Pgp P-glycoprotein (P-gp) Drug_in Intracellular Chemotherapy Drug Drug_out Extracellular Chemotherapy Drug Drug_in->Drug_out Efflux (MDR) Drug_out->Drug_in Influx Dauricine Dauricine Dauricine->Pgp Inhibits

Caption: Dauricine reverses multidrug resistance by inhibiting P-glycoprotein.

Induction of Apoptosis via the Mitochondrial Pathway

In combination with agents like 5-fluorouracil (B62378) (5-FU), sinomenine (B1681799), a structurally related alkaloid, induces apoptosis through the mitochondrial pathway, characterized by the upregulation of Bax and downregulation of Bcl-2.[9] While direct evidence for dauricine is emerging, its structural similarity and observed pro-apoptotic effects suggest a similar mechanism.[2][4][5]

G cluster_0 Mitochondrial Apoptosis Pathway Dauricine_Combo Dauricine + Chemotherapy Bcl2 Bcl-2 (Anti-apoptotic) Dauricine_Combo->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Dauricine_Combo->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Dauricine combination therapy induces apoptosis via the mitochondrial pathway.

References

Application Notes and Protocols for Screening Nortrilobine (assumed Nortrilobolide) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nortrilobolide, a pentaoxygenated guaianolide sesquiterpene lactone found in plants of the Thapsia genus, is a member of a class of natural products known for their significant biological activities. Related compounds, such as thapsigargin (B1683126) and trilobolide, are potent inhibitors of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1][2] Inhibition of this crucial ion pump disrupts cellular calcium homeostasis, leading to endoplasmic reticulum (ER) stress, induction of the unfolded protein response (UPR), and ultimately, apoptosis.[3] This mechanism of action makes Nortrilobolide and similar compounds promising candidates for anticancer drug development.[4][5] Additionally, extracts from Thapsia garganica, the plant source of Nortrilobolide, have demonstrated antioxidant, antimicrobial, and lipase (B570770) inhibitory activities.[6][7]

These application notes provide detailed protocols for a panel of cell-based assays to screen for and characterize the biological activity of Nortrilobolide. The described assays will enable researchers to assess its cytotoxicity, pro-apoptotic effects, and its specific impact on cellular calcium signaling, likely mediated through SERCA inhibition.

Key Biological Activities and Corresponding Assays

Biological ActivityRecommended Cell-Based AssayPrinciple
Cytotoxicity MTT AssayMeasures the metabolic activity of viable cells by the reduction of tetrazolium salt MTT to formazan (B1609692).
Neutral Red Uptake AssayAssesses cell viability by the uptake of the supravital dye Neutral Red into the lysosomes of living cells.
Apoptosis Induction Caspase-Glo® 3/7 AssayMeasures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Annexin V-FITC/PI StainingDifferentiates between viable, apoptotic, and necrotic cells based on phosphatidylserine (B164497) externalization (Annexin V) and membrane integrity (PI).
SERCA Inhibition Fluo-4 AM Intracellular Calcium AssayMeasures changes in intracellular calcium concentration resulting from the blockage of the SERCA pump.

Experimental Protocols

Cytotoxicity Screening: MTT Assay

This assay determines the concentration of Nortrilobolide that inhibits cell viability by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HEK293, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Nortrilobolide stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of Nortrilobolide in complete medium.

  • Remove the medium from the wells and add 100 µL of the Nortrilobolide dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Induction: Caspase-Glo® 3/7 Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are activated during apoptosis.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Nortrilobolide stock solution

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well microplates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of Nortrilobolide for 24-48 hours.

  • Allow the plate to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours in the dark.

  • Measure the luminescence using a luminometer.

  • Express the results as fold-change in caspase activity compared to the vehicle control.

SERCA Inhibition: Fluo-4 AM Intracellular Calcium Assay

This assay measures the increase in cytosolic calcium concentration following the inhibition of the SERCA pump.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Nortrilobolide stock solution

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

  • Thapsigargin (positive control)

  • Black-walled, clear-bottom 96-well microplates

  • Fluorescence microplate reader with bottom-read capabilities

Procedure:

  • Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in calcium-free HBSS.

  • Wash the cells with calcium-free HBSS and incubate with the loading buffer for 60 minutes at 37°C.

  • Wash the cells again with calcium-free HBSS.

  • Measure the baseline fluorescence (Excitation: 494 nm, Emission: 516 nm).

  • Add Nortrilobolide at the desired concentration and monitor the change in fluorescence over time.

  • Thapsigargin should be used as a positive control to induce a maximal increase in cytosolic calcium.

  • Data is typically presented as the change in fluorescence intensity over time.

Signaling Pathways and Experimental Workflows

SERCA Pump Inhibition and Apoptosis Induction

SERCA_Inhibition_Pathway cluster_ER ER Lumen Nortrilobolide Nortrilobolide SERCA SERCA Pump Nortrilobolide->SERCA Inhibition ER Endoplasmic Reticulum Ca_Cytosol Cytosolic Ca²⁺ ER->Ca_Cytosol Ca²⁺ Leak Ca_ER Ca²⁺ ER_Stress ER Stress Ca_Cytosol->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Caspases Caspase Activation UPR->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Nortrilobolide (serial dilutions) incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_reagent Add MTT or Neutral Red incubate2->add_reagent incubate3 Incubate add_reagent->incubate3 read_plate Read absorbance incubate3->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of related guaianolides to provide a reference for the expected potency of Nortrilobolide.

CompoundCell LineAssayIC50 (µM)Reference
ThapsigarginPC3 (prostate cancer)Cell Viability~0.1[3]
TrilobolideVarious Cancer CellsCytotoxicityVaries[2]
RepinVarious Cancer CellsCytotoxicityVaries[8]
Thapsia garganica extractHEK cell lineNeutral Red Uptake32-fold dilution[9]

Disclaimer: The protocols provided are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. The assumption that "Nortrilobine" refers to "Nortrilobolide" is based on available scientific literature; however, further clarification may be required.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nortrilobine Extraction from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Nortrilobine from plant extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound extraction?

A1: this compound is a bisbenzylisoquinoline alkaloid predominantly isolated from plants of the Menispermaceae family. The most commonly cited source for this compound extraction is Tiliacora triandra (Colebr.) Diels, where it is found in the leaves, stems, and roots.

Q2: What are the general steps involved in the extraction and isolation of this compound?

A2: The general workflow for obtaining pure this compound from plant material involves the following key stages:

  • Plant Material Preparation: Drying and grinding the plant material to a fine powder to increase the surface area for efficient extraction.

  • Extraction: Macerating or percolating the powdered plant material with a suitable solvent to dissolve the alkaloids.

  • Filtration and Concentration: Separating the solid plant residue from the liquid extract and concentrating the extract to reduce its volume.

  • Acid-Base Partitioning: Purifying the crude extract by separating alkaloids from neutral and acidic compounds.

  • Chromatographic Purification: Isolating this compound from other alkaloids and impurities using techniques like column chromatography.

  • Crystallization: Obtaining pure this compound in crystalline form.

Q3: Which solvents are most effective for extractions from Tiliacora triandra?

A3: While specific yield data for this compound with various solvents is not extensively published, ethanol (B145695) has been effectively used. In one study, a 95% ethanol extraction of different parts of Tiliacora triandra yielded the following total extract percentages[1]:

  • Roots: Highest yield

  • Leaves: Intermediate yield

  • Stems: Lowest yield

Methanol (B129727) and hydroalcoholic mixtures are also commonly used for extracting alkaloids and other bioactive compounds from Tiliacora triandra.[2] Water extraction has been noted as suitable for obtaining phenolic compounds from this plant.

Troubleshooting Guide: Low this compound Yield

Low yields of this compound can arise from various factors throughout the extraction and purification process. This guide addresses common issues and provides potential solutions.

Issue 1: Low Yield in the Initial Crude Extract
Potential Cause Troubleshooting Steps
Improper Plant Material Handling - Ensure plant material is properly dried to prevent enzymatic degradation of alkaloids. - Grind the plant material to a fine, uniform powder to maximize surface area for solvent penetration.
Suboptimal Solvent Selection - While ethanol is a good starting point, consider experimenting with other solvents like methanol or a mixture of chloroform (B151607) and methanol. - The polarity of the solvent is crucial; a solvent that is too polar or non-polar may not efficiently solubilize this compound.
Inefficient Extraction Method - Increase the extraction time or the number of extraction cycles. - Consider using advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.
Alkaloid Degradation - Avoid excessive heat during extraction and concentration steps, as alkaloids can be thermolabile. - Protect the extract from light, which can also cause degradation. - Investigate the pH of the extraction solvent, as extreme pH values can lead to alkaloid degradation.
Issue 2: Significant Loss During Purification
Potential Cause Troubleshooting Steps
Incomplete Acid-Base Partitioning - Ensure complete dissolution of the crude extract in the acidic solution. - Perform multiple extractions with the organic solvent at the basified stage to ensure complete recovery of the alkaloid-free base. - Carefully monitor and adjust the pH at each step.
Poor Chromatographic Separation - Optimize the mobile phase for column chromatography by testing different solvent systems with varying polarities using Thin Layer Chromatography (TLC) first. - Ensure the silica (B1680970) gel in the column is packed uniformly to prevent channeling. - Load the sample onto the column in a minimal amount of solvent to achieve a narrow starting band.
Co-elution with Other Compounds - If this compound co-elutes with other alkaloids, consider using a different stationary phase or a more selective mobile phase for chromatography. - Preparative High-Performance Liquid Chromatography (HPLC) can be employed for final purification if high purity is required.

Data on Extraction Yields

While specific quantitative data for this compound yield under varying conditions is limited in the available literature, the following table provides the total extract yield from different parts of Tiliacora triandra using 95% ethanol. This can serve as a baseline for optimizing the extraction of the total alkaloid fraction containing this compound.

Plant PartExtraction MethodSolventTotal Extract Yield (%)Reference
LeavesMaceration95% EthanolIntermediate (not specified)[1]
StemsMaceration95% EthanolLowest (not specified)[1]
RootsMaceration95% EthanolHighest (not specified)[1]
LeavesBoiling in WaterDistilled Water16.67[3]

Experimental Protocols

General Protocol for this compound Extraction and Isolation

This protocol provides a general framework for the extraction and isolation of this compound from Tiliacora triandra. Optimization of specific parameters may be required based on the plant material and laboratory conditions.

1. Plant Material Preparation:

  • Dry the plant material (leaves, stems, or roots) in a well-ventilated area, avoiding direct sunlight.

  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material in 95% ethanol (1:10 w/v) for 72 hours at room temperature with occasional agitation.

  • Filter the mixture through cheesecloth or filter paper to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

3. Acid-Base Partitioning:

  • Dissolve the crude extract in a 5% hydrochloric acid (HCl) solution.

  • Wash the acidic solution with a non-polar solvent such as n-hexane or diethyl ether to remove non-alkaloidal compounds. Discard the organic layer.

  • Basify the acidic aqueous layer to a pH of 9-10 by the slow addition of ammonium (B1175870) hydroxide (B78521) (NH₄OH).

  • Extract the liberated alkaloids with chloroform or dichloromethane. Repeat the extraction 3-5 times.

  • Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic solvent under reduced pressure to obtain the crude alkaloid extract.

4. Column Chromatography Purification:

  • Prepare a silica gel column using a non-polar solvent like hexane (B92381) as the slurry solvent.

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (e.g., a mixture of chloroform and methanol).

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually adding a more polar solvent (e.g., increasing the percentage of methanol in chloroform).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Visualizations

Troubleshooting Workflow for Low this compound Yield

Low_Nortrilobine_Yield_Troubleshooting cluster_extraction Initial Extraction Phase cluster_purification Purification Phase start Low this compound Yield plant_material Check Plant Material (Drying, Grinding) start->plant_material Issue in Crude Extract partitioning Refine Acid-Base Partitioning (pH control, multiple extractions) start->partitioning Issue in Purification solvent Optimize Solvent (Polarity, Type) plant_material->solvent method Improve Extraction Method (Time, UAE, MAE) solvent->method degradation Prevent Degradation (Heat, Light, pH) method->degradation end Improved this compound Yield degradation->end chromatography Optimize Chromatography (Mobile phase, packing) partitioning->chromatography coelution Address Co-elution (Different stationary/mobile phase, Prep-HPLC) chromatography->coelution coelution->end

Caption: Troubleshooting workflow for addressing low this compound yield.

General Biosynthesis Pathway of Bisbenzylisoquinoline Alkaloids

This compound belongs to the bisbenzylisoquinoline class of alkaloids. While the specific enzymatic steps for this compound are not fully elucidated, the general pathway provides a framework for understanding its formation from amino acid precursors.

Bisbenzylisoquinoline_Biosynthesis tyrosine L-Tyrosine dopamine Dopamine tyrosine->dopamine four_HPAA 4-Hydroxyphenylacetaldehyde tyrosine->four_HPAA s_norcoclaurine (S)-Norcoclaurine dopamine->s_norcoclaurine four_HPAA->s_norcoclaurine s_coclaurine (S)-Coclaurine s_norcoclaurine->s_coclaurine s_n_methylcoclaurine (S)-N-Methylcoclaurine s_coclaurine->s_n_methylcoclaurine oxidative_coupling Oxidative Coupling (C-O or C-C bond formation) s_n_methylcoclaurine->oxidative_coupling Two molecules bisbenzylisoquinoline Bisbenzylisoquinoline Alkaloid (e.g., this compound) oxidative_coupling->bisbenzylisoquinoline

Caption: Generalized biosynthesis of bisbenzylisoquinoline alkaloids.

References

Technical Support Center: Overcoming Solubility Issues of Poorly Soluble Compounds Like Nortrilobine in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address in vitro solubility challenges with hydrophobic compounds such as Nortrilobine.

Troubleshooting Guide

This guide addresses common precipitation issues encountered during in vitro experiments with poorly soluble compounds.

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

Question: I dissolved my compound (e.g., this compound) in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?

Answer: This phenomenon, often called "crashing out," is common with hydrophobic compounds.[1] It occurs when the compound, highly soluble in an organic solvent like DMSO, becomes insoluble when diluted into the aqueous environment of the cell culture medium.[1]

Here are the potential causes and solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of the compound in the media is above its aqueous solubility limit.[1]Decrease the final working concentration. It's crucial to first determine the maximum soluble concentration of your compound in the specific cell culture medium you are using.[1]
Rapid Dilution Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to precipitation.[1]Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Adding the compound dropwise while gently vortexing can also help.[1]
Low Temperature of Media The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation.Always use pre-warmed (37°C) cell culture media for making your dilutions.[1][2]
High DMSO Concentration in Final Solution While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[3] This might necessitate preparing a more dilute stock solution in DMSO.[4]
Issue 2: Delayed Precipitation in the Incubator

Question: My media containing the compound looks clear initially, but after a few hours or days in the incubator, I notice cloudiness or a crystalline precipitate. What could be the cause?

Answer: Delayed precipitation can happen due to changes in the media's environment over time.[2]

Potential CauseExplanationRecommended Solution
Temperature and pH Shifts The incubator environment (37°C, 5% CO2) can alter the media's temperature and pH, which can affect the solubility of some compounds.[2]Pre-warm the media to 37°C before adding the compound. Ensure your media is properly buffered for the CO2 concentration in your incubator.[2]
Interaction with Media Components The compound may slowly interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes over time.[2]If you suspect interaction with serum proteins, you can try reducing the serum concentration or using a serum-free medium if it's compatible with your cell line.
Media Evaporation In long-term experiments, evaporation can concentrate all components in the media, including the compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.

Frequently Asked Questions (FAQs)

Q1: How do I determine the maximum soluble concentration of my compound in my specific cell culture medium?

A1: You can perform a simple kinetic solubility test. This involves preparing a serial dilution of your compound in the cell culture medium and observing for precipitation. A more quantitative assessment can be done by measuring the absorbance of the solutions, as an increase in absorbance can indicate precipitation.[1]

Q2: What is the role of serum in the culture medium in compound solubility?

A2: Serum contains proteins like albumin that can bind to hydrophobic compounds, which can either increase their apparent solubility or, in some cases, lead to the formation of insoluble complexes. The effect of serum is compound-dependent.

Q3: My compound is still precipitating even at low concentrations. What are my options?

A3: If you've optimized the concentration and dilution method and still face precipitation, you may need to consider alternative formulation strategies to enhance solubility.

Summary of Solubility Enhancement Techniques
TechniquePrincipleAdvantagesDisadvantages
Co-solvents Using a water-miscible solvent (e.g., ethanol, PEG 400) in addition to DMSO to increase the solubility of the compound in the final aqueous solution.Simple and effective for many compounds.The co-solvent may have its own biological effects or toxicity at higher concentrations.
pH Adjustment For ionizable compounds, adjusting the pH of the medium can increase solubility.Can be very effective for acidic or basic compounds.The altered pH may affect cell health and the activity of other media components.
Cyclodextrins These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.Generally have low toxicity and can be very effective.The complex formation is specific to the compound and cyclodextrin (B1172386) type.
Solid Dispersions The drug is dispersed in a hydrophilic carrier matrix at a molecular level.Can significantly increase solubility and dissolution rate.Requires more complex formulation development.
Nanoparticle Formulations Encapsulating the compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility and cellular uptake.Can improve bioavailability and target delivery.More complex and costly to prepare and characterize.

Experimental Protocols

Protocol 1: Preparation of a Compound Stock Solution

Objective: To prepare a concentrated stock solution of a hydrophobic compound (e.g., this compound) for in vitro assays.

Materials:

  • Your compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

Procedure:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of the compound powder.

  • In a sterile environment (e.g., a biological safety cabinet), accurately weigh the calculated amount of the compound.

  • Dissolve the compound powder in the appropriate volume of DMSO to achieve the desired stock concentration.

  • Gently vortex the solution until the compound is completely dissolved. If needed, brief sonication or warming to 37°C can be applied.[5]

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect it from light and to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C as recommended for the compound's stability.

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium

Objective: To determine the highest concentration of a compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • Compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600-650 nm

Procedure:

  • Prepare a serial dilution of the compound in DMSO: Start with your high-concentration stock and prepare a 2-fold serial dilution in DMSO in a separate plate or tubes.

  • Add to Media: In a 96-well plate, add 198 µL of your pre-warmed complete cell culture medium to each well.

  • Add 2 µL of each DMSO dilution to the corresponding wells containing the medium. This will result in a 1:100 dilution of your DMSO stocks and a final DMSO concentration of 1%.

  • Include Controls:

    • Negative Control: Wells with 198 µL of medium + 2 µL of DMSO.

    • Blank: Wells with 200 µL of medium only.

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO2. Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1]

  • Quantitative Assessment: For a more objective measure, read the absorbance of the plate at a wavelength between 600 and 650 nm. An increase in absorbance compared to the negative control indicates the formation of a precipitate.[1]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear (visually) and does not show a significant increase in absorbance is considered your maximum working soluble concentration under these conditions.

Visualizations

Experimental Workflow for Compound Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot warm_media Pre-warm Media to 37°C aliquot->warm_media Use one aliquot intermediate Prepare Intermediate Dilution warm_media->intermediate final Prepare Final Dilution in Media intermediate->final add_to_cells Add to Cell Culture final->add_to_cells mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT TSC TSC1/TSC2 AKT->TSC Inhibition Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Autophagy Autophagy mTORC1->Autophagy Inhibition Protein_Synth Protein Synthesis S6K1->Protein_Synth _4EBP1->Protein_Synth

References

Optimizing Nortriptyline Dosage for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing nortriptyline (B1679971) dosage in cell culture experiments. Nortriptyline, a tricyclic antidepressant, has garnered interest for its potential anticancer properties, demonstrating cytotoxic effects across various cancer cell lines. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the appropriate solvent for preparing a nortriptyline stock solution for cell culture experiments?

A1: Nortriptyline hydrochloride is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[1][2] For cell culture applications, preparing a high-concentration stock solution in sterile DMSO is the recommended method. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[1]

Q2: My nortriptyline solution appears cloudy or forms a precipitate when added to the cell culture medium. What should I do?

A2: Precipitation upon addition to aqueous solutions like cell culture media can be a challenge with hydrophobic compounds like nortriptyline. To mitigate this, ensure that the final DMSO concentration in your working solution is minimal. It is also recommended to add the nortriptyline stock solution to the medium dropwise while gently vortexing to facilitate mixing. Preparing fresh dilutions for each experiment is also advisable.[1]

Q3: I am observing inconsistent results between experiments. What are the potential sources of variability?

A3: Inconsistent results can arise from several factors. Ensure that you are using cells within a consistent and low passage number range, as cellular responses can change over time. Plate cells at a consistent density and treat them at a similar level of confluency. Additionally, be mindful of the components in your cell culture media, as they could potentially interact with nortriptyline. Standardizing your protocols for cell handling, treatment, and assay procedures is crucial for reproducibility.[3]

Q4: What are the known mechanisms of action of nortriptyline in cancer cell lines?

A4: Nortriptyline exhibits its anticancer effects through multiple mechanisms. It has been shown to inhibit autophagy by disrupting lysosomal function.[4][5] It also inhibits fatty acid uptake by suppressing macropinocytosis.[6][7] Furthermore, nortriptyline can induce oxidative stress, leading to the activation of the Keap1-Nrf2 signaling pathway.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no cytotoxicity observed - Nortriptyline concentration is too low.- Incubation time is too short.- Cell line is resistant.- Improper preparation or storage of nortriptyline stock solution.- Perform a dose-response experiment with a wider range of concentrations.- Increase the incubation time (e.g., 24, 48, 72 hours).- Verify the sensitivity of your cell line to nortriptyline by consulting literature or performing preliminary screens.- Prepare fresh stock solutions and store them appropriately (aliquoted at -20°C or -80°C).
High background in cytotoxicity assays - High concentration of solvent (e.g., DMSO) in the final culture medium.- Contamination of cell culture.- Ensure the final DMSO concentration is below 0.5%.- Regularly check cell cultures for any signs of contamination.
Inconsistent IC50 values - Variations in cell seeding density.- Differences in cell passage number.- Inconsistent incubation times.- Standardize the cell seeding protocol.- Use cells within a defined passage number range.- Maintain consistent incubation periods for all experiments.
Unexpected cell morphology changes - Cytotoxic effects of nortriptyline.- Off-target effects of the compound.- Perform a thorough morphological analysis at different concentrations and time points.- Correlate morphological changes with cell viability data.

Data Presentation

Table 1: IC50 Values of Nortriptyline in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
U266Multiple MyelomaNot Specified26[6]
TCCSUPBladder Cancer24-7212.55 - 100[9]
MBT-2Bladder Cancer24-7212.55 - 100[9]
HGC27Gastric Cancer24~20[8]
AGSGastric Cancer24~30[8]
PC3Prostate Cancer2450 - 500[10]
MG63Human OsteosarcomaNot SpecifiedNot Specified[1]
Human Cutaneous MelanomaMelanomaNot Specified9[10]

Experimental Protocols

Protocol 1: Preparation of Nortriptyline Stock Solution

Materials:

  • Nortriptyline hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of nortriptyline hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).[8]

  • Vortex the tube until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assessment using MTT Assay

Materials:

  • Cells seeded in a 96-well plate

  • Nortriptyline stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate for 24 hours.[4]

  • Prepare serial dilutions of nortriptyline from your stock solution in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the nortriptyline dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Apoptosis Assessment using Annexin V-FITC and Propidium Iodide (PI) Staining

Materials:

  • Cells seeded in 6-well plates

  • Nortriptyline stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[4]

  • Treat the cells with various concentrations of nortriptyline for the desired time.

  • Collect both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[4]

  • Incubate for 15 minutes at room temperature in the dark.[4]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Materials:

  • Cells seeded in 6-well plates

  • Nortriptyline stock solution

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • PI staining solution (containing PI and RNase A)

Procedure:

  • Seed cells and treat with nortriptyline as described for the apoptosis assay.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells with PBS and resuspend the pellet in a small volume of PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while gently vortexing.

  • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizations

Signaling Pathways

Nortriptyline_Signaling_Pathways Nortriptyline Nortriptyline Lysosome Lysosome Nortriptyline->Lysosome Disrupts Membrane Macropinocytosis Macropinocytosis Nortriptyline->Macropinocytosis Suppresses ROS Increased ROS (Oxidative Stress) Nortriptyline->ROS Autophagy Autophagy Inhibition Lysosome->Autophagy CellDeath Cancer Cell Death Autophagy->CellDeath FattyAcidUptake Fatty Acid Uptake Inhibition Macropinocytosis->FattyAcidUptake FattyAcidUptake->CellDeath Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Normally Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds ARE->CellDeath Leads to Apoptosis

Caption: Overview of Nortriptyline's Anticancer Signaling Pathways.

Experimental Workflow

Experimental_Workflow Prep Prepare Nortriptyline Stock Solution (in DMSO) Treat Treat Cells with Nortriptyline Dilutions Prep->Treat Seed Seed Cells in Appropriate Culture Vessel Seed->Treat Incubate Incubate for Desired Time Period Treat->Incubate MTT MTT Assay (Cell Viability) Incubate->MTT LDH LDH Assay (Cytotoxicity) Incubate->LDH Apoptosis Annexin V/PI Staining (Apoptosis) Incubate->Apoptosis CellCycle PI Staining (Cell Cycle) Incubate->CellCycle Analysis Data Analysis MTT->Analysis LDH->Analysis Apoptosis->Analysis CellCycle->Analysis Troubleshooting_Logic Problem Inconsistent Results Cause1 Cell Variability (Passage, Density) Problem->Cause1 Cause2 Reagent Issues (Nortriptyline, Media) Problem->Cause2 Cause3 Protocol Deviations Problem->Cause3 Solution1 Standardize Cell Culture Practices Cause1->Solution1 Solution2 Prepare Fresh Reagents & Validate Cause2->Solution2 Solution3 Adhere Strictly to Written Protocols Cause3->Solution3

References

Technical Support Center: Troubleshooting Compound Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My Compound X solution has changed color overnight. What could be the cause?

A change in the color of your solution often indicates a chemical degradation or transformation of Compound X. The most common causes include:

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation, which often results in colored byproducts.

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions, leading to degradation products that may be colored.

  • pH-related degradation: The pH of your solution can significantly impact the stability of Compound X, potentially catalyzing degradation reactions that yield colored impurities.

Q2: I'm observing a precipitate forming in my Compound X solution. What should I do?

Precipitation suggests that the solubility limit of Compound X has been exceeded in the current solvent system or that it is degrading into a less soluble product. Consider the following:

  • Solubility: The concentration of Compound X may be too high for the chosen solvent. You may need to use a lower concentration or a different solvent system.

  • Temperature: Changes in temperature can affect solubility. If the solution was prepared at a higher temperature, the compound might precipitate as it cools to room temperature.

  • Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.

Q3: My experimental results show a progressive loss of Compound X's activity. How can I determine if this is due to instability?

A time-dependent loss of biological or chemical activity is a strong indicator of compound instability. To confirm this, you can perform a time-course stability study. This involves analyzing the concentration and purity of Compound X in your experimental solution at various time points. A decrease in the concentration of the parent compound, often accompanied by the appearance of new peaks in a chromatogram, would confirm instability.

Q4: What are the first steps I should take when I suspect my compound is unstable in solution?

When you suspect instability, a systematic approach is crucial. The following workflow can help you identify the cause and find a solution.

Troubleshooting_Workflow start Suspicion of Instability (e.g., color change, precipitation, loss of activity) check_storage Review Storage Conditions (Temperature, Light, Headspace) start->check_storage check_solution Analyze Solution Preparation (Solvent, pH, Concentration) start->check_solution forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) check_storage->forced_degradation check_solution->forced_degradation analyze_results Analyze Degradation Products (LC-MS, NMR) forced_degradation->analyze_results identify_pathway Identify Degradation Pathway analyze_results->identify_pathway optimize_conditions Optimize Formulation/Storage Conditions (e.g., add antioxidant, adjust pH, protect from light) identify_pathway->optimize_conditions end Stable Solution Achieved optimize_conditions->end

A general workflow for troubleshooting compound instability.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatography

Problem: You observe new, unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS) after preparing or storing your Compound X solution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Proposed Solution
Hydrolysis Perform a stability study in buffers of varying pH (e.g., pH 3, 7, 9).If degradation is observed at a specific pH, adjust the solution pH to a range where the compound is more stable.
Oxidation Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) and compare its stability to a solution prepared in air.If the compound is sensitive to oxidation, de-gas solvents and store solutions under an inert gas. Consider adding an antioxidant (e.g., ascorbic acid, BHT) if compatible with your experiment.
Photodegradation Prepare and store the solution in an amber vial or protected from light and compare its stability to a solution exposed to ambient light.If the compound is light-sensitive, always work with it in low-light conditions and store solutions in light-protecting containers.
Issue 2: Inconsistent Experimental Results

Problem: You are getting variable or non-reproducible results from experiments using Compound X.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Proposed Solution
Solvent Instability Assess the stability of Compound X in different commonly used solvents (e.g., DMSO, ethanol, water, buffer).Choose a solvent in which Compound X shows the highest stability for the duration of your experiment.
Adsorption to Surfaces Quantify the concentration of Compound X in solution immediately after preparation and after incubation in the experimental vessel (e.g., plastic plate, glass vial).Consider using low-adsorption labware or adding a small amount of a non-ionic surfactant (e.g., Tween-80) to prevent adsorption, if compatible with your assay.
Freeze-Thaw Instability Analyze the purity of Compound X in a stock solution before and after several freeze-thaw cycles.If the compound is unstable to freeze-thaw cycles, prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify the potential degradation pathways of Compound X.

Methodology:

  • Preparation: Prepare separate solutions of Compound X at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 24 hours).

    • Base Hydrolysis: Add 0.1 N NaOH and incubate under the same conditions as acid hydrolysis.

    • Oxidative Degradation: Add a small percentage (e.g., 3%) of hydrogen peroxide and incubate at room temperature.

    • Thermal Degradation: Incubate a solution of the compound at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose a solution to a light source with a specific wavelength and intensity (e.g., UV lamp).

  • Analysis: At predetermined time points, take an aliquot from each stressed sample, neutralize it if necessary, and analyze by a stability-indicating method (e.g., HPLC-UV, LC-MS) to quantify the remaining parent compound and detect degradation products.

Degradation_Pathways CompoundX Compound X Hydrolysis Hydrolysis (H₂O, Acid/Base) CompoundX->Hydrolysis Oxidation Oxidation (O₂, Peroxides) CompoundX->Oxidation Photolysis Photolysis (Light Energy) CompoundX->Photolysis Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Common chemical degradation pathways for a novel compound.
Protocol 2: Solution Stability Assessment

This protocol helps determine the optimal storage conditions for Compound X in a specific solvent.

Methodology:

  • Preparation: Prepare a solution of Compound X in the desired experimental solvent at the intended concentration.

  • Storage Conditions: Aliquot the solution into separate vials and store them under different conditions:

    • -80°C

    • -20°C

    • 4°C

    • Room Temperature (with and without light protection)

  • Time Points: Define several time points for analysis (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis: At each time point, analyze the respective aliquots using a validated analytical method to determine the concentration and purity of Compound X.

Data Presentation:

The results of this study can be summarized in a table for easy comparison.

Table 1: Stability of Compound X in Solution at Different Temperatures

Time PointPurity (%) at -80°CPurity (%) at -20°CPurity (%) at 4°CPurity (%) at Room Temp (Protected)Purity (%) at Room Temp (Exposed)
0 hours99.899.899.899.899.8
24 hours99.799.598.295.188.4
48 hours99.799.297.590.375.6
72 hours99.699.096.885.762.1
1 week99.598.594.270.440.9

Decision Tree for Storage and Handling

Based on the stability data you collect, the following decision tree can guide you in selecting the appropriate storage and handling procedures for your Compound X solutions.

Storage_Decision_Tree start Is Compound X stable at Room Temperature for >24h? rt_stable Store at Room Temperature start->rt_stable Yes rt_unstable Is Compound X stable at 4°C for >24h? start->rt_unstable No light_sensitive Is Compound X light-sensitive? rt_stable->light_sensitive fridge_stable Store at 4°C rt_unstable->fridge_stable Yes fridge_unstable Store at -20°C or -80°C rt_unstable->fridge_unstable No fridge_stable->light_sensitive fridge_unstable->light_sensitive protect_light Store in amber vials or protect from light light_sensitive->protect_light Yes air_sensitive Is Compound X air-sensitive? light_sensitive->air_sensitive No protect_light->air_sensitive inert_gas Store under inert gas (N₂ or Ar) air_sensitive->inert_gas Yes final_storage Final Storage Protocol air_sensitive->final_storage No inert_gas->final_storage

A decision tree for selecting appropriate storage conditions.

Technical Support Center: Enhancing the In Vivo Bioavailability of Nortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is based on the assumption that "Nortrilobine" is a typographical error for "Nortriptyline." Nortriptyline (B1679971) is a well-researched tricyclic antidepressant with known challenges related to its oral bioavailability.

This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice and detailed protocols for experiments aimed at improving the systemic exposure of nortriptyline in preclinical and clinical studies.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during in vivo experiments focused on enhancing nortriptyline's bioavailability.

Q1: We are observing high variability in plasma concentrations of nortriptyline between subjects in our oral administration study. What could be the cause?

A1: High inter-subject variability in nortriptyline plasma levels is a known issue and can be attributed to several factors:

  • First-Pass Metabolism: Nortriptyline undergoes extensive first-pass metabolism, primarily in the liver by the cytochrome P450 enzyme CYP2D6.[1][2][3] Genetic polymorphisms in the CYP2D6 gene can lead to significant differences in metabolic rates between individuals, resulting in "poor," "intermediate," "extensive," and "ultrarapid" metabolizer phenotypes.[4] This is a major source of variability in bioavailability, which can range from 45% to 85%.[5][6]

  • Gastrointestinal Factors: Differences in gastric emptying time, intestinal motility, and pH can affect the dissolution and absorption of the drug.

  • Food Effects: The presence and composition of food in the gastrointestinal tract can influence the absorption of nortriptyline.

  • Drug Formulation: The physicochemical properties of your formulation, such as particle size and excipients, can impact the dissolution rate and subsequent absorption.

Troubleshooting Steps:

  • Genotyping: If feasible, genotype your animal models for Cyp2d homologs to stratify your study groups based on metabolic activity.

  • Controlled Feeding: Standardize the feeding schedule of your animals to minimize variability from food effects.

  • Formulation Optimization: Consider advanced formulation strategies such as nanosuspensions or solid dispersions to improve dissolution and reduce variability.[7][[“]]

Q2: Our novel nortriptyline formulation shows improved dissolution in vitro, but this does not translate to a significant increase in bioavailability in vivo. Why might this be the case?

A2: A discrepancy between in vitro dissolution and in vivo bioavailability is a common challenge in drug development. For nortriptyline, the primary reason is likely its extensive first-pass metabolism.[1][2] Even if your formulation successfully enhances the amount of dissolved drug in the gastrointestinal tract, a large fraction may be metabolized in the intestinal wall and liver before it reaches systemic circulation.

Troubleshooting Steps:

  • Investigate Pre-systemic Metabolism: Design studies to differentiate between dissolution-limited and metabolism-limited absorption. This can involve portal vein cannulation in animal models to measure the amount of drug absorbed into the portal circulation before it reaches the liver.

  • Bypass First-Pass Metabolism: Explore alternative routes of administration that bypass the gastrointestinal tract and liver, such as buccal or intranasal delivery.[7][9]

  • Co-administration with CYP2D6 Inhibitors: In a controlled preclinical setting, co-administering a selective CYP2D6 inhibitor can help elucidate the impact of first-pass metabolism on nortriptyline's bioavailability.

Q3: We are developing a nanoparticle-based formulation of nortriptyline. What are the critical quality attributes we should monitor to ensure optimal in vivo performance?

A3: For nanoparticle formulations, several physicochemical properties are critical for in vivo success:

  • Particle Size and Polydispersity Index (PDI): Smaller particle sizes (typically below 200 nm) can enhance dissolution rates and potentially improve absorption. A low PDI (ideally < 0.3) indicates a narrow particle size distribution, which is important for reproducibility.[7]

  • Zeta Potential: This measures the surface charge of the nanoparticles and is an indicator of their stability in suspension. A higher absolute zeta potential (e.g., > |20| mV) generally corresponds to better stability.[7]

  • Drug Loading and Encapsulation Efficiency: These parameters determine the amount of drug carried by the nanoparticles and the efficiency of the formulation process. High drug loading and encapsulation efficiency are desirable.

  • In Vitro Drug Release Profile: This should be characterized to understand how the drug is released from the nanoparticles over time under physiological conditions.

Troubleshooting Steps:

  • Stability Studies: Assess the physical and chemical stability of your nanoparticle formulation under relevant storage and physiological conditions (e.g., in simulated gastric and intestinal fluids).

  • Excipient Compatibility: Ensure that the excipients used in your formulation are compatible with nortriptyline and do not negatively impact its stability or permeability.

Quantitative Data on Nortriptyline Bioavailability and Formulation Strategies

The following tables summarize key pharmacokinetic parameters of nortriptyline and the impact of different formulation approaches.

Table 1: Pharmacokinetic Parameters of Orally Administered Nortriptyline

ParameterValueReference
Oral Bioavailability45 - 85%[5][6]
Time to Peak Plasma Concentration (Tmax)7 - 8.5 hours[1][5]
Elimination Half-life (t1/2)18 - 44 hours[10][11]
Primary Metabolizing EnzymeCYP2D6[1][4]

Table 2: Comparison of Nortriptyline Formulations for Bioavailability Enhancement

Formulation StrategyKey FindingsReference
Nanosuspension-loaded in-situ gel (intranasal) Particle size of 10-100 nm. In vitro drug release of ~90% in 60 minutes, significantly higher than drug solution (~49%). Designed to bypass first-pass metabolism and improve brain delivery.[7]
Mucoadhesive Buccal Films Formulated with chitosan (B1678972) and gelatin (1:1.5 ratio) showed 98.1% drug release at 6 hours. Designed to avoid presystemic metabolism.[9]
Solid Dispersions Dispersions in polyethylene (B3416737) glycol (PEG) 3400 showed a higher release rate than the drug alone.[[“]]
Fast Disintegrating Tablets A combination of sodium starch glycolate (B3277807) (7.5%) and Polyplasdone (2.5%) resulted in rapid disintegration time. Aimed to enhance drug release.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to enhancing nortriptyline's bioavailability.

Protocol 1: Preparation of Nortriptyline HCl Nanosuspension

This protocol is adapted from a study on developing a nanosuspension for intranasal delivery.[7]

Objective: To prepare a stable nanosuspension of nortriptyline HCl to enhance its dissolution rate.

Materials:

  • Nortriptyline HCl

  • Methanol

  • Tween 80, Poloxamer 407, or Poloxamer 188 (surfactants)

  • Hydroxypropyl methylcellulose (B11928114) (HPMC) K4M (stabilizer)

  • Distilled water

  • Probe sonicator

  • High-pressure homogenizer

Methodology:

  • Organic Phase Preparation: Dissolve nortriptyline HCl and a selected surfactant (e.g., Poloxamer 407) in methanol.

  • Aqueous Phase Preparation: Dissolve the stabilizer (HPMC K4M) in distilled water.

  • Nanoprecipitation: Incorporate the organic phase into the aqueous phase under continuous stirring.

  • Ultrasonication: Sonicate the resulting suspension for 10 minutes using a probe sonicator to form a crude nanosuspension.

  • High-Pressure Homogenization: Further reduce the particle size by passing the nanosuspension through a high-pressure homogenizer at approximately 800 bar for a specified number of cycles.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • Determine the entrapment efficiency by centrifuging the nanosuspension and measuring the concentration of free drug in the supernatant using UV-Vis spectrophotometry at 240 nm.[7]

Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model

Objective: To evaluate the oral bioavailability of a novel nortriptyline formulation compared to a control (e.g., an aqueous solution).

Materials:

  • Male Wistar rats (or another appropriate strain)

  • Novel nortriptyline formulation

  • Nortriptyline HCl solution (control)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least one week. Fast the animals overnight (10-12 hours) before drug administration, with free access to water.

  • Dosing: Divide the rats into two groups (e.g., n=6 per group). Administer a single oral dose of either the novel formulation or the control solution via oral gavage. The dose should be equivalent in terms of nortriptyline content.

  • Blood Sampling: Collect blood samples (e.g., 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of nortriptyline in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).

  • Bioavailability Calculation: Calculate the relative bioavailability of the novel formulation compared to the control solution using the formula: (AUC_novel / AUC_control) * 100%.

Visualizations

The following diagrams illustrate key concepts related to enhancing nortriptyline's bioavailability.

NortriptylineMetabolism Oral Oral Administration of Nortriptyline GI Gastrointestinal Tract Oral->GI Ingestion IntestinalWall Intestinal Wall (First-Pass Metabolism) GI->IntestinalWall Absorption PortalVein Portal Vein IntestinalWall->PortalVein Absorbed Drug Metabolites Metabolites IntestinalWall->Metabolites CYP-mediated Metabolism Liver Liver (First-Pass Metabolism) PortalVein->Liver Systemic Systemic Circulation Liver->Systemic Bioavailable Drug Liver->Metabolites CYP2D6-mediated Metabolism

Caption: Nortriptyline's pathway from oral administration to systemic circulation, highlighting first-pass metabolism.

BioavailabilityEnhancementWorkflow Start Problem: Low/Variable Bioavailability Formulation Formulation Development Start->Formulation Nano Nanoparticle Formulation (e.g., Nanosuspension) Formulation->Nano SolidDisp Solid Dispersion Formulation->SolidDisp Buccal Buccal/Nasal Delivery Formulation->Buccal Invitro In Vitro Characterization Nano->Invitro SolidDisp->Invitro Buccal->Invitro Invivo In Vivo Pharmacokinetic Study Invitro->Invivo Analysis Data Analysis & Bioavailability Calculation Invivo->Analysis End Goal: Enhanced Bioavailability Analysis->End

Caption: Experimental workflow for developing and evaluating formulations to enhance nortriptyline's bioavailability.

References

Technical Support Center: Mitigating Off-Target Effects of Nortrilobine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with a new compound like Nortrilobine?

A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern because they can lead to:

  • Cellular toxicity: Binding to unintended proteins can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the inhibition of the primary target.[1]

  • Lack of translatability: Promising preclinical results may not be reproducible in clinical settings if the observed efficacy is due to off-target effects that do not have the same impact in a whole organism or are associated with unacceptable toxicity.[1]

Minimizing off-target effects is crucial for generating reliable and reproducible experimental data.

Q2: I'm observing a phenotype in my cell-based assay with this compound that doesn't align with the known function of the intended target. How can I determine if this is an off-target effect?

A2: This is a strong indicator of potential off-target activity. A multi-pronged approach is recommended to investigate this:

  • Dose-Response Analysis: Determine if the phenotype is observed only at high concentrations of this compound. Off-target effects are often less potent and appear at higher concentrations than on-target effects.

  • Use a Structurally Unrelated Inhibitor: If another inhibitor for the same target with a different chemical scaffold is available, test if it recapitulates the same phenotype. If it does not, the effect is likely specific to this compound's chemical structure and potentially an off-target effect.

  • Genetic Validation: The gold-standard method is to use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target protein.[1][2] If the phenotype persists in the absence of the target, it is highly probable that the effect is off-target.

  • Rescue Experiment: Overexpressing a drug-resistant mutant of the intended target should reverse the observed phenotype if the effect is on-target.[2] If the phenotype is not rescued, it is likely due to an off-target interaction.

Q3: What proactive steps can I take in my experimental design to minimize the impact of this compound's off-target effects?

A3: Proactive experimental design is key to obtaining clean data. Consider the following strategies:

  • Use the Lowest Effective Concentration: Titrate this compound to identify the lowest concentration that produces the desired on-target effect.[1] Higher concentrations are more likely to engage lower-affinity off-targets.[1]

  • Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Characterize Your Model System: Verify the expression and activity of the intended target in your chosen cell line or model system. If the target is not expressed or is inactive, any observed effect is likely off-target.

Troubleshooting Guides

Issue 1: Inconsistent results between biochemical assays and cell-based assays with this compound.

Potential Cause Troubleshooting Step Expected Outcome
Poor cell permeability of this compound.Assess the physicochemical properties of this compound (e.g., LogP, polar surface area). Consider using permeabilization agents (with appropriate controls) or structurally modifying the compound to improve permeability.Increased potency in cell-based assays, bringing it closer to the biochemical IC50.
High intracellular ATP concentration competing with this compound (if ATP-competitive).Perform cell-based assays with ATP-depleted cells or use an ATP-non-competitive inhibitor if available.[2]The inhibitor's potency in the cell-based assay should increase and more closely match the biochemical IC50.[2]
This compound is a substrate for efflux pumps (e.g., P-glycoprotein).Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil).[2]An increase in this compound's cellular potency will be observed.[2]
Low expression or activity of the target protein in the cell line.Verify the expression and phosphorylation status (if applicable) of the target protein using Western blotting or a similar technique.[2]If the target is not expressed or is inactive, select a different cell line with confirmed target expression and activity.[2]

Issue 2: High cellular toxicity observed at concentrations required for on-target engagement.

Potential Cause Troubleshooting Step Expected Outcome
Off-target toxicity.Perform a kinase selectivity profile or other broad panel screening to identify potential off-targets.Identification of off-target kinases or proteins that may be responsible for the toxicity.
Non-specific chemical toxicity.Test a structurally similar but inactive analog of this compound.If the inactive analog also shows toxicity, it suggests a problem with the chemical scaffold itself.
On-target toxicity.Use a lower concentration of this compound for a longer duration. Alternatively, use a genetic approach (siRNA/CRISPR) to confirm that inhibition of the target leads to the same toxic phenotype.Reduced toxicity with lower concentrations. Confirmation that the toxicity is linked to the intended target.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

  • Detection: Add a detection reagent that measures kinase activity (e.g., based on ADP production or substrate phosphorylation).

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.

  • Heating: Heat cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

  • Western Blot Analysis: Analyze the supernatant by Western blotting using an antibody specific for the target protein.

  • Data Analysis: Quantify the amount of soluble target protein at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_validation Off-Target Validation cluster_profiling Off-Target Identification phenotype Phenotype observed with this compound dose_response Dose-Response Curve phenotype->dose_response Is it dose-dependent? inactive_analog Inactive Analog Control phenotype->inactive_analog Is it scaffold-related? genetic_validation Genetic Validation (siRNA/CRISPR) phenotype->genetic_validation Is it target-dependent? kinase_profiling Kinase Selectivity Profiling dose_response->kinase_profiling If potent, profile. rescue_experiment Rescue with Resistant Mutant genetic_validation->rescue_experiment cetsa Cellular Thermal Shift Assay (CETSA) genetic_validation->cetsa Confirm target engagement.

Caption: Workflow for investigating potential off-target effects.

signaling_pathway cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound Target_Kinase Target Kinase This compound->Target_Kinase Inhibits Off_Target_1 Off-Target Kinase 1 This compound->Off_Target_1 Inhibits (Off-target) Off_Target_2 Off-Target Protein 2 This compound->Off_Target_2 Binds (Off-target) Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Unintended_Response Unintended Cellular Response Off_Target_1->Unintended_Response Off_Target_2->Unintended_Response

Caption: On-target vs. off-target signaling of this compound.

References

Nortrilobine Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with nortrilobine purification.

Disclaimer: The following information is for research and development purposes only. "this compound" is not a recognized pharmaceutical compound. The information provided is based on data available for Nortriptyline (B1679971) , a structurally similar tricyclic antidepressant, and is intended to serve as a general guide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during nortriptyline purification?

A1: Impurities in nortriptyline can originate from the synthetic process or degradation. Common impurities include:

  • Synthetic Intermediates: Unreacted starting materials or byproducts from the chemical synthesis route.[1]

  • Degradation Products: These can form during manufacturing, storage, or formulation. Examples include N-oxides and hydroxylated or demethylated analogs like 10-hydroxynortriptyline.[2]

  • N-nitroso-nortriptyline (NNORT): A potent genotoxic impurity that can form from reactions with residual nitrites.[3][4]

  • Structurally Related Tricyclic Analogs: Compounds with similar core structures that may be present in the starting materials or formed as byproducts.[1]

Q2: What are the primary challenges in crystallizing nortriptyline hydrochloride?

A2: A significant challenge in the crystallization of nortriptyline hydrochloride is the potential for polymorphism, where the compound can exist in different crystalline forms (polymorphs).[5] Two known polymorphs, α and β, have been identified.[5] The α form is thermodynamically more stable.[5] The formation of a specific polymorph can be influenced by the crystallization solvent and temperature.[6] For instance, crystallization from alcohol solutions tends to produce needle-like crystals, while crystallization from aqueous solutions at high temperatures can result in agglomerated plate-like crystallites.[6] Controlling the crystallization process to consistently obtain the desired polymorph with good crystal habit is a key challenge.

Q3: How can I improve the separation of nortriptyline from its impurities using HPLC?

A3: To improve HPLC separation, consider the following:

  • Column Selection: A C18 column is commonly used for the separation of nortriptyline and its impurities.[7][8]

  • Mobile Phase Optimization: The mobile phase composition is critical. A mixture of an organic solvent (like methanol (B129727) or acetonitrile) and a buffer is typically used.[7][8][9] Adjusting the pH of the buffer and the ratio of the organic solvent to the buffer can significantly impact resolution. For example, a mobile phase of 70% methanol and 30% phosphate (B84403) buffer at pH 7.5 has been used.[7][8]

  • Use of Additives: Adding a small amount of an organic modifier like triethylamine (B128534) to the mobile phase can help to reduce peak tailing, which is a common issue when analyzing basic compounds like nortriptyline.[10]

  • Gradient Elution: If isocratic elution does not provide adequate separation of all impurities, a gradient elution method, where the mobile phase composition is changed over the course of the analysis, may be necessary.

Troubleshooting Guide

Problem Possible Causes Solutions
Low Purity After Initial Purification - Incomplete removal of synthetic byproducts. - Presence of closely related impurities that co-elute or co-crystallize with nortriptyline.- Optimize the chromatographic separation by adjusting the mobile phase composition, pH, or trying a different stationary phase. - Perform multiple recrystallization steps from different solvent systems.[11] - Employ a combination of purification techniques, such as chromatography followed by crystallization.
Poor Crystal Formation or Oiling Out During Crystallization - Inappropriate solvent choice (solute is too soluble or not soluble enough). - Cooling the solution too quickly. - Presence of impurities that inhibit crystal nucleation and growth.- Screen for suitable crystallization solvents where nortriptyline has high solubility at high temperatures and low solubility at low temperatures.[12] - Ensure a slow and controlled cooling process to allow for proper crystal formation.[11] - Use a seed crystal of pure nortriptyline to induce crystallization. - Further purify the material by chromatography to remove impurities before attempting crystallization.
Peak Tailing in HPLC Analysis - Interaction of the basic amine group of nortriptyline with residual silanol (B1196071) groups on the silica-based stationary phase.[10]- Use a base-deactivated HPLC column. - Add a competing base, such as triethylamine, to the mobile phase to block the active silanol sites.[10] - Adjust the mobile phase pH to suppress the ionization of the silanol groups.
Presence of N-nitroso-nortriptyline (NNORT) Impurity - Contamination with nitrite (B80452) sources in raw materials, excipients, or during the manufacturing process.[4]- Implement stringent control of raw materials and excipients to minimize nitrite content. - Optimize the manufacturing process to avoid conditions that favor nitrosamine (B1359907) formation (e.g., acidic conditions in the presence of nitrites). - Utilize specific analytical methods, such as LC-MS/MS, for the sensitive detection and quantification of NNORT to ensure levels are below the acceptable intake limit.[3][4]
Variable Bioavailability of Purified Nortriptyline - Presence of different polymorphic forms which can have different dissolution rates and oral bioavailability.[5][6]- Develop a robust and reproducible crystallization process to consistently produce the desired, more stable polymorph (α form).[5] - Characterize the polymorphic form of the final product using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).[5]

Quantitative Data

Table 1: HPLC Methods for Nortriptyline Analysis

Parameter Method 1 Method 2 Method 3
Column Inertsil C18 (250mm x 4.6mm, 5µm)[7][8]Hypersil Gold C8 (250 mm × 4.6 mm, 5 µm)[13]Phenomenex Luna C18 (250 × 4.60 mm, 5μm)[11]
Mobile Phase 70% Methanol, 30% Phosphate Buffer (pH 7.5)[7][8]0.1 M Formic Acid (pH 2.16):Methanol (33:67, v/v)[13]0.2% Triethylamine (pH 5.5):Acetonitrile (B52724) (50:50 v/v)[11]
Flow Rate 1.0 ml/min[7][8]1.1 mL/min[13]1.2 ml/min[11]
Detection UV at 220 nm[7][8]UV at 251 nm[13]UV at 210 nm[11]
Retention Time ~3.8 minutes[7]5.11 minutes[13]4.54 minutes[11]
Linearity Range 50 - 150 µg/ml[7]5.0 - 1350.0 µg/mL[13]5 - 25 µg/ml[11]
LOD Not Reported0.72 µg/mL[13]0.8727 µg/ml[11]
LOQ Not Reported2.41 µg/mL[13]2.6447 µg/ml[11]
Recovery 100.1 ± 0.1% w/w[7]Not Reported99.45% - 99.96%[11]

Experimental Protocols

Protocol 1: Preparative HPLC Purification of Nortriptyline

This protocol is a general guideline and should be optimized for specific impurity profiles and equipment.

  • Column: Select a suitable preparative reverse-phase column (e.g., C18) with appropriate dimensions for the sample load.

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water with a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer). The pH should be optimized for the best separation. For mass spectrometry-compatible methods, use volatile buffers like formic acid or ammonium acetate.[9]

  • Sample Preparation: Dissolve the crude nortriptyline sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Set the flow rate appropriate for the column dimensions.

    • Use a gradient elution starting with a lower concentration of the organic solvent and gradually increasing it to elute the more retained impurities.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 239 nm).[14]

  • Fraction Collection: Collect fractions corresponding to the nortriptyline peak.

  • Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC method.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure.

  • Final Product Isolation: The purified nortriptyline can be obtained as a free base or converted to a salt (e.g., hydrochloride) and further purified by crystallization.

Protocol 2: Recrystallization of Nortriptyline Hydrochloride

This protocol outlines a general procedure for the recrystallization of nortriptyline hydrochloride.

  • Solvent Selection: Choose a suitable solvent or solvent system. Ethanol-ether mixtures have been used for the recrystallization of nortriptyline hydrochloride.[15] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Dissolution: Dissolve the crude nortriptyline hydrochloride in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can increase the yield.

  • Crystallization: Crystals of nortriptyline hydrochloride should form as the solution cools. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove residual solvent.

Visualizations

Metabolic Pathway of Nortriptyline

Nortriptyline_Metabolism Nortriptyline Nortriptyline Hydroxylation Hydroxylation Nortriptyline->Hydroxylation N_Demethylation N-Demethylation Nortriptyline->N_Demethylation 10-Hydroxynortriptyline 10-Hydroxynortriptyline (Active Metabolite) Hydroxylation->10-Hydroxynortriptyline Desmethylnortriptyline Desmethylnortriptyline (Inactive Metabolite) N_Demethylation->Desmethylnortriptyline CYP2D6 CYP2D6 CYP2D6->Hydroxylation Primary Enzyme CYP2D6->N_Demethylation Contributor CYP2C19 CYP2C19 CYP2C19->N_Demethylation Contributor

Caption: Primary metabolic pathways of nortriptyline.

Experimental Workflow for Nortriptyline Purification

Nortriptyline_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Nortriptyline Crude Nortriptyline Chromatography Preparative HPLC Crude_Nortriptyline->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection Purity_Analysis_HPLC Purity Analysis (HPLC) Fraction_Collection->Purity_Analysis_HPLC Recrystallization Recrystallization Characterization Characterization (XRPD, DSC) Recrystallization->Characterization Purity_Analysis_HPLC->Recrystallization If pure Pure_Nortriptyline Pure Nortriptyline HCl Characterization->Pure_Nortriptyline

Caption: General experimental workflow for nortriptyline purification.

References

Technical Support Center: Optimizing Nortrilobine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Nortrilobine and related bisbenzylisoquinoline alkaloids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of this compound, a complex bisbenzylisoquinoline alkaloid, involves several critical steps that can be challenging to optimize. The two most crucial transformations are typically the Pictet-Spengler reaction to form the tetrahydroisoquinoline core and the Ullmann condensation to construct the diaryl ether linkage.

Pictet-Spengler Reaction Troubleshooting

The Pictet-Spengler reaction is a cornerstone for the synthesis of the tetrahydroisoquinoline moieties within this compound. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Q1: Why is my Pictet-Spengler reaction showing low to no yield?

A1: Low yields in a Pictet-Spengler reaction can stem from several factors:

  • Insufficiently Activated Aromatic Ring: The aromatic ring of the β-arylethylamine may not be electron-rich enough for the electrophilic substitution to occur readily.

    • Solution: Ensure that the aromatic ring has electron-donating groups. If the substrate allows, consider adding or modifying substituents to increase nucleophilicity.

  • Ineffective Catalyst: The choice and concentration of the acid catalyst are critical.

    • Solution: Protic acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) are commonly used. For more sensitive substrates, a Lewis acid such as BF₃·OEt₂ might be more effective. Optimize the catalyst loading; typically, a catalytic amount is sufficient, but in some cases, stoichiometric amounts may be required.

  • Improper Reaction Temperature: The optimal temperature is highly substrate-dependent.

    • Solution: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it while monitoring the progress by TLC or LC-MS. Some reactions require heating to reflux.

  • Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and intermediate stability.

Q2: I am observing the formation of multiple side products. How can I improve the selectivity?

A2: Side product formation is a common issue and can often be addressed by carefully controlling the reaction conditions:

  • Over-alkylation or Polymerization: The product can sometimes react further with the starting materials.

    • Solution: Use a slight excess of the aldehyde or ketone to ensure the complete consumption of the amine starting material. Slow addition of the carbonyl compound can also minimize side reactions.

  • Formation of Regioisomers: If multiple positions on the aromatic ring are susceptible to cyclization, a mixture of products can be obtained.

    • Solution: The regioselectivity can sometimes be controlled by the choice of solvent and catalyst. Steric hindrance on the aromatic ring can also direct the cyclization to a specific position.

  • Racemization: For stereoselective reactions, a loss of enantiomeric excess can occur.

    • Solution: Maintain strict temperature control, as lower temperatures generally favor kinetic control and can help prevent racemization. The choice of a suitable chiral auxiliary or catalyst is also crucial for maintaining stereochemical integrity.

Q3: The purification of my Pictet-Spengler product is proving to be very difficult. What can I do?

A3: Purification challenges often arise from the formation of polar byproducts or unreacted starting materials.

  • Polar Impurities: Acid-catalyzed reactions can lead to the formation of highly polar byproducts.

    • Solution: A standard aqueous workup to neutralize the acid and remove water-soluble impurities is essential. This typically involves washing the organic layer with a saturated solution of sodium bicarbonate.

  • Baseline Streaking on TLC: This can indicate the presence of acidic or basic impurities.

    • Solution: Adding a small amount of triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the chromatography eluent can improve separation.

Ullmann Condensation (Diaryl Ether Formation) Troubleshooting

The formation of the diaryl ether linkage via Ullmann condensation is a key step in the macrocyclization to form the bisbenzylisoquinoline scaffold of this compound. This reaction typically involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide.

Q1: My Ullmann coupling reaction is not proceeding to completion or is giving a very low yield. What are the possible causes?

A1: The success of an Ullmann coupling is highly dependent on the careful optimization of several parameters:

  • Copper Catalyst Activity: The source and oxidation state of the copper are critical.

    • Solution: Copper(I) salts, such as CuI or CuBr·SMe₂, are generally more effective than copper(II) salts. Ensure the copper salt is fresh and of high purity. In some cases, "activated" copper powder can be used, but soluble catalysts often give more reproducible results.

  • Ligand Choice: While some Ullmann reactions can proceed without a ligand, the use of a suitable ligand can significantly improve the yield and reaction rate.

    • Solution: Bidentate ligands like 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA) are commonly used to stabilize the copper catalyst and facilitate the reaction. A ligand screen is often necessary to find the optimal one for a specific substrate pair.

  • Base Selection: The choice of base is crucial for the deprotonation of the phenol and to neutralize the hydrogen halide formed during the reaction.

    • Solution: Strong, non-nucleophilic bases are preferred. Cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are often effective. The base should be finely powdered and dried before use.

  • High Reaction Temperatures: Traditional Ullmann couplings often require high temperatures (100-200 °C).

    • Solution: Ensure the reaction is heated to the appropriate temperature in a high-boiling, polar aprotic solvent like pyridine (B92270), DMF, or NMP. Use of a sealed tube or microwave reactor can help to reach the required temperatures safely and efficiently.

  • Dehalogenation of the Aryl Halide: A common side reaction is the reduction of the aryl halide to the corresponding arene.

    • Solution: This is often caused by impurities or inappropriate reaction conditions. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative side reactions. Using a slight excess of the aryl halide can also help to drive the reaction towards the desired product.

Q2: How can I minimize the formation of homocoupling products in my Ullmann reaction?

A2: The formation of biaryl compounds from the homocoupling of the aryl halide is a potential side reaction.

  • Solution: The use of appropriate ligands and carefully controlling the stoichiometry can help to suppress this side reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can also improve selectivity.

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction conditions for the key synthetic steps in the synthesis of bisbenzylisoquinoline alkaloids, providing a starting point for optimization.

Table 1: Optimization of Pictet-Spengler Reaction Conditions

Entryβ-ArylethylamineAldehydeCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1N-Carbamoyl-3,4-dimethoxyphenethylamineFormaldehydeTFA (1.1)DCM251285Fictionalized Data for Illustration
2N-Carbamoyl-3,4-dimethoxyphenethylamineAcetaldehydep-TsOH (0.1)ACN80678Fictionalized Data for Illustration
3TryptamineBenzaldehydeHCl (stoichiometric)EtOHReflux2465Fictionalized Data for Illustration
4DopamineGlyoxylic AcidFormic AcidH₂O100292Fictionalized Data for Illustration

Table 2: Optimization of Ullmann Condensation Conditions for Diaryl Ether Formation

EntryPhenolAryl HalideCopper Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
14-Methoxyphenol1-Iodo-2-nitrobenzeneCuI (10)1,10-Phenanthroline (20)Cs₂CO₃ (2.0)Pyridine1202475Fictionalized Data for Illustration
2Phenol4-BromotolueneCuBr·SMe₂ (5)DMEDA (10)K₃PO₄ (2.0)Dioxane1101882Fictionalized Data for Illustration
3Guaiacol2-ChlorobenzonitrileCu₂O (10)NoneK₂CO₃ (2.5)DMF1504860Fictionalized Data for Illustration
4N-Acetyl-L-tyrosine methyl ester4-IodobenzamideCuI (20)L-Proline (40)K₂CO₃ (2.0)DMSO901288Fictionalized Data for Illustration

Experimental Protocols

The following are generalized experimental protocols for the key reactions in a this compound synthesis, based on procedures for analogous bisbenzylisoquinoline alkaloids.[1]

Protocol 1: N-Acyl Pictet-Spengler Reaction
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the N-acylated-β-arylethylamine (1.0 equiv).

  • Dissolution: Dissolve the starting material in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile (ACN).

  • Aldehyde Addition: Add the aldehyde (1.1 - 1.5 equiv) to the solution at 0 °C.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Ullmann Condensation for Diaryl Ether Formation
  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon), add the copper(I) salt (e.g., CuI, 10 mol%), the ligand (e.g., 1,10-phenanthroline, 20 mol%), the phenol (1.2 equiv), the aryl halide (1.0 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a dry, degassed, high-boiling polar aprotic solvent (e.g., pyridine or DMF).

  • Reaction: Seal the tube and heat the reaction mixture to 110-150 °C for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Experimental Workflow for Bisbenzylisoquinoline Alkaloid Synthesis

Nortrilobine_Synthesis_Workflow cluster_0 Monomer Synthesis cluster_1 Tetrahydroisoquinoline Formation cluster_2 Second Monomer and Coupling cluster_3 Final Assembly A β-Arylethylamine (Starting Material 1) C Amide Coupling A->C B Aryl Acetic Acid Derivative (Starting Material 2) B->C D N-Acyl-β-arylethylamine C->D F Pictet-Spengler Reaction D->F E Aldehyde E->F G Tetrahydroisoquinoline Monomer 1 F->G J Ullmann Condensation G->J Aryl Halide H Tetrahydroisoquinoline Monomer 2 (Phenolic -OH) H->J Phenol I Aryl Halide Monomer K Diaryl Ether Linked Dimer J->K L Macrocyclization K->L M This compound Precursor L->M N Final Deprotection/ Modification M->N O This compound N->O

Caption: Generalized workflow for the synthesis of this compound.

Logical Relationship for Troubleshooting Low Yield in Pictet-Spengler Reaction

Pictet_Spengler_Troubleshooting cluster_causes Potential Causes cluster_solutions Potential Solutions Problem Low Yield in Pictet-Spengler Reaction Cause1 Poor Substrate Reactivity Problem->Cause1 Cause2 Suboptimal Catalyst Problem->Cause2 Cause3 Incorrect Temperature Problem->Cause3 Cause4 Wrong Solvent Problem->Cause4 Solution1 Modify Substrate (add EDGs) Cause1->Solution1 Solution2 Screen Catalysts (Protic vs. Lewis) Optimize Loading Cause2->Solution2 Solution3 Temperature Screen (Low to High) Cause3->Solution3 Solution4 Solvent Screen (Protic vs. Aprotic) Cause4->Solution4

Caption: Troubleshooting logic for low yield in Pictet-Spengler reactions.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Nortrilobine-like Tricyclic Alkaloid Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Nortrilobine" is not a recognized scientific name for a naturally occurring molecule. This guide is based on the chemical properties and biological activities of Nortriptyline , a synthetic tricyclic antidepressant, and assumes the user is working with a hypothetical plant extract containing a structurally similar tricyclic alkaloid.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability in extracts containing this compound-like tricyclic alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in our this compound-like alkaloid extracts?

A1: Batch-to-batch variability in herbal extracts is a common issue stemming from a variety of factors. These can be broadly categorized as:

  • Raw Material Variation: Differences in the plant source material are a major contributor. This includes genetic variations within the plant species, the geographical location and soil conditions of cultivation, the time of harvest, and post-harvest handling and storage.[1] The concentration of active compounds like alkaloids can be significantly influenced by these environmental and developmental factors.[2][3]

  • Extraction and Processing Methods: The protocol used for extraction can introduce significant variability. Factors such as the choice of solvent, extraction temperature, duration, and the ratio of solvent to plant material can all affect the final composition of the extract.[4][5] Subsequent processing steps like filtration, concentration, and drying also need to be tightly controlled.

  • Contamination and Adulteration: The presence of contaminants such as other plant species, pesticides, heavy metals, or microbial contamination can alter the chemical profile and biological activity of the extract.

Q2: We are observing inconsistent results in our cell-based assays even with extracts that have similar this compound-like alkaloid concentrations. What could be the cause?

A2: This is a common challenge when working with complex herbal extracts. While the concentration of your target "marker" compound is important, it doesn't always correlate directly with biological activity.[6] Several factors could be at play:

  • Synergistic or Antagonistic Effects: Herbal extracts contain a multitude of compounds. The observed biological effect may be the result of synergistic or antagonistic interactions between the this compound-like alkaloid and other constituents in the extract.[7] Variations in the concentrations of these other compounds between batches can lead to inconsistent assay results.

  • Presence of Interfering Compounds: Some compounds in the extract may interfere with your assay. For example, they might inhibit or activate cellular pathways that are not the primary target of your this compound-like alkaloid, leading to confounding results.

  • Degradation of Active Compounds: Improper storage or handling of the extracts can lead to the degradation of the active compounds, reducing their potency.

Q3: What are the recommended analytical techniques for the quality control of our this compound-like alkaloid extracts?

A3: A multi-faceted approach to analytical testing is recommended for comprehensive quality control.

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector (e.g., UV, DAD, or Mass Spectrometry) are the gold standards for quantifying the this compound-like alkaloid and creating a chemical fingerprint of the extract.[8][9][10]

  • Mass Spectrometry (MS): Techniques like LC-MS/MS provide high sensitivity and selectivity for identifying and quantifying specific alkaloids, even at low concentrations.[10]

  • Thin-Layer Chromatography (TLC): TLC is a cost-effective method for the initial qualitative assessment and can be used to quickly compare the chemical profiles of different batches.[11][12]

Troubleshooting Guides

Issue 1: Inconsistent Quantification of the this compound-like Alkaloid

If you are experiencing significant variations in the quantified concentration of the this compound-like alkaloid between batches, follow this troubleshooting guide.

Troubleshooting Steps:

  • Review Raw Material Sourcing and Handling:

    • Verify the botanical identity of the plant material.

    • Ensure consistency in the geographical source, harvest time, and post-harvest processing of the raw material.

    • Check for any signs of degradation or contamination in the raw material.

  • Standardize the Extraction Protocol:

    • Use a consistent solvent system, temperature, and extraction time for all batches.

    • Maintain a constant ratio of solvent to plant material.

    • Ensure that the drying and concentration steps are performed under identical conditions.

  • Validate the Analytical Method:

    • Confirm the linearity, accuracy, precision, and selectivity of your analytical method (e.g., HPLC, UPLC-MS/MS).

    • Use a certified reference standard for the this compound-like alkaloid for accurate calibration.

    • Check for matrix effects from other components in the extract that may be interfering with the quantification.

Experimental Protocol: HPLC-UV Quantification of a Tricyclic Alkaloid

  • Objective: To quantify the concentration of the this compound-like tricyclic alkaloid in the plant extract.

  • Instrumentation: HPLC system with a UV detector, C18 analytical column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer at a controlled pH).

  • Sample Preparation:

    • Accurately weigh a known amount of the dried extract.

    • Dissolve the extract in a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of calibration standards of a certified reference material of the tricyclic alkaloid in the same solvent as the sample.

  • Analysis: Inject the samples and calibration standards into the HPLC system.

  • Quantification: Determine the concentration of the tricyclic alkaloid in the samples by comparing the peak area to the calibration curve.

Issue 2: Variable Biological Activity in In Vitro Assays

If you observe inconsistent biological effects (e.g., cell viability, signaling pathway modulation) despite similar concentrations of the this compound-like alkaloid, consider the following.

Troubleshooting Steps:

  • Comprehensive Chemical Profiling:

    • Beyond quantifying the main alkaloid, perform a detailed chemical fingerprinting of each batch using techniques like HPLC-DAD or LC-MS.

    • Compare the fingerprints to identify variations in the presence or abundance of other constituents.

  • Bioassay-Guided Fractionation:

    • Fractionate the extract using chromatographic techniques (e.g., column chromatography).

    • Test the biological activity of each fraction to identify which fraction(s) contribute to the observed effect. This can help determine if other compounds are acting synergistically or antagonistically.

  • Control for Assay Interference:

    • Run appropriate controls to check for non-specific effects of the extract on your assay (e.g., autofluorescence, changes in pH of the culture medium).

    • Consider potential interactions of extract components with assay reagents.

Data Presentation

Table 1: Example Quality Control Parameters for a Hypothetical this compound-like Alkaloid Extract

ParameterMethodSpecification Range
Identity
Botanical IdentityMacroscopic and Microscopic AnalysisConforms to reference
Chemical IdentityTLC/HPLC FingerprintConforms to reference fingerprint
Purity
Heavy MetalsICP-MSLead < 10 ppm, Arsenic < 3 ppm, Mercury < 1 ppm, Cadmium < 1 ppm
Pesticide ResiduesGC-MS/LC-MSConforms to regulatory limits
Microbial ContentPlate CountTotal aerobic count < 10^5 CFU/g, Yeast & Mold < 10^3 CFU/g
Content
This compound-like AlkaloidHPLC-UV1.5 - 2.5 % (w/w)
Loss on DryingGravimetric< 5.0 %

Table 2: Example HPLC Method Parameters for Tricyclic Alkaloid Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Mandatory Visualizations

Experimental_Workflow cluster_0 Raw Material & Extraction cluster_1 Quality Control Analysis cluster_2 Biological Activity Testing cluster_3 Troubleshooting Raw Material Raw Material Extraction Extraction Raw Material->Extraction Standardized Protocol Chemical Fingerprinting Chemical Fingerprinting Extraction->Chemical Fingerprinting Quantification Quantification Chemical Fingerprinting->Quantification Purity Testing Purity Testing Quantification->Purity Testing In Vitro Assays In Vitro Assays Purity Testing->In Vitro Assays Data Analysis Data Analysis In Vitro Assays->Data Analysis Variability Analysis Variability Analysis Data Analysis->Variability Analysis Protocol Optimization Protocol Optimization Variability Analysis->Protocol Optimization

Caption: Workflow for addressing batch-to-batch variability.

Signaling_Pathway This compound-like Alkaloid This compound-like Alkaloid NET/SERT Norepinephrine/Serotonin Transporters This compound-like Alkaloid->NET/SERT Inhibition Synaptic Cleft Synaptic Cleft NET/SERT->Synaptic Cleft Increased Neurotransmitters Postsynaptic Receptors Postsynaptic Receptors Synaptic Cleft->Postsynaptic Receptors Activation Downstream Signaling cAMP, Ca2+, Kinase Cascades Postsynaptic Receptors->Downstream Signaling Cellular Response Altered Gene Expression, Neuroplasticity Downstream Signaling->Cellular Response

Caption: Putative signaling pathway of this compound-like alkaloids.

References

Technical Support Center: Nortrilobine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of Nortrilobine quantification.

Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of this compound. However, various issues can arise during analysis, leading to inaccurate results. This guide provides a systematic approach to troubleshooting common problems.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Recommended Solution
Column Overload Dilute the sample or reduce the injection volume.
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic form.
Mismatch between Sample Solvent and Mobile Phase Dissolve the sample in the initial mobile phase or a weaker solvent.
Channeling or Voids in the Column Replace the column. To prevent this, avoid sudden pressure changes.[1]

Issue 2: Inconsistent Retention Times

Potential Cause Recommended Solution
Fluctuations in Pump Flow Rate Prime the pump to remove air bubbles. Check for leaks in the system.[2]
Inconsistent Mobile Phase Composition Ensure proper mixing and degassing of the mobile phase.[2][3] Prepare fresh mobile phase daily.
Column Temperature Variations Use a column oven to maintain a constant temperature.
Column Equilibration Issues Ensure the column is fully equilibrated with the mobile phase before injection.[3]

Issue 3: High Baseline Noise or Drift

Potential Cause Recommended Solution
Contaminated Mobile Phase or Solvents Use high-purity solvents and freshly prepared mobile phase. Filter the mobile phase.
Detector Lamp or Flow Cell Issues Clean the flow cell. Replace the detector lamp if necessary.
Air Bubbles in the System Degas the mobile phase and prime the pump.[2]
Leaks in the System Inspect and tighten all fittings.[1]

Issue 4: Low Sensitivity or Poor Signal-to-Noise Ratio

| Potential Cause | Recommended Solution | | :--- | Recommended Solution | | Suboptimal Detector Wavelength (HPLC-UV) | Determine the optimal absorption wavelength for this compound. | | Inefficient Ionization (LC-MS/MS) | Optimize source parameters such as spray voltage, gas flows, and temperature.[4] | | Improper Fragmentation (LC-MS/MS) | Optimize collision energy for the specific parent-daughter ion transition.[4][5] | | Sample Degradation | Ensure proper sample storage and handling. Use a battery of stability studies to assess stability.[6] |

Below is a DOT script for a logical relationship diagram to aid in troubleshooting HPLC issues.

HPLC_Troubleshooting cluster_peak Peak Shape Issues cluster_rt Retention Time Issues cluster_baseline Baseline Issues cluster_sensitivity Sensitivity Issues start Problem Observed peak_shape Poor Peak Shape start->peak_shape retention_time Inconsistent Retention Time start->retention_time baseline High Baseline Noise start->baseline sensitivity Low Sensitivity start->sensitivity peak_cause1 Column Overload peak_shape->peak_cause1 peak_cause2 Column Contamination peak_shape->peak_cause2 peak_cause3 Mobile Phase pH peak_shape->peak_cause3 rt_cause1 Pump Flow Rate retention_time->rt_cause1 rt_cause2 Mobile Phase Composition retention_time->rt_cause2 rt_cause3 Temperature Variation retention_time->rt_cause3 base_cause1 Contaminated Solvents baseline->base_cause1 base_cause2 Detector Issues baseline->base_cause2 base_cause3 Air Bubbles baseline->base_cause3 sens_cause1 Suboptimal Wavelength sensitivity->sens_cause1 sens_cause2 Inefficient Ionization sensitivity->sens_cause2 sens_cause3 Sample Degradation sensitivity->sens_cause3

A diagram illustrating the logical flow for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for this compound quantification?

A highly sensitive and specific LC-MS/MS method is generally preferred for the quantification of this compound in biological matrices.[6] This method offers excellent selectivity and low limits of detection. HPLC with UV detection can also be used, but it may be less sensitive and more susceptible to interference.

Q2: How can I improve the extraction recovery of this compound from plasma samples?

A simple liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be effective.[6][7][8] For LLE, optimizing the organic solvent and pH of the aqueous phase is crucial. For SPE, selecting the appropriate sorbent and elution solvent is key to achieving high recovery.

Q3: What are the key validation parameters for a this compound quantification method?

A method validation should assess linearity, accuracy, precision, selectivity, limit of quantification (LOQ), recovery, and stability, following guidelines from regulatory agencies like the FDA.[6][7][8]

Q4: How do I select an appropriate internal standard (IS) for this compound quantification?

An ideal internal standard should be structurally similar to this compound and have similar chromatographic and mass spectrometric behavior. A stable isotope-labeled version of this compound is the best choice. If unavailable, a structurally related compound with a different mass can be used, such as carbamazepine (B1668303) for the analogous compound nortriptyline (B1679971).[6]

Q5: What are common sources of matrix effects in LC-MS/MS analysis of this compound and how can they be minimized?

Matrix effects are caused by co-eluting endogenous components from the sample matrix that can suppress or enhance the ionization of this compound. To minimize these effects, one can improve sample preparation to remove interfering substances, optimize chromatographic separation to separate this compound from matrix components, or use a stable isotope-labeled internal standard.

Experimental Protocols

LC-MS/MS Method for this compound Quantification (Adapted from Nortriptyline Analysis)

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.

  • Sample Preparation (Plasma):

    • To 250 µL of plasma, add the internal standard solution.

    • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

    • Vortex and centrifuge the sample.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., HyPURITY C18, 50 mm × 4.6 mm, 5 µm) is a suitable choice.[6]

    • Mobile Phase: A gradient elution with 20 mM ammonium (B1175870) acetate in water (A) and acetonitrile (B52724) (B) can be used.[6]

    • Flow Rate: A flow rate of 0.50 mL/min is a good starting point.[6]

    • Injection Volume: 10 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be determined by infusing a standard solution of this compound and its internal standard to find the optimal precursor and product ions.

    • Source Parameters: Optimize gas flows, temperature, and spray voltage for maximum signal intensity.

The following DOT script visualizes the experimental workflow for the LC-MS/MS method.

LCMS_Workflow start Start: Plasma Sample sample_prep Sample Preparation (LLE or SPE) start->sample_prep injection LC Injection sample_prep->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry (MRM Detection) ionization->detection quantification Data Analysis and Quantification detection->quantification

A diagram of the experimental workflow for this compound quantification by LC-MS/MS.

Quantitative Data Summary

The following tables summarize typical performance characteristics for a validated LC-MS/MS method for a similar analyte, nortriptyline, which can serve as a benchmark for a this compound assay.[6]

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r)Lower Limit of Quantification (ng/mL)
Nortriptyline1.09 - 30.0> 0.9981.09

Table 2: Accuracy and Precision (Intra-day and Inter-day)

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
NortriptylineLow QC< 15< 1585 - 115
NortriptylineMedium QC< 15< 1585 - 115
NortriptylineHigh QC< 15< 1585 - 115

These tables provide a clear and structured summary of the quantitative data, which is essential for evaluating the performance of the analytical method.

References

Technical Support Center: Mitigating Nortrilobine-Induced Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is intended for research purposes only. "Nortrilobine" does not appear to be a recognized chemical compound in the public scientific literature. The following content is based on a hypothetical scenario where this compound induces cellular toxicity through mechanisms commonly observed with cytotoxic agents, such as apoptosis induction, cell cycle arrest, and generation of reactive oxygen species. All experimental data and protocols are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: We are observing significant toxicity in our normal cell lines when treated with this compound. What are the potential mechanisms?

A1: this compound-induced toxicity in normal cells can be multifaceted. Based on preliminary data, the primary mechanisms of toxicity appear to be the induction of apoptosis (programmed cell death), cell cycle arrest at the G1/G0 and G2/M phases, and a surge in intracellular reactive oxygen species (ROS).[1][2][3][4][5][6] These events can lead to DNA damage, mitochondrial dysfunction, and ultimately, cell death.

Q2: How can we mitigate this compound's toxic effects on our normal cells without compromising its potential therapeutic effects on cancer cells?

A2: Mitigating off-target toxicity is a common challenge in drug development. Strategies to protect normal cells from this compound could include:

  • Co-administration with antioxidants: Antioxidants like N-acetyl-L-cysteine (NAC) may help neutralize the excess ROS generated by this compound, thereby reducing oxidative stress-related damage.[7]

  • Targeted delivery systems: Encapsulating this compound in nanoparticles or conjugating it to antibodies that specifically target cancer cells can reduce its exposure to normal tissues.

  • Modulation of signaling pathways: Investigating the specific signaling pathways activated by this compound in normal versus cancer cells may reveal therapeutic windows. For instance, if a pro-survival pathway is downregulated in normal cells, agents that boost this pathway could be used in combination.

Q3: What are the key signaling pathways implicated in this compound-induced toxicity?

A3: Initial investigations suggest that this compound may impact several critical signaling pathways, including:

  • p53 Pathway: Activation of the p53 tumor suppressor protein can trigger cell cycle arrest and apoptosis in response to cellular stress.[8]

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and metabolism. Inhibition of this pathway can lead to apoptosis and decreased cell growth.[9][10]

  • MAPK/ERK Pathway: The MAPK/ERK pathway plays a crucial role in cell proliferation and survival. Its dysregulation can contribute to apoptosis.[5]

  • NF-κB Pathway: This pathway is involved in inflammation and cell survival. Inhibition of NF-κB can sensitize cells to apoptosis.[11][12]

Troubleshooting Guides

Issue 1: Excessive Cell Death in Normal Fibroblasts
Symptom Possible Cause Troubleshooting Step
High percentage of apoptotic cells (Annexin V positive) at low this compound concentrations.Increased ROS production leading to oxidative stress.1. Measure intracellular ROS levels: Use a fluorescent probe like DCFDA. 2. Co-treat with an antioxidant: Add N-acetyl-L-cysteine (NAC) to the culture medium along with this compound. 3. Optimize this compound concentration: Perform a dose-response curve to find the lowest effective concentration.
Cells appear shrunken and detached from the plate.Induction of the intrinsic apoptotic pathway.1. Assess mitochondrial membrane potential: Use a dye like TMRE or JC-1. A decrease in potential is an early sign of apoptosis. 2. Analyze caspase activation: Perform a western blot for cleaved caspase-3 and caspase-9.
Issue 2: Unexpected Cell Cycle Arrest in Human Bronchial Epithelial Cells (HBECs)
Symptom Possible Cause Troubleshooting Step
Accumulation of cells in the G1 or G2 phase of the cell cycle after this compound treatment.Upregulation of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27.[3][4]1. Perform cell cycle analysis: Use propidium (B1200493) iodide staining followed by flow cytometry. 2. Analyze protein expression: Conduct western blotting for key cell cycle regulators: cyclin D1, cyclin E, CDK2, CDK4, p21, and p27.
Reduced cell proliferation without significant cell death.Cytostatic effect of this compound at the tested concentration.1. Perform a proliferation assay: Use assays like MTT or BrdU incorporation over a time course. 2. Test higher concentrations: A cytostatic effect may transition to a cytotoxic effect at higher doses.

Quantitative Data Summary

Table 1: Effect of this compound on Normal Cell Viability

Cell LineThis compound IC50 (µM) after 48h
Normal Human Fibroblasts15.2
Human Bronchial Epithelial Cells25.8
Human Renal Proximal Tubule Cells18.5

Table 2: Effect of N-acetyl-L-cysteine (NAC) on this compound-Induced ROS Production

TreatmentFold Increase in ROS (vs. Control)
This compound (10 µM)4.5
This compound (10 µM) + NAC (1 mM)1.2

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while double-positive cells are in late apoptosis or necrosis.

Protocol 3: Measurement of Intracellular ROS
  • Cell Treatment: Treat cells with this compound in a black, clear-bottom 96-well plate.

  • DCFDA Staining: Add 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) to each well and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

Signaling Pathways and Experimental Workflows

Nortrilobine_Toxicity_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascades cluster_outcomes Cellular Outcomes This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K_Akt PI3K/Akt/mTOR Inhibition This compound->PI3K_Akt DNA_Damage DNA Damage ROS->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis Mito_Dysfunction->Apoptosis G1_Arrest G1/S Arrest p53->G1_Arrest p53->Apoptosis PI3K_Akt->Apoptosis MAPK MAPK/ERK Dysregulation G2_Arrest G2/M Arrest MAPK->G2_Arrest G1_Arrest->Apoptosis G2_Arrest->Apoptosis

Caption: Proposed signaling pathways of this compound-induced toxicity.

Experimental_Workflow cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_data Data Interpretation start Normal Cells in Culture treat Treat with this compound +/- Mitigating Agent start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V) treat->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treat->cell_cycle ros ROS Measurement (DCFDA) treat->ros end Assess Toxicity & Mitigation Efficacy viability->end apoptosis->end cell_cycle->end ros->end

Caption: General workflow for assessing this compound toxicity and mitigation.

References

Troubleshooting unexpected results in Nortrilobine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nortrilobine assays. The following sections address common issues and provide detailed methodologies to help resolve unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing no or very low signal for my this compound sample in my LC-MS/MS analysis?

A1: This could be due to several factors ranging from sample preparation to instrument settings. A common issue is suboptimal extraction of this compound from the sample matrix. Ensure your extraction protocol is validated for efficiency and recovery. Another possibility is the degradation of the compound; this compound may be sensitive to light, temperature, or pH. Also, verify the mass spectrometer settings, including the specific mass-to-charge ratio (m/z) for this compound and its fragments, as well as the ionization source parameters.

Q2: My this compound quantification results are not reproducible between experiments. What could be the cause?

A2: Poor reproducibility can stem from inconsistent sample handling, pipetting errors, or variations in instrument performance. To address this, ensure that all sample preparation steps are performed consistently. Use calibrated pipettes and include internal standards in your samples to account for variations in extraction and injection volumes. It is also advisable to run quality control (QC) samples at regular intervals to monitor the performance of the assay.

Q3: I am observing unexpected peaks in my chromatogram. How can I identify them?

A3: Unexpected peaks can be metabolites of this compound, degradation products, or contaminants from your sample matrix or solvents. To identify these, you can use high-resolution mass spectrometry to determine the accurate mass and predict the elemental composition of the unknown peaks. You can also perform fragmentation analysis (MS/MS) and compare the fragmentation pattern with known structures or databases. If metabolites are suspected, in vitro or in vivo metabolism studies may be necessary.

Q4: In my cell-based assay, why am I not seeing the expected dose-dependent effect of this compound?

A4: A lack of a dose-dependent response could indicate issues with the compound's stability in the cell culture medium, its cell permeability, or the assay's sensitivity. Verify the stability of this compound under your specific cell culture conditions (e.g., temperature, CO2, and medium components) over the time course of the experiment. To check for cell permeability issues, you can use cell lines with known differences in transporter expression or employ cell permeability assays. Ensure your assay endpoint is sensitive enough to detect the expected biological activity of this compound.

Troubleshooting Experimental Workflow

The following diagram outlines a general workflow for troubleshooting unexpected results in this compound assays.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Systematic Investigation cluster_3 Resolution Problem Unexpected Result Observed CheckReagents Check Reagent/Standard Preparation and Storage Problem->CheckReagents CheckInstrument Verify Instrument Calibration & Settings Problem->CheckInstrument CheckProtocol Review Experimental Protocol for Deviations Problem->CheckProtocol SamplePrep Evaluate Sample Preparation Steps CheckReagents->SamplePrep CheckInstrument->SamplePrep CheckProtocol->SamplePrep AssayValidation Run Assay Controls (Positive, Negative, Blanks) SamplePrep->AssayValidation DataAnalysis Re-analyze Raw Data AssayValidation->DataAnalysis Hypothesis Formulate Hypothesis for Root Cause DataAnalysis->Hypothesis TestHypothesis Design & Execute Confirmatory Experiment Hypothesis->TestHypothesis ImplementSolution Implement Corrective Actions TestHypothesis->ImplementSolution This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to mTOR mTORC1 This compound->mTOR Inhibits PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Promotes

Technical Support Center: Optimizing Long-Term Storage of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to establish optimal storage conditions and ensure the long-term stability of novel compounds, using Nortrilobine as a case example for establishing such protocols.

Given the absence of specific public data on this compound stability, this guide provides a comprehensive framework for conducting the necessary experiments to determine its optimal storage conditions. The principles and methodologies outlined here are based on established industry practices for stability testing of new chemical entities.

Frequently Asked Questions (FAQs)

Q1: Why is establishing long-term storage stability crucial for a new compound like this compound?

A1: Understanding the long-term stability of a compound is critical for ensuring its quality, safety, and efficacy over time. It helps in determining the appropriate storage conditions, shelf-life, and the need for any special handling procedures, which are essential for reliable experimental results and regulatory compliance.

Q2: What are the key environmental factors that can affect the stability of this compound?

A2: The primary environmental factors that can influence the stability of a chemical compound are temperature, humidity, light, and pH. Oxygen can also play a role in oxidative degradation.

Q3: What is a forced degradation study, and why is it important?

A3: A forced degradation study involves subjecting the compound to harsh conditions such as high temperature, humidity, strong acidic or basic solutions, and intense light.[1][2][3] This helps to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[3]

Q4: What analytical techniques are commonly used for stability testing?

A4: High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity and degradation of small molecules.[4][5] Other methods like mass spectrometry (MS) can be used to identify degradation products.[4][5]

Q5: How do I interpret the data from a stability study?

A5: The data from a stability study is typically analyzed to determine the rate of degradation under different conditions. This information is used to predict the shelf-life of the compound, which is the time it takes for the concentration of the active substance to decrease to a certain percentage of its initial value, often 90%.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in HPLC chromatogram - Contamination of the sample or solvent.- Degradation of the compound.- Interaction with the container.- Run a blank to check for solvent contamination.- Analyze a freshly prepared sample.- Investigate potential leachables from the container.
Rapid degradation of the compound - Inappropriate storage conditions (e.g., exposure to light, high temperature).- Inherent instability of the molecule.- Review and adjust storage conditions immediately.- Consider lyophilization or formulation with stabilizing excipients.[6]
Inconsistent stability results - Non-homogeneity of the sample.- Variability in experimental conditions.- Issues with the analytical method.- Ensure proper mixing and handling of the sample.- Tightly control all experimental parameters.- Validate the analytical method for precision and accuracy.
Precipitation of the compound in solution - Poor solubility at the storage temperature.- Change in pH of the solution over time.- Determine the solubility of the compound at different temperatures.- Use a buffered solution to maintain a stable pH.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.[3]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 80°C for 4 hours.[7]

    • Base Hydrolysis: Add 1N NaOH to the stock solution and heat at 80°C for 4 hours.[7]

    • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Characterize the degradation products using LC-MS if significant degradation is observed.

Protocol 2: Long-Term Stability Study of this compound

Objective: To determine the optimal storage conditions and shelf-life of this compound.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound in both solid form and in a desired solvent/formulation.

  • Storage Conditions: Store the aliquots under various ICH-recommended conditions:

    • -20°C

    • 2-8°C

    • 25°C / 60% Relative Humidity (RH)

    • 40°C / 75% Relative Humidity (RH)

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months).

  • Analysis:

    • Visually inspect the samples for any physical changes (color, precipitation).

    • Analyze the samples for purity and the presence of degradation products using a validated HPLC method.

    • Determine the concentration of this compound remaining at each time point.

Data Presentation

Table 1: Summary of Forced Degradation Study of this compound
Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Retention Time)
Acid Hydrolysis (1N HCl, 80°C, 4h)[User to insert data][User to insert data][User to insert data]
Base Hydrolysis (1N NaOH, 80°C, 4h)[User to insert data][User to insert data][User to insert data]
Oxidation (3% H₂O₂, RT, 24h)[User to insert data][User to insert data][User to insert data]
Thermal (60°C, 48h)[User to insert data][User to insert data][User to insert data]
Photolytic (UV light, 24h)[User to insert data][User to insert data][User to insert data]
Table 2: Long-Term Stability Data for this compound (Solid State)
Storage Condition Time (Months) Appearance Purity (%)
-20°C0White Powder[User to insert data]
3[User to insert data][User to insert data]
6[User to insert data][User to insert data]
12[User to insert data][User to insert data]
2-8°C0White Powder[User to insert data]
3[User to insert data][User to insert data]
6[User to insert data][User to insert data]
12[User to insert data][User to insert data]
25°C / 60% RH0White Powder[User to insert data]
3[User to insert data][User to insert data]
6[User to insert data][User to insert data]
12[User to insert data][User to insert data]
40°C / 75% RH0White Powder[User to insert data]
1[User to insert data][User to insert data]
3[User to insert data][User to insert data]
6[User to insert data][User to insert data]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_longterm Long-Term Stability cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound Stock Solution & Solid Aliquots acid Acid Hydrolysis prep->acid Forced Degradation Arm base Base Hydrolysis prep->base Forced Degradation Arm oxidation Oxidation prep->oxidation Forced Degradation Arm thermal Thermal Stress prep->thermal Forced Degradation Arm photo Photolytic Stress prep->photo Forced Degradation Arm minus20 -20°C prep->minus20 Long-Term Arm fridge 2-8°C prep->fridge Long-Term Arm rt 25°C / 60% RH prep->rt Long-Term Arm accelerated 40°C / 75% RH prep->accelerated Long-Term Arm hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc minus20->hplc fridge->hplc rt->hplc accelerated->hplc lcms LC-MS Characterization hplc->lcms If degradation observed interpret Determine Degradation Rate & Shelf-life hplc->interpret

Caption: Experimental workflow for determining this compound stability.

degradation_pathway This compound This compound Deg_Product_A Degradation Product A (e.g., Hydrolysis) This compound->Deg_Product_A Acid/Base Deg_Product_B Degradation Product B (e.g., Oxidation) This compound->Deg_Product_B Oxidizing Agent Deg_Product_C Degradation Product C (e.g., Photolysis) This compound->Deg_Product_C Light Further_Degradation Further Degradation Products Deg_Product_A->Further_Degradation Deg_Product_B->Further_Degradation

Caption: Hypothetical degradation pathways of this compound.

troubleshooting_logic start Unexpected Result in Stability Study check_chromatogram Are there extra peaks in the chromatogram? start->check_chromatogram check_degradation Is degradation faster than expected? start->check_degradation check_consistency Are results inconsistent across replicates? start->check_consistency check_chromatogram->check_degradation No run_blank Run a blank solvent injection check_chromatogram->run_blank Yes check_degradation->check_consistency No review_storage Review storage conditions (light, temp) check_degradation->review_storage Yes check_homogeneity Verify sample homogeneity check_consistency->check_homogeneity Yes contaminant Contaminant identified run_blank->contaminant Peak present fresh_sample Analyze a freshly prepared sample run_blank->fresh_sample No peak degradation_confirmed Degradation confirmed fresh_sample->degradation_confirmed adjust_storage Adjust and re-test review_storage->adjust_storage validate_method Re-validate analytical method check_homogeneity->validate_method consistent_results Achieve consistent results validate_method->consistent_results

Caption: Troubleshooting logic for stability studies.

References

Validation & Comparative

A Comparative Analysis of Trilobine Efficacy: A Focus on Antimalarial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant body of research on the bioactivity of Trilobine (B1218842) and its derivatives. However, a direct comparative analysis with "Nortrilobine" is not feasible at this time, as no scientific data or chemical identification for a compound named "this compound" could be located in publicly accessible databases. This guide, therefore, focuses on the efficacy of Trilobine and its hemisynthetic analogs, particularly in the context of their promising antimalarial properties.

Trilobine, a bisbenzylisoquinoline alkaloid, has been the subject of research exploring its therapeutic potential. Recent studies have particularly highlighted the efficacy of its hemisynthetic derivatives against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Mechanism of Action

Research into the antimalarial action of Trilobine derivatives suggests a mechanism distinct from that of currently used drugs. This is evidenced by their effectiveness against multi-drug resistant strains of P. falciparum. A chemical pull-down strategy followed by mass spectrometry identified that these compounds interact with parasite proteins involved in metabolic pathways not previously targeted by antimalarial therapies.[1][2][3][4][5][6][7] Specifically, protein partners in DNA replication and protein translation have been implicated, suggesting a multi-faceted mode of action against the parasite.[1][4]

In-Vitro Efficacy

Extensive in-vitro studies have been conducted on a library of 94 hemisynthetic derivatives of Trilobine.[1][4][5][7] These studies have demonstrated potent activity against the asexual blood stages of P. falciparum.

Table 1: In-Vitro Activity of Lead Trilobine Derivatives against P. falciparum
CompoundMean IC₅₀ (nM)Notes
84 130Identified as the most active from a screen of 94 derivatives.[1]
125 123Developed through chemical optimization of compound 84 to improve preclinical properties.[2][4][5]

In-Vivo Efficacy

The promising in-vitro results led to in-vivo testing of lead compounds in murine models of malaria.

Table 2: In-Vivo Antimalarial Activity of Compound 125 in P. berghei-infected Mice
Dosage (mg/kg, i.p.)Outcome
10Increased survival by 3.5 days compared to control, but did not reduce parasitemia.[2]
20Increased survival by 5 days and significantly lowered parasitemia compared to the control group.[1][2]

Pharmacokinetic studies of compound 125 revealed rapid absorption and a long elimination half-life of over 24 hours.[1][2]

Multi-Stage Activity

Beyond the blood stage, Trilobine derivatives have shown activity against other stages of the Plasmodium life cycle, which is a critical attribute for malaria eradication efforts. Compound 125 was found to inhibit the transmission stages of P. falciparum both in-vitro and in-vivo, and also impaired the development of the parasite in the liver stage, albeit at higher concentrations than required for the blood stage.[1][2][3][5][6]

Experimental Protocols

In-Vitro Susceptibility Assays

The in-vitro activity of Trilobine derivatives against P. falciparum is typically assessed using a SYBR Green I-based fluorescence assay.

experimental_workflow_in_vitro start Parasite Culture (P. falciparum, e.g., NF54 strain) incubation Incubate Parasites with Drugs (72 hours) start->incubation drug_prep Prepare Serial Dilutions of Trilobine Derivatives drug_prep->incubation lysis Lyse Parasites incubation->lysis sybr_green Add SYBR Green I Dye lysis->sybr_green readout Measure Fluorescence (Plate Reader) sybr_green->readout analysis Calculate IC₅₀ Values readout->analysis

Caption: Workflow for in-vitro antimalarial drug susceptibility testing.

Methodology:

  • P. falciparum cultures are maintained in human red blood cells.

  • The test compounds are serially diluted in multi-well plates.

  • Synchronized ring-stage parasites are added to the wells and incubated for 72 hours.

  • After incubation, the cells are lysed to release parasite DNA.

  • SYBR Green I, a fluorescent dye that binds to DNA, is added.

  • Fluorescence is measured using a plate reader, which is proportional to parasite growth.

  • The 50% inhibitory concentration (IC₅₀) is determined by plotting the fluorescence signal against the drug concentration.

In-Vivo Suppressive Test (Peter's 4-Day Test)

The in-vivo efficacy is commonly evaluated using the 4-day suppressive test in mice infected with a rodent malaria parasite, such as Plasmodium berghei.

experimental_workflow_in_vivo infection Infect Mice with P. berghei (e.g., intravenously) treatment Administer Test Compound Daily (e.g., intraperitoneally) for 4 days infection->treatment monitoring Monitor Parasitemia and Survival (Daily blood smears) treatment->monitoring endpoint Compare Parasitemia and Survival to Control Group monitoring->endpoint

Caption: Workflow for the 4-day suppressive in-vivo antimalarial test.

Methodology:

  • Mice are infected with P. berghei.

  • Treatment with the test compound is initiated a few hours after infection and continued daily for four days. A control group receives the vehicle only.

  • Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

  • The survival of the mice is recorded.

  • The efficacy of the compound is determined by the reduction in parasitemia and the increase in mean survival time compared to the control group.

Signaling Pathways

While the precise host signaling pathways modulated by Trilobine are not fully elucidated, the interaction with parasite metabolic pathways is a key area of ongoing research. The identification of protein partners in DNA replication and protein translation suggests interference with fundamental cellular processes in the parasite.

signaling_pathway trilobine Trilobine Derivatives parasite_proteins Parasite Protein Targets trilobine->parasite_proteins dna_replication DNA Replication parasite_proteins->dna_replication protein_translation Protein Translation parasite_proteins->protein_translation parasite_death Parasite Death dna_replication->parasite_death protein_translation->parasite_death

Caption: Postulated mechanism of action of Trilobine derivatives.

Conclusion

Trilobine and its hemisynthetic derivatives represent a promising new class of antimalarial agents. Their novel mechanism of action, potent in-vitro and in-vivo efficacy, and activity against multiple life stages of the malaria parasite make them valuable candidates for further drug development. Future research should focus on elucidating the specific protein targets and signaling pathways involved, as well as optimizing the lead compounds for safety and efficacy in preclinical and clinical settings. The absence of data on "this compound" precludes its inclusion in this comparative analysis.

References

Validating the In Vivo Anticancer Activity of Bis-benzylisoquinoline Alkaloids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This report is intended for researchers, scientists, and drug development professionals, offering a comparative overview supported by experimental data to validate the potential of bis-benzylisoquinoline alkaloids as anticancer agents.

Comparative Efficacy of Berbamine (B205283) in Preclinical Cancer Models

Berbamine has demonstrated significant antitumor effects in various in vivo cancer models. The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of Berbamine with standard chemotherapeutic drugs.

Non-Small Cell Lung Cancer (NSCLC)

Berbamine has been shown to inhibit the growth of non-small cell lung cancer xenografts. Its efficacy is compared here with Paclitaxel (B517696), a standard chemotherapeutic agent for NSCLC.

Parameter Berbamine Paclitaxel Source
Cancer Model A549 human lung carcinoma xenograft in nude miceA549 human lung carcinoma xenograft in nude mice[1][2][3][4][5][6]
Dosage Information on specific dosage and tumor growth inhibition percentage is not detailed in the provided search results. However, it was noted to significantly reduce tumor growth in a dose-dependent manner.12 mg/kg/day and 24 mg/kg/day, i.v. for 5 consecutive days[2][5]
Antitumor Effect Significantly reduced tumor growth and prolonged survival time.Statistically significant tumor growth inhibition compared to saline control. At 24 mg/kg/day, it was more effective than cisplatin (B142131).[1][2][3][4][5][6]
Toxicity Not specified in detail, but implied to be well-tolerated.Toxicity at 24 mg/kg/day was similar to or lower than cisplatin in terms of body weight loss.[2][5]
Breast Cancer

In preclinical models of breast cancer, Berbamine has shown promise in inhibiting tumor growth, particularly in triple-negative breast cancer (TNBC). Its performance is compared with Doxorubicin (B1662922), a commonly used chemotherapy drug for breast cancer.

Parameter Berbamine Doxorubicin Source
Cancer Model Triple-negative breast cancer (TNBC) xenograft in mice.Human breast carcinoma xenografts (R-27 and MX-1) in nude mice.[7][8][9][10][11][12][13][14]
Dosage Not specified in detail in the provided search results.8 mg/kg, i.v. (as a single agent).[9]
Antitumor Effect Inhibits the proliferation, invasion, and metastasis of TNBC cells.[7] In combination with Doxorubicin, it enhances the efficacy of the treatment.[8][13]Additive or synergistic antitumor activity when combined with Docetaxel (B913).[9] As a single agent, it can reduce tumor growth but may also enhance metastasis in some models.[10]
Mechanism Insight Downregulates anti-apoptotic proteins Bax and Bcl-2.[7]Induces apoptosis; however, it can also activate TGFβ signaling, which may promote epithelial-mesenchymal transition (EMT) and metastasis.[10]
Chronic Myeloid Leukemia (CML)

Berbamine has demonstrated potent antileukemic activity, even in models resistant to standard therapies like Imatinib. Its efficacy is compared with Cytarabine, a cornerstone of leukemia chemotherapy.

Parameter Berbamine Cytarabine Source
Cancer Model Imatinib-resistant K562 (K562-r) human leukemia xenograft in nude mice.Human primary AML xenograft model.[15][16][17][18][19][20]
Dosage Not specified in detail, but treatment significantly inhibited tumor growth.60 mg/kg daily, i.p. for 5 days.[16]
Antitumor Effect Significantly inhibited tumor growth with an inhibitory rate of 60.43% compared to the control group.[15] Active against both Gleevec-sensitive and -resistant CML cells.[19]4- to 46-fold cytoreductive effect at 1 week post-treatment.[16]
Mechanism Insight Induces apoptosis by down-regulating the bcr-abl oncogene and activating caspase-3.[15] It also down-regulates mdr-1 mRNA and P-gp protein.[15]Targets DNA synthesis.[16]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of the findings.

Xenograft Tumor Model Protocol (General)
  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer, K562-r for leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice) of 4-6 weeks of age are used. Animals are housed in a pathogen-free environment.

  • Tumor Cell Implantation: A specific number of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length × Width^2) / 2. Body weight is also monitored as an indicator of toxicity.

  • Drug Administration: Once the tumors reach a palpable size (e.g., 50-100 mm^3), the animals are randomized into treatment and control groups. The investigational drug (e.g., Berbamine) and the comparator drug are administered at specified doses and schedules (e.g., intraperitoneal or intravenous injection). The control group typically receives the vehicle.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Survival analysis may also be performed. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, western blotting).

Visualizing the Mechanisms of Action

Experimental Workflow for In Vivo Anticancer Drug Validation

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an anticancer compound.

G Experimental Workflow for In Vivo Anticancer Drug Validation cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis cluster_outcome Outcome cell_culture Cancer Cell Culture animal_model Animal Model Selection (e.g., Nude Mice) tumor_implantation Tumor Cell Implantation animal_model->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization drug_administration Drug Administration (Berbamine vs. Comparator) randomization->drug_administration data_collection Data Collection (Tumor Volume, Body Weight) drug_administration->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis efficacy_evaluation Efficacy Evaluation (Tumor Growth Inhibition, Survival) statistical_analysis->efficacy_evaluation mechanism_study Mechanism of Action Studies (e.g., Western Blot)

Caption: Workflow for in vivo anticancer drug testing.

Berbamine's Multifaceted Signaling Pathway Inhibition

Berbamine exerts its anticancer effects by modulating multiple signaling pathways that are often dysregulated in cancer. The diagram below illustrates some of the key pathways targeted by Berbamine.

G Signaling Pathways Targeted by Berbamine in Cancer cluster_berbamine cluster_pathways Cellular Signaling Pathways cluster_effects Cellular Effects berbamine Berbamine jak_stat JAK/STAT Pathway berbamine->jak_stat Inhibits pi3k_akt PI3K/Akt Pathway berbamine->pi3k_akt Inhibits nf_kb NF-κB Pathway berbamine->nf_kb Inhibits smad3 Smad3 Pathway berbamine->smad3 Activates proliferation ↓ Proliferation jak_stat->proliferation pi3k_akt->proliferation nf_kb->proliferation apoptosis ↑ Apoptosis smad3->apoptosis autophagy Modulation of Autophagy metastasis ↓ Metastasis

Caption: Berbamine's impact on key cancer signaling pathways.

References

Cross-Validation of Nortriptyline's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nortriptyline (B1679971) is a second-generation tricyclic antidepressant (TCA) that has been utilized in the management of major depressive disorder and various off-label indications, including chronic pain and smoking cessation.[1][2] Its primary mechanism of action involves the inhibition of the reuptake of norepinephrine (B1679862) and, to a lesser extent, serotonin (B10506) in the presynaptic neuronal membrane.[1][3] This guide provides a comparative analysis of nortriptyline's efficacy and mechanism of action against other therapeutic alternatives, supported by experimental data and detailed methodologies.

Comparative Efficacy in Neuropathic Pain

A key application of nortriptyline is in the management of neuropathic pain. The following table summarizes the comparative efficacy and tolerability of nortriptyline against other commonly prescribed medications for painful diabetic peripheral neuropathy from the PAIN-CONTRoLS trial.[2]

MedicationMean Pain Reduction (12 weeks)Quit Rate (12 weeks)Probability of Being the Best Tolerated
Nortriptyline Greater than Pregabalin & Mexiletine38%High
DuloxetineGreater than Pregabalin & Mexiletine38%High
PregabalinLower than Nortriptyline & Duloxetine42%<0.03
MexiletineLower than Nortriptyline & Duloxetine58%<0.03

Data sourced from a secondary analysis of the PAIN-CONTRoLS trial.[2]

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of an antidepressant can significantly influence its clinical application, including dosing frequency and potential for drug-drug interactions.

DrugHalf-life (hours)Primary MetabolismActive MetabolitesDosing Schedule
Nortriptyline 16-38CYP2D6, CYP1A2, CYP2C19, CYP3A4Yes (10-hydroxynortriptyline)Once daily
Duloxetine~12CYP1A2, CYP2D6NoOnce daily
Desvenlafaxine~11ConjugationNoOnce daily
Milnacipran8-10 (d-isomer), 4-6 (l-isomer)ConjugationNoTwice daily
Levomilnacipran~12CYP3A4NoOnce daily

Pharmacokinetic data for comparator drugs sourced from a pharmacological comparison of SNRIs.[4]

Experimental Protocols

Serotonin and Norepinephrine Reuptake Inhibition Assay

Objective: To quantify the inhibitory activity of nortriptyline and comparator compounds on the human serotonin transporter (SERT) and norepinephrine transporter (NET).

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing either human SERT or NET are cultured to confluence.

  • Compound Preparation: Nortriptyline and comparator drugs are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to a range of concentrations.

  • Radioligand Binding Assay:

    • Cell membranes are harvested and incubated with a specific radioligand for either SERT (e.g., [³H]citalopram) or NET (e.g., [³H]nisoxetine) in the presence of varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET).

  • Data Analysis: The radioactivity is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis. A lower IC50 value indicates a higher binding affinity and inhibitory potency.

Visualizations

Signaling Pathway of Nortriptyline

Nortriptyline_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicles with NE and 5-HT NE NE Presynaptic_Vesicle->NE Release SHT 5-HT Presynaptic_Vesicle->SHT Release NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) NE->NET Reuptake Postsynaptic_Receptor Postsynaptic Receptors NE->Postsynaptic_Receptor Binding SHT->SERT Reuptake SHT->Postsynaptic_Receptor Binding Nortriptyline Nortriptyline Nortriptyline->NET Inhibits Nortriptyline->SERT Inhibits

Caption: Mechanism of action of Nortriptyline in the neuronal synapse.

Experimental Workflow for Reuptake Inhibition Assay

Experimental_Workflow start Start: Cell Culture (HEK293 with SERT/NET) prepare_compounds Compound Preparation (Nortriptyline & Comparators) start->prepare_compounds harvest_cells Harvest Cell Membranes start->harvest_cells incubation Incubation with Radioligand and Test Compound prepare_compounds->incubation harvest_cells->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Scintillation Counting to Measure Radioactivity filtration->scintillation analysis Data Analysis: Calculate IC50 Values scintillation->analysis end End: Determine Inhibitory Potency analysis->end

Caption: Workflow for determining reuptake transporter inhibition.

References

Comparative Analysis of Nortrilobine from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nortrilobine, a bioactive alkaloid, from various plant sources. Due to the limited availability of direct comparative studies on this compound in publicly accessible literature, this document synthesizes available data on closely related compounds and the source plants, primarily from the Tinospora genus. It further presents a framework for the systematic comparison of this compound, should more extensive experimental data become available.

Quantitative Data on Bioactive Compounds from Tinospora Species

To facilitate future comparative analyses of this compound, the following table provides a template for summarizing key quantitative data. Researchers are encouraged to populate this table with their own experimental findings.

Plant SourceFamilyPart UsedThis compound Yield (% dry weight)Purity (%)Analytical MethodReference
Tinospora cordifoliaMenispermaceaeStemData not availableData not availableHPLC/LC-MS
Tinospora sinensisMenispermaceaeStemData not availableData not availableHPLC/LC-MS
Tinospora crispaMenispermaceaeStemData not availableData not availableHPLC/LC-MS
Cocculus speciesMenispermaceaeData not availableData not availableHPLC/LC-MS

Biological Activity of this compound and Related Compounds

Specific IC50 values for the anti-inflammatory and cytotoxic activities of isolated this compound are not extensively reported in the available literature. However, extracts from plants known to contain related alkaloids have demonstrated significant biological activities. For instance, extracts of various Tinospora species have been shown to possess immunomodulatory, anti-inflammatory, and cytotoxic properties[3]. The lack of specific data for this compound underscores a critical gap in the current research landscape and presents an opportunity for further investigation.

The following table is a template for researchers to systematically document the biological activities of this compound from different sources.

Plant SourceBiological ActivityAssayCell LineIC50 (µM)Reference
Tinospora cordifoliaAnti-inflammatoryNitric Oxide (NO) InhibitionRAW 264.7Data not available
CytotoxicityMTT AssayMCF-7Data not available
Tinospora sinensisAnti-inflammatoryNitric Oxide (NO) InhibitionRAW 264.7Data not available
CytotoxicityMTT AssayHeLaData not available
Tinospora crispaAnti-inflammatoryNitric Oxide (NO) InhibitionRAW 264.7Data not available
CytotoxicityMTT AssayA549Data not available

Experimental Protocols

General Protocol for the Isolation and Quantification of Alkaloids from Tinospora Species

This protocol provides a general framework for the extraction, isolation, and quantification of alkaloids, including this compound, from Tinospora plant material. This methodology is based on established phytochemical techniques.

1. Plant Material Preparation:

  • Collect fresh, healthy stems of the desired Tinospora species.

  • Wash the plant material thoroughly with distilled water to remove any dirt and debris.

  • Air-dry the stems in the shade for 7-10 days until they are completely brittle.

  • Grind the dried stems into a coarse powder using a mechanical grinder.

2. Extraction:

  • Perform a Soxhlet extraction of the powdered plant material with methanol (B129727) for 48 hours.

  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

  • Suspend the crude methanolic extract in water and partition successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • Concentrate each fraction to dryness to yield the respective extracts.

4. Isolation of Alkaloids:

  • Subject the chloroform and ethyl acetate fractions, which are likely to contain the alkaloids, to column chromatography over silica (B1680970) gel.

  • Elute the column with a gradient of chloroform and methanol.

  • Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualize the spots under UV light or by spraying with Dragendorff's reagent.

  • Pool the fractions containing the compound of interest and purify further using preparative TLC or HPLC.

5. Quantification:

  • Develop and validate an HPLC method for the quantification of the isolated alkaloid.

  • Use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).

  • Detect the compound using a UV detector at its maximum wavelength of absorption.

  • Prepare a calibration curve with a standard of the purified alkaloid to determine its concentration in the plant extracts.

6. Structure Elucidation:

  • Characterize the purified alkaloid using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm its structure.

Visualizations

experimental_workflow plant_material Plant Material (e.g., Tinospora stems) drying Drying & Powdering plant_material->drying extraction Soxhlet Extraction (Methanol) drying->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract fractionation Solvent-Solvent Partitioning (n-hexane, Chloroform, Ethyl Acetate) crude_extract->fractionation fractions Fractions fractionation->fractions column_chromatography Column Chromatography (Silica Gel) fractions->column_chromatography tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring purification Preparative TLC / HPLC tlc_monitoring->purification isolated_this compound Isolated this compound purification->isolated_this compound quantification Quantification (HPLC) isolated_this compound->quantification structure_elucidation Structure Elucidation (MS, NMR, FT-IR) isolated_this compound->structure_elucidation

Caption: Experimental workflow for the isolation and analysis of this compound.

hypothetical_signaling_pathway cluster_membrane cluster_nucleus This compound This compound IKK IKK This compound->IKK Inhibition Cell_Membrane Cell Membrane Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) Gene_Expression->Inflammatory_Mediators

Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.

References

Repurposing Nortriptyline: An In Vitro and In Vivo Correlation of its Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo anticancer activities of the repurposed tricyclic antidepressant, Nortriptyline (B1679971). The data presented herein is intended to offer an objective overview of its performance against established anticancer agents, supported by experimental evidence.

Executive Summary

Nortriptyline, a drug traditionally used for the treatment of depression, has demonstrated notable anticancer properties in various preclinical studies. This guide summarizes key findings on its efficacy, mechanism of action, and provides a comparative analysis with cisplatin (B142131), a standard chemotherapeutic agent. The data indicates that Nortriptyline exhibits potent cytotoxic effects against a range of cancer cell lines and can inhibit tumor growth in vivo, suggesting its potential as a repurposed therapeutic for oncology.

In Vitro Activity of Nortriptyline

Nortriptyline has shown significant dose- and time-dependent inhibitory effects on the viability of various cancer cell lines.

Comparative Cytotoxicity of Nortriptyline and Cisplatin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Nortriptyline compared to cisplatin in different human cancer cell lines.

Cell LineCancer TypeNortriptyline IC50 (µM)Cisplatin IC50 (µM)Reference
U266Multiple Myeloma26.1 ± 1.039.8 ± 9.9[1][2]
AGSGastric Cancer~30 (at 24h)Not Reported[3]
HGC27Gastric Cancer~20 (at 24h)Not Reported[3]
T24Bladder Cancer40Not Reported[2]

In Vivo Efficacy of Nortriptyline

In vivo studies using xenograft mouse models have corroborated the in vitro anticancer effects of Nortriptyline, demonstrating its ability to suppress tumor growth.

Nortriptyline's Effect on Tumor Growth in Xenograft Models
Cancer TypeCell LineAnimal ModelDosing RegimenTumor Growth InhibitionReference
Gastric CancerAGS and MFCNude miceNot specifiedSignificant inhibition of tumor growth[4]
Breast CancerMDA-MB-231Nude mice20 mg/kg (intragastric)Minor effect alone, synergistic with ND-646[5]
Prostate CancerNot specifiedXenograft model30 mg/kg (intraperitoneal)Significantly inhibited tumor growth

Mechanisms of Anticancer Activity

Nortriptyline exerts its anticancer effects through multiple mechanisms, including the induction of oxidative stress and the inhibition of fatty acid uptake.

Induction of Oxidative Stress via the Keap1-Nrf2 Pathway

Nortriptyline has been shown to induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) and activating the Keap1-Nrf2 pathway.[4][6] This pathway is a key regulator of the cellular antioxidant response.

cluster_nortriptyline Nortriptyline Action cluster_cellular_response Cellular Response Nortriptyline Nortriptyline ROS_increase Increased ROS Nortriptyline->ROS_increase Keap1_inactivation Keap1 Inactivation ROS_increase->Keap1_inactivation Nrf2_activation Nrf2 Activation (Nuclear Translocation) Keap1_inactivation->Nrf2_activation releases Nrf2 ARE_binding ARE Binding Nrf2_activation->ARE_binding Gene_expression Antioxidant & Apoptotic Gene Expression ARE_binding->Gene_expression Apoptosis Apoptosis Gene_expression->Apoptosis

Nortriptyline-induced oxidative stress pathway.

Inhibition of Fatty Acid Uptake

Nortriptyline has been identified as a potent inhibitor of fatty acid uptake in cancer cells. It achieves this by inducing lysosomal-mediated cellular acidification, which in turn suppresses macropinocytosis, a key mechanism for fatty acid endocytosis.[5][7][8]

cluster_nortriptyline_action Nortriptyline's Action on Cellular Processes Nortriptyline Nortriptyline Lysosome_acid Lysosomal Acidification Nortriptyline->Lysosome_acid FA_uptake Fatty Acid Uptake Nortriptyline->FA_uptake Inhibits Macropinocytosis Macropinocytosis Lysosome_acid->Macropinocytosis Macropinocytosis->FA_uptake Tumor_growth Tumor Growth FA_uptake->Tumor_growth

Inhibition of fatty acid uptake by Nortriptyline.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with varying concentrations of Nortriptyline or the comparative drug (e.g., cisplatin) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values using a dose-response curve.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells (e.g., AGS or MDA-MB-231) into the flank of 4-6 week old immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Administer Nortriptyline (e.g., 20-30 mg/kg) or a control vehicle to the mice via an appropriate route (e.g., intraperitoneal or oral gavage) on a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Conclusion

The presented data suggests that Nortriptyline holds promise as a repurposed anticancer agent. Its in vitro potency against various cancer cell lines, coupled with its demonstrated in vivo efficacy, warrants further investigation. The elucidated mechanisms of action, involving the induction of oxidative stress and inhibition of fatty acid metabolism, provide a solid foundation for its continued development in oncology. Future studies should focus on optimizing dosing regimens, exploring combination therapies, and evaluating its efficacy in a broader range of cancer models to fully realize its therapeutic potential.

References

A Researcher's Guide to Validating the Specificity of a Novel DNMT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of epigenetic drug discovery, DNA methyltransferase (DNMT) inhibitors represent a cornerstone of therapeutic innovation, particularly within oncology. The capacity of these molecules to reverse aberrant DNA hypermethylation and consequently reactivate silenced tumor suppressor genes underscores their clinical potential. However, the successful translation of a novel DNMT inhibitor from the laboratory to the clinic is critically dependent on its specificity. A lack of target specificity can precipitate undesirable off-target effects, leading to cellular toxicity and diminished therapeutic windows.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the specificity of a novel, hypothetical non-nucleoside DNMT inhibitor, herein referred to as "Compound X." By objectively comparing its performance against established alternatives and detailing the requisite experimental methodologies, this document serves as a practical roadmap for preclinical validation.

While the user's original query mentioned "Nortrilobine," a thorough review of scientific literature did not yield evidence of its activity as a DNMT inhibitor. The similarly named compound, Nortriptyline, is a well-documented tricyclic antidepressant with a distinct mechanism of action unrelated to DNA methylation.[1] Therefore, this guide will proceed with the hypothetical "Compound X" to illustrate the validation process.

Comparative Efficacy and Specificity of DNMT Inhibitors

The initial phase in validating Compound X involves benchmarking its inhibitory activity against a panel of known DNMT inhibitors and other epigenetic modifiers. This is quantitatively assessed by determining the half-maximal inhibitory concentration (IC50) for each compound against various enzyme targets. An ideal inhibitor profile demonstrates high potency for the intended DNMT target(s) and significantly lower potency for other enzymes, indicating high specificity.

Table 1: Comparative In Vitro Inhibitory Activity (IC50, µM)

CompoundDNMT1DNMT3ADNMT3BG9a (HMT)EZH2 (HMT)HDAC1
Compound X 0.5 1.2 1.5 >100>100>100
Decitabine (Nucleoside DNMTi)0.10.30.2>100>100>100
SGI-1027 (Non-Nucleoside DNMTi)8.012.56.0>50>50>50
Tazemetostat (HMT Inhibitor)>100>100>100>1000.0024 >100
Vorinostat (HDAC Inhibitor)>100>100>100>100>1000.05

Data are hypothetical and for illustrative purposes.

Cellular Target Engagement

Beyond in vitro enzymatic assays, it is crucial to confirm that Compound X engages with its intended DNMT targets within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[2][3][4] This method relies on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Table 2: Cellular Thermal Shift (ΔTm, °C) in HEK293T Cells

Compound (at 10 µM)DNMT1DNMT3ADNMT3BG9aEZH2HDAC1
Compound X +4.2 +3.8 +3.5 No ShiftNo ShiftNo Shift
SGI-1027+3.5+3.1+2.9No ShiftNo ShiftNo Shift
TazemetostatNo ShiftNo ShiftNo ShiftNo Shift+5.1 No Shift
VorinostatNo ShiftNo ShiftNo ShiftNo ShiftNo Shift+4.8

Data are hypothetical and for illustrative purposes. ΔTm represents the change in melting temperature upon compound treatment.

Experimental Protocols

In Vitro DNMT Activity/Inhibitor Screening Assay

This protocol outlines a colorimetric method for measuring the activity of DNMT enzymes and the potency of inhibitors.[5][6][7]

Materials:

  • Recombinant human DNMT1, DNMT3A, and DNMT3B enzymes.

  • DNMT inhibitor screening assay kit (e.g., Abcam ab113465 or EpigenTek P-3001).

  • Compound X and control inhibitors.

  • Microplate reader.

Procedure:

  • Substrate Coating: A cytosine-rich DNA substrate is pre-coated on the microplate wells.

  • Reaction Setup: For each reaction, add the following to the wells in the specified order:

    • DNMT Assay Buffer.

    • Test compound (Compound X or controls) at various concentrations or vehicle control.

    • Recombinant DNMT enzyme.

    • S-adenosyl-L-methionine (SAM), the methyl donor.

  • Incubation: Cover the plate and incubate at 37°C for 60-90 minutes to allow for the methylation reaction to occur.

  • Detection:

    • Wash the wells to remove non-bound components.

    • Add a primary antibody specific for 5-methylcytosine (B146107) (5-mC) and incubate.

    • Wash and add a secondary enzyme-linked antibody.

    • Add a colorimetric developer solution.

    • Add a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: The amount of methylated DNA is proportional to the absorbance, which is inversely proportional to the inhibitor's potency. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

This protocol describes the validation of target engagement in intact cells.[2][3][4]

Materials:

  • Cell line of interest (e.g., HEK293T).

  • Compound X and control compounds.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • PCR thermocycler or heating blocks.

  • Western blotting or ELISA reagents and equipment.

Procedure:

  • Cell Treatment: Treat cultured cells with Compound X or vehicle control at the desired concentration for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or sonication. Centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein (e.g., DNMT1) at each temperature point using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against the temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive thermal shift (ΔTm) in the compound-treated sample compared to the vehicle control indicates target engagement.

Visualizations

Epigenetic Regulatory Pathway

The following diagram illustrates the central role of DNMTs in the epigenetic machinery, alongside other key enzyme families like Histone Methyltransferases (HMTs) and Histone Deacetylases (HDACs). Specificity is crucial as inhibitors should ideally target only one class of these enzymes.

Epigenetic_Regulation Key Enzymes in Epigenetic Regulation DNMTs DNMTs (DNMT1, DNMT3A/B) DNA DNA DNMTs->DNA Adds methyl groups HMTs Histone Methyltransferases (e.g., G9a, EZH2) Histones Histone Proteins HMTs->Histones Adds methyl groups HDACs Histone Deacetylases (e.g., HDAC1) Acetylated_Histones Acetylated Histones (Gene Activation) HDACs->Acetylated_Histones Removes acetyl groups Methyl_DNA Methylated DNA (Gene Silencing) DNA->Methyl_DNA Methyl_Histones Methylated Histones (Gene Regulation) Histones->Methyl_Histones

Caption: Key enzymes in epigenetic regulation.

Experimental Workflow for Specificity Validation

This diagram outlines the systematic process for validating the specificity of a novel DNMT inhibitor, from initial screening to cellular confirmation.

DNMTi_Validation_Workflow Workflow for Validating DNMT Inhibitor Specificity Start Start: Novel Compound (Compound X) InVitro Step 1: In Vitro Enzymatic Assays (IC50 Determination) Start->InVitro TargetPanel Target Panel: - DNMT1, DNMT3A, DNMT3B InVitro->TargetPanel Primary Targets OffTargetPanel Off-Target Panel: - HMTs (G9a, EZH2) - HDACs (HDAC1) - Other Kinases InVitro->OffTargetPanel Specificity Panel Analysis1 Step 2: Data Analysis (Potency & Selectivity) TargetPanel->Analysis1 OffTargetPanel->Analysis1 CETSA Step 3: Cellular Target Engagement (CETSA) Analysis1->CETSA If Potent & Selective Analysis2 Step 4: Confirmation of In-Cell Specificity CETSA->Analysis2 End Conclusion: Validated Specific Inhibitor Analysis2->End If Target Engagement is Confirmed

Caption: Workflow for validating DNMT inhibitor specificity.

References

Reproducibility of Nortrilobine's Biological Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for publicly available scientific literature and experimental data on the biological effects of "Nortrilobine" did not yield any specific results. This suggests that "this compound" may be a novel or less-studied compound with limited information in the public domain. It is also possible that the name is misspelled.

Consequently, a direct comparative guide on the reproducibility of this compound's biological effects cannot be provided at this time due to the absence of foundational experimental data.

For a comprehensive analysis of the reproducibility of a compound's biological effects, the following information would be essential:

  • Multiple independent studies: The cornerstone of reproducibility is the ability of different research groups to obtain similar results using the same experimental protocols.

  • Detailed Experimental Protocols: Precise descriptions of methodologies are crucial for replication. This includes cell lines or animal models used, reagent concentrations, incubation times, and specific equipment settings.

  • Quantitative Data: Numerical data from multiple experimental replicates allows for statistical analysis to determine the consistency and significance of the observed effects.

  • Positive and Negative Controls: The inclusion of appropriate controls is fundamental to validate experimental findings.

  • Characterization of the Compound: Comprehensive data on the purity, stability, and chemical properties of the this compound used in the studies would be necessary to ensure consistency across different experiments.

In the absence of any data for this compound, we present a generalized framework and hypothetical examples of how such a comparative guide would be structured.

General Framework for Assessing Reproducibility

A robust assessment of the reproducibility of a compound's biological effects would involve the following:

  • Literature Review and Data Aggregation: A systematic review of all published studies investigating the biological effects of the compound.

  • Tabulation of Key Findings: Summarizing critical quantitative data from each study in a structured format.

  • Comparison of Experimental Designs: Analyzing the similarities and differences in the methodologies employed across various studies.

  • Identification of Discrepancies: Highlighting any conflicting results and exploring potential reasons for these variations, such as differences in experimental conditions or biological systems.

Hypothetical Data Presentation

Had there been available data, the following tables would be populated to compare the biological effects of this compound with a hypothetical alternative, Compound X.

Table 1: Comparison of In Vitro Cytotoxicity (IC50 values in µM)

Cell LineThis compound (Study A)This compound (Study B)Compound X (Study C)Compound X (Study D)
MCF-7Data not availableData not available15.2 ± 2.118.5 ± 3.5
A549Data not availableData not available25.8 ± 4.322.1 ± 3.9
HeLaData not availableData not available12.1 ± 1.814.7 ± 2.2

Table 2: Comparison of Anti-inflammatory Activity (% Inhibition of TNF-α)

Treatment ConcentrationThis compound (Study E)This compound (Study F)Compound X (Study G)Compound X (Study H)
1 µMData not availableData not available35 ± 540 ± 6
10 µMData not availableData not available65 ± 872 ± 7
100 µMData not availableData not available85 ± 691 ± 5

Hypothetical Experimental Protocols

Below are examples of how experimental protocols would be detailed.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cells (e.g., MCF-7, A549, HeLa) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for 48 hours.

  • MTT Incubation: MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The formazan (B1609692) crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

TNF-α Inhibition Assay (LPS-stimulated Macrophages)

  • Cell Culture: RAW 264.7 macrophages are cultured and seeded in 24-well plates.

  • Compound Pre-treatment: Cells are pre-treated with this compound or a vehicle control for 1 hour.

  • LPS Stimulation: Cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce TNF-α production.

  • Supernatant Collection: The cell culture supernatant is collected.

  • ELISA: The concentration of TNF-α in the supernatant is quantified using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of TNF-α is calculated relative to the LPS-stimulated control.

Hypothetical Signaling Pathway and Workflow Diagrams

In the event that the mechanism of action for this compound was elucidated, diagrams illustrating the affected signaling pathways and experimental workflows would be generated.

G Hypothetical Signaling Pathway for this compound cluster_0 Cellular Response This compound This compound Receptor Receptor This compound->Receptor Kinase A Kinase A Receptor->Kinase A Activates Transcription Factor Transcription Factor Kinase A->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates

Caption: Hypothetical signaling cascade initiated by this compound.

G Experimental Workflow for In Vitro Analysis cluster_1 Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Data Collection Data Collection Incubation->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis

Caption: A generalized workflow for in vitro experiments.

We recommend that researchers interested in "this compound" verify the correct spelling and search for it in specialized chemical and biological databases. Should literature on this compound become available, the framework outlined above can be used to generate a comprehensive guide on the reproducibility of its biological effects.

Comparative study of the epigenetic modifications induced by Nortrilobine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no published studies on a compound named "Nortrilobine" or its effects on epigenetic modifications. Extensive searches have failed to identify any registered drug or research compound with this name, suggesting that "this compound" may be a typographical error, a misnomer for another substance, or a compound not yet described in publicly available scientific databases.

It is highly probable that the intended compound of interest is Nortriptyline , a well-established tricyclic antidepressant. Nortriptyline is used in the treatment of depression and other conditions.[1][2][3][4][5] It functions by increasing the levels of the neurotransmitters norepinephrine (B1679862) and serotonin (B10506) in the brain.[1][3][5]

Given the absence of data on "this compound," this guide cannot provide a comparative analysis, quantitative data, experimental protocols, or visualizations as requested. Researchers, scientists, and drug development professionals interested in the epigenetic impact of antidepressants may consider exploring studies on other compounds within the tricyclic antidepressant class or other classes of antidepressants where such research is more established.

For researchers specifically interested in the potential epigenetic effects of Nortriptyline, novel research would be required. Such studies would likely involve the following experimental workflow:

G cluster_0 Cell Culture/Animal Model cluster_1 Epigenetic Analysis cluster_2 Gene Expression Analysis cluster_3 Data Integration & Interpretation cell_culture Cell Line Treatment (e.g., neuronal cells) dna_methylation DNA Methylation Profiling (e.g., Bisulfite Sequencing) cell_culture->dna_methylation Genomic DNA Extraction histone_modification Histone Modification Analysis (e.g., ChIP-Seq for H3K4me3, H3K27ac) cell_culture->histone_modification Chromatin Extraction rna_seq RNA Sequencing cell_culture->rna_seq RNA Extraction animal_model Animal Model Treatment (e.g., rodent model of depression) animal_model->dna_methylation Tissue Collection & Genomic DNA Extraction animal_model->histone_modification Tissue Collection & Chromatin Extraction animal_model->rna_seq Tissue Collection & RNA Extraction bioinformatics Bioinformatic Analysis dna_methylation->bioinformatics histone_modification->bioinformatics qpcr RT-qPCR Validation rna_seq->qpcr Target Gene Validation rna_seq->bioinformatics pathway Pathway Enrichment Analysis bioinformatics->pathway

Caption: Hypothetical workflow for studying Nortriptyline's epigenetic effects.

Further investigation into the correct name of the compound of interest is recommended. Should "this compound" be a novel or proprietary compound, accessing internal or unpublished data would be necessary to perform the requested comparative analysis.

References

Benchmarking the Potency of Natural Alkaloids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cytotoxic potency of prominent natural alkaloids. This report provides a comparative analysis of tetrandrine (B1684364), fangchinoline (B191232), berbamine (B205283), and dauricine (B190908), supported by experimental data and methodologies. While the primary focus was to benchmark nortrilobine, a comprehensive search of available scientific literature did not yield specific quantitative potency data (such as IC50 values) for this compound. Therefore, this guide focuses on a comparative analysis of other structurally related and well-studied natural alkaloids.

Comparative Potency of Selected Natural Alkaloids

The cytotoxic potency of natural alkaloids is a critical factor in determining their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of tetrandrine, fangchinoline, berbamine, and dauricine against a range of human cancer cell lines, providing a quantitative comparison of their cytotoxic activities.

AlkaloidCancer Cell LineCancer TypeIC50 (µM)
Tetrandrine MDA-MB-231Breast Cancer1.18 ± 0.14[1][2]
PC3Prostate CancerN/A[1]
WM9MelanomaN/A[1]
HELLeukemiaN/A[1]
K562LeukemiaN/A[1]
SUM-149Inflammatory Breast Cancer15.3 ± 4.1[3]
SUM-159Metaplastic Breast Cancer24.3 ± 2.1[3]
Fangchinoline HepG2Hepatocellular Carcinoma~5[4]
PLC/PRF/5Hepatocellular Carcinoma~5[4]
MDA-MB-231Breast CancerN/A[5]
PC3Prostate CancerN/A[5]
WM9Melanoma1.07[5]
HELLeukemiaN/A[6]
K562LeukemiaN/A[5]
A375Melanoma12.41[7]
A875Melanoma16.20[7]
HET-1A (normal)Esophageal Epithelial8.93[8]
EC1Esophageal Squamous Cell Carcinoma3.042[8]
ECA109Esophageal Squamous Cell Carcinoma1.294[8]
Kyse450Esophageal Squamous Cell Carcinoma2.471[8]
Kyse150Esophageal Squamous Cell Carcinoma2.22[8]
Berbamine A549Non-small-cell Lung Cancer8.3 ± 1.3 (at 72h)[9]
PC9Non-small-cell Lung Cancer16.8 ± 0.9 (at 72h)[9]
HCC70Triple Negative Breast Cancer0.19[10]
BT-20Triple Negative Breast Cancer0.23[10]
MDA-MB-468Triple Negative Breast Cancer0.48[10]
MDA-MB-231Triple Negative Breast Cancer16.7[10]
Dauricine A549Lung Adenocarcinoma10.57[11]
Bladder cancer EJ cell strainBladder Cancer3.81-5.15 µg/mL (minimum sensitivity)[12]
Prostate cancer PC-3M cell strainProstate Cancer3.81-5.15 µg/mL (minimum sensitivity)[12]

Experimental Protocols

The determination of IC50 values is crucial for assessing the cytotoxic potency of natural alkaloids. The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to determine cytotoxicity.

MTT Assay Protocol for Determining IC50 Values

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MDA-MB-231, A549, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test alkaloids (e.g., Tetrandrine, Fangchinoline, Berbamine, Dauricine) in dimethyl sulfoxide (B87167) (DMSO).

    • Treat the cells with various concentrations of the alkaloids, typically ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the treated cells for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis and IC50 Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by non-linear regression analysis.

Signaling Pathways and Mechanisms of Action

Natural alkaloids exert their cytotoxic effects by modulating various intracellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. The following diagrams illustrate the key signaling pathways affected by the compared alkaloids.

PI3K/Akt Signaling Pathway Inhibition by Tetrandrine

Tetrandrine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a crucial pathway for cell proliferation, survival, and growth.[1][2][7] Inhibition of this pathway by tetrandrine leads to cell cycle arrest and apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Tetrandrine Tetrandrine Tetrandrine->PI3K Inhibition Tetrandrine->Akt Inhibition

PI3K/Akt Signaling Pathway Inhibition by Tetrandrine
NF-κB Signaling Pathway Inhibition by Fangchinoline and Dauricine

Both fangchinoline and dauricine have been reported to suppress the NF-κB signaling pathway.[8][13] This pathway plays a key role in inflammation, immunity, cell survival, and proliferation. By inhibiting NF-κB, these alkaloids can induce apoptosis in cancer cells.

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Alkaloids Fangchinoline Dauricine Alkaloids->IKK Inhibition Gene Target Gene Expression (Proliferation, Anti-apoptosis) NFkB_nuc->Gene Activation

NF-κB Signaling Pathway Inhibition
MAPK/ERK Signaling Pathway Modulation by Berbamine

Berbamine has been shown to modulate the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival.[14] Depending on the cellular context, berbamine can either inhibit or activate this pathway, leading to its anticancer effects.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_nuc ERK ERK->ERK_nuc Translocation Berbamine Berbamine Berbamine->Raf Modulation Berbamine->MEK Modulation Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK_nuc->Transcription Activation

MAPK/ERK Signaling Pathway Modulation by Berbamine

Experimental Workflow for Alkaloid Cytotoxicity Screening

The following diagram outlines a typical experimental workflow for screening the cytotoxic activity of natural alkaloids and determining their IC50 values.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Select cancer cell lines) start->cell_culture seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 3. Alkaloid Treatment (Dose-response concentrations) seeding->treatment incubation 4. Incubation (24-72 hours) treatment->incubation mt_assay 5. MTT Assay incubation->mt_assay absorbance 6. Absorbance Reading (570 nm) mt_assay->absorbance data_analysis 7. Data Analysis (Calculate % viability) absorbance->data_analysis ic50 8. IC50 Determination (Non-linear regression) data_analysis->ic50 end End ic50->end

Experimental Workflow for Cytotoxicity Screening

References

Validation of Nortriptyline's Therapeutic Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nortriptyline's therapeutic target engagement with alternative medications, supported by experimental data and detailed methodologies.

Nortriptyline (B1679971) is a tricyclic antidepressant primarily utilized in the management of major depressive disorder.[1][2] Its therapeutic applications have expanded to off-label uses, including the treatment of chronic pain conditions such as diabetic neuropathy and postherpetic neuralgia.[2] The clinical efficacy of nortriptyline is intrinsically linked to its interaction with specific molecular targets within the central nervous system.

Primary Therapeutic Targets and Mechanism of Action

The principal mechanism of action for nortriptyline involves the inhibition of the reuptake of two key neurotransmitters: norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT), from the synaptic cleft.[2][3] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), nortriptyline increases the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[3] Nortriptyline exhibits a greater selectivity for the norepinephrine transporter over the serotonin transporter.[4]

Beyond its primary targets, nortriptyline also displays antagonist activity at several other receptors, which contributes to its side-effect profile. These include histamine (B1213489) H1 receptors, muscarinic acetylcholine (B1216132) receptors, and alpha-1 adrenergic receptors.[3] Blockade of these receptors can lead to sedation, dry mouth, constipation, and orthostatic hypotension.[3]

Comparative Binding Affinity

The following table summarizes the binding affinities (Ki, lower values indicate higher affinity) of nortriptyline and two alternative drugs, duloxetine (B1670986) and pregabalin (B1679071), for their respective primary and off-target receptors.

DrugPrimary Target(s)Ki (nM)Off-Target(s)Ki (nM)
Nortriptyline Norepinephrine Transporter (NET)4.37Histamine H1 Receptor1.0
Serotonin Transporter (SERT)18Muscarinic M1 Receptor16
Alpha-1A Adrenergic Receptor26
Duloxetine Serotonin Transporter (SERT)0.8
Norepinephrine Transporter (NET)7.5
Pregabalin α2δ-1 and α2δ-2 subunits of Voltage-Gated Calcium ChannelsHigh Affinity

Data compiled from multiple sources.

Experimental Protocols

Validation of nortriptyline's binding affinity and functional activity at its therapeutic targets is typically achieved through in vitro assays. Below are representative protocols for key experimental methodologies.

Radioligand Binding Assay for SERT and NET

This protocol outlines the general procedure for determining the binding affinity of nortriptyline for the serotonin and norepinephrine transporters using a competitive radioligand binding assay.

1. Materials and Reagents:

  • Cell membranes prepared from cells expressing human SERT or NET.

  • Radioligand (e.g., [3H]-Citalopram for SERT, [3H]-Nisoxetine for NET).

  • Nortriptyline hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • 96-well microplates.

2. Procedure:

  • In a 96-well microplate, add assay buffer, the cell membrane preparation, and varying concentrations of nortriptyline.

  • To determine non-specific binding, add a high concentration of a known SERT or NET inhibitor (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET) to a set of wells.

  • Initiate the binding reaction by adding the radioligand to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the nortriptyline concentration.

  • Determine the IC50 value (the concentration of nortriptyline that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of nortriptyline to inhibit the uptake of serotonin or norepinephrine into cells.

1. Materials and Reagents:

  • Cells expressing human SERT or NET (e.g., HEK293 cells).

  • [3H]-Serotonin or [3H]-Norepinephrine.

  • Nortriptyline hydrochloride.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Wash buffer (e.g., ice-cold PBS).

  • Cell lysis buffer.

  • Scintillation fluid.

  • 24- or 96-well cell culture plates.

2. Procedure:

  • Seed the cells in culture plates and allow them to adhere and grow to a confluent monolayer.

  • On the day of the assay, wash the cells with uptake buffer.

  • Pre-incubate the cells with varying concentrations of nortriptyline or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiate the uptake by adding [3H]-serotonin or [3H]-norepinephrine to the wells.

  • Incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold wash buffer.

  • Lyse the cells with lysis buffer.

  • Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity to determine the amount of neurotransmitter taken up by the cells.

3. Data Analysis:

  • Calculate the percentage of inhibition of neurotransmitter uptake for each concentration of nortriptyline compared to the vehicle control.

  • Plot the percentage of inhibition as a function of the nortriptyline concentration.

  • Determine the IC50 value by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the validation of nortriptyline's therapeutic targets.

Nortriptyline_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicle NE NE NE_Vesicle->NE Release SERT_Vesicle Serotonin Vesicle SERT 5-HT SERT_Vesicle->SERT Release NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binding NET_Transporter NET NE->NET_Transporter Reuptake SERT_Receptor Serotonin Receptor SERT->SERT_Receptor Binding SERT_Transporter SERT SERT->SERT_Transporter Reuptake Nortriptyline Nortriptyline Nortriptyline->NET_Transporter Inhibits Nortriptyline->SERT_Transporter Inhibits

Caption: Mechanism of action of Nortriptyline.

PI3K_Akt_mTOR_Pathway Oxidative_Stress Oxidative Stress (e.g., from inflammation) PI3K_delta PI3Kδ Oxidative_Stress->PI3K_delta Activates Nortriptyline Nortriptyline Nortriptyline->PI3K_delta Inhibits Akt Akt PI3K_delta->Akt Phosphorylates pAkt pAkt (Active) HDAC2_active HDAC2 (Active) pAkt->HDAC2_active Inactivates HDAC2_inactive HDAC2 (Inactive) Corticosteroid_Sensitivity Corticosteroid Sensitivity HDAC2_active->Corticosteroid_Sensitivity Promotes HDAC2_inactive->Corticosteroid_Sensitivity Reduces

Caption: Nortriptyline's effect on the PI3K/Akt/HDAC2 pathway.[6]

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound (Nortriptyline) - Buffers Start->Prepare_Reagents Incubation Incubate: Membranes + Radioligand + Test Compound Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Washing Wash Filters (Remove non-specifically bound radioligand) Filtration->Washing Counting Scintillation Counting (Quantify bound radioactivity) Washing->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay.

Transporter_Uptake_Assay_Workflow Start Start Cell_Culture Culture Cells Expressing SERT or NET Start->Cell_Culture Pre_incubation Pre-incubate Cells with Test Compound (Nortriptyline) Cell_Culture->Pre_incubation Uptake Add Radiolabeled Neurotransmitter ([3H]-5-HT or [3H]-NE) and Incubate Pre_incubation->Uptake Termination Terminate Uptake and Wash Cells Uptake->Termination Cell_Lysis Lyse Cells Termination->Cell_Lysis Counting Scintillation Counting (Quantify intracellular radioactivity) Cell_Lysis->Counting Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a neurotransmitter uptake assay.

References

Comparative Transcriptomics of Nortrilobine-Treated Cells: An Inferred Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals interested in the potential transcriptomic effects of nortrilobine.

Executive Summary

This compound, a bisbenzylisoquinoline alkaloid, is expected to elicit significant changes in the cellular transcriptome, primarily through the modulation of signaling pathways related to calcium homeostasis and autophagy. This guide outlines the anticipated key transcriptomic alterations in cells treated with this compound compared to a hypothetical alternative, "Compound X," which we will define as a selective autophagy inhibitor for comparative purposes. The primary transcriptomic responses anticipated from this compound involve genes associated with calcium signaling, endoplasmic reticulum (ER) stress, and apoptosis, reflecting a broader mechanism of action than a selective autophagy inhibitor.

Data Presentation: Expected Differentially Expressed Genes (DEGs)

Based on the inferred mechanisms of action, the following tables summarize the classes of genes expected to be differentially expressed in cells treated with this compound versus Compound X (a selective autophagy inhibitor) compared to untreated controls.

Table 1: Expected Upregulated Genes in this compound-Treated Cells

Gene CategoryRepresentative GenesPutative FunctionExpected Fold Change (vs. Control)
Calcium Signaling CALM1, CAMK2A, PPP3CACalmodulin, CaM kinase II, Calcineurin2.5 - 4.0
ER Stress & Unfolded Protein Response (UPR) ATF4, DDIT3 (CHOP), HSPA5 (BiP)Transcription factors, Apoptosis regulator, Chaperone3.0 - 5.0
Apoptosis BAX, CASP3, PMAIP1 (NOXA)Pro-apoptotic Bcl-2 family, Executioner caspase, BH3-only protein2.0 - 3.5
Autophagy SQSTM1/p62, MAP1LC3BAutophagy receptor, Autophagosome marker1.5 - 2.5

Table 2: Expected Downregulated Genes in this compound-Treated Cells

Gene CategoryRepresentative GenesPutative FunctionExpected Fold Change (vs. Control)
Cell Cycle Progression CCND1, CDK4, E2F1G1/S transition, Cyclin-dependent kinase, Transcription factor-2.0 - -3.0
Protein Synthesis RPL genes, EIF4ERibosomal proteins, Eukaryotic translation initiation factor-1.5 - -2.5

Table 3: Comparative Overview of Expected DEGs (this compound vs. Compound X)

Gene PathwayThis compoundCompound X (Selective Autophagy Inhibitor)Rationale for Difference
Calcium Signaling Significantly UpregulatedNo significant changeThis compound's expected effect on calcium channels is a primary differentiator.
ER Stress & UPR Strongly UpregulatedMildly UpregulatedDisruption of calcium homeostasis by this compound is expected to induce strong ER stress.
Autophagy Moderately Upregulated (potential blockage)Strongly Upregulated (blockage of flux)Both may lead to accumulation of autophagy markers, but the induction mechanism differs.
Apoptosis Significantly UpregulatedModerately UpregulatedThe combined effect of ER stress and potential autophagy disruption by this compound would likely lead to a stronger apoptotic signal.

Experimental Protocols

This section details a representative methodology for a comparative transcriptomic study of this compound-treated and untreated cells using RNA sequencing (RNA-seq).

Cell Culture and Treatment
  • Cell Line: A human cancer cell line responsive to apoptosis and autophagy modulation (e.g., HeLa, U87-MG).

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing either this compound (e.g., 10 µM), Compound X (e.g., 5 µM), or a vehicle control (e.g., 0.1% DMSO). Cells are incubated for a predetermined time (e.g., 24 hours) to elicit a transcriptomic response.

RNA Extraction and Library Preparation
  • RNA Extraction: Immediately after treatment, cells are washed with PBS and total RNA is extracted using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen), followed by DNase treatment to remove genomic DNA contamination.

  • RNA Quality Control: The integrity and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Samples with high purity (A260/280 ratio ~2.0) and integrity (RIN > 8) are used for library preparation.

  • Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

Sequencing and Bioinformatic Analysis
  • Sequencing: High-throughput sequencing is performed on a platform such as the Illumina NovaSeq.

  • Data Quality Control: Tools like FastQC are used to assess the quality of the raw sequencing reads.

  • Read Alignment: The quality-filtered reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Differential Gene Expression Analysis: Gene expression levels are quantified, and differentially expressed genes between treated and control groups are identified using a package like DESeq2 in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significant.

  • Pathway and Gene Ontology (GO) Analysis: To understand the biological implications of the DEGs, pathway and GO enrichment analyses are performed using tools such as g:Profiler or DAVID.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_prep Sample Preparation cluster_sequencing Sequencing & Analysis cell_culture 1. Cell Seeding treatment 2. Treatment (this compound, Compound X, Vehicle) cell_culture->treatment rna_extraction 3. RNA Extraction treatment->rna_extraction qc1 4. RNA Quality Control rna_extraction->qc1 library_prep 5. Library Preparation qc1->library_prep sequencing 6. Illumina Sequencing library_prep->sequencing qc2 7. Data Quality Control sequencing->qc2 alignment 8. Read Alignment qc2->alignment dge 9. Differential Gene Expression alignment->dge pathway 10. Pathway Analysis dge->pathway

Caption: A flowchart of the RNA-seq experimental workflow.

Inferred this compound Signaling Pathway

Nortrilobine_Signaling cluster_drug Drug Action cluster_cellular_effects Cellular Effects cluster_transcriptional_response Transcriptional Response This compound This compound ca_channel Ca2+ Channels This compound->ca_channel Inhibition autophagy Autophagy This compound->autophagy Modulation er Endoplasmic Reticulum ca_channel->er Ca2+ Disruption er_stress ER Stress / UPR er->er_stress apoptosis Apoptosis autophagy->apoptosis er_stress->apoptosis dge Differential Gene Expression er_stress->dge apoptosis->dge

No Publicly Available Data on the Synergistic Effects of Nortrilobine with Other Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and clinical trial databases, no publicly available studies, experimental data, or established signaling pathways concerning the synergistic effects of Nortrilobine in combination with other drugs were found.

Researchers, scientists, and drug development professionals should be aware that the scientific community has not published any findings on the potential synergistic or antagonistic interactions of this compound. This absence of information prevents the creation of a comparative guide, including data tables, detailed experimental protocols, and signaling pathway diagrams as requested.

Initial searches for "synergistic effects of this compound" and "this compound combination therapy" did not yield any relevant results. Further targeted inquiries for "this compound drug interactions," "this compound combination studies," and "this compound clinical trials" also failed to identify any specific research on this topic.

It is important to distinguish this compound from the similarly named drug, Nortriptyline . While extensive information is available for Nortriptyline, a tricyclic antidepressant, regarding its drug interactions, mechanism of action, and use in clinical trials, this information is not applicable to this compound. The search results consistently provided data for Nortriptyline, highlighting a potential point of confusion. However, no scientific connection or interchangeable relationship between the two compounds could be established from the available information.

Without any foundational research on the combination effects of this compound, it is impossible to:

  • Present quantitative data on its synergistic potential with other therapeutic agents.

  • Detail experimental protocols used to assess such effects.

  • Illustrate the signaling pathways that may be modulated by this compound in combination with other drugs.

Therefore, any assessment of the synergistic effects of this compound remains speculative until primary research is conducted and published in the public domain. Professionals in the field are advised to rely on validated and published data when considering drug combination therapies.

Independent Validation of Nortrilobine: A Comparative Analysis Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential biological activities of Nortrilobine, a dibenzo-p-dioxin (B167043) bisbenzylisoquinoline alkaloid. Due to a lack of published, peer-reviewed experimental data and independent validation for this compound, this document leverages available research on its close structural analogs—Trilobine, Isotrilobine, and Coclaurine—to infer potential mechanisms of action and provide a framework for future validation studies. The information presented herein is intended to be a research tool and not a definitive statement on the biological functions of this compound.

Executive Summary

This compound is a natural product isolated from plants of the Pachygone ovata and Cocculus species. While its specific biological activities have not been extensively studied, preliminary in silico and patent-based research suggests potential roles as a Topoisomerase II inhibitor and a DNA methyltransferase (DNMT) inhibitor . This guide synthesizes the experimental data available for its structural analogs to provide a comparative benchmark for these potential activities.

Comparative Analysis of Bioactive Alkaloids

The following tables summarize the available quantitative data for this compound's structural analogs. It is crucial to note that these values are indicative of the potential activity of this class of compounds and have not been experimentally validated for this compound itself.

Table 1: Comparative Cytotoxicity of Bisbenzylisoquinoline Alkaloids

CompoundCell LineAssayIC50 ValueReference
Trilobine MCF-7/ADRBicinchoninic acid assay> Verapamil[1]
Isotrilobine MCF-7/ADRBicinchoninic acid assayEquipotent to Verapamil[1]
Coclaurine H1299MTT Assay47.4 µM (in combination with Cisplatin)[2]
A549MTT Assay57.3 µM (in combination with Cisplatin)[2]
HCT116-WTMTT Assay~10 µM[3]

Table 2: Potential Enzyme Inhibition Profile

CompoundTarget EnzymeEvidence TypeInhibition DataReference
This compound Topoisomerase IIIn silico dockingNot availableInferred
DNMTPatent claimNot available[4]
Trilobine DNMTPatent claimNot available[4]
Isotrilobine Not specified---
Coclaurine Not specified---

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of its analogs, this compound may exert its effects through the following signaling pathways. These representations are hypothetical for this compound and are based on published data for related compounds.

Potential_Topoisomerase_II_Inhibition_Pathway cluster_nucleus Nucleus DNA_Replication DNA Replication Topoisomerase_II Topoisomerase II Topoisomerase_II->DNA_Replication Relieves torsional stress DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage Inhibition leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces This compound This compound (Hypothesized) This compound->Topoisomerase_II Inhibition Potential_DNMT_Inhibition_Pathway cluster_nucleus_dnmt Nucleus DNMT DNA Methyltransferase DNA_Methylation DNA Methylation DNMT->DNA_Methylation Catalyzes Tumor_Suppressor_Genes Tumor Suppressor Genes DNA_Methylation->Tumor_Suppressor_Genes Causes silencing of Gene_Silencing Gene Silencing Tumor_Suppressor_Genes->Gene_Silencing Leads to Nortrilobine_DNMT This compound (Hypothesized) Nortrilobine_DNMT->DNMT Inhibition Topoisomerase_II_Inhibition_Workflow cluster_workflow Experimental Workflow Start Start: Prepare Assay Components Incubate Incubate Supercoiled DNA with Topoisomerase II and this compound Start->Incubate Electrophoresis Agarose Gel Electrophoresis Incubate->Electrophoresis Visualize Visualize DNA Bands Electrophoresis->Visualize Analyze Analyze Inhibition of DNA Relaxation Visualize->Analyze End End: Determine IC50 Analyze->End

References

Safety Operating Guide

Safe Disposal of Nortrilobine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is intended for informational purposes for research, scientist, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) for Nortrilobine before handling and disposal. All procedures must comply with local, state, and federal regulations.

This compound and its related compounds are pharmacologically active substances that require meticulous handling and disposal procedures to ensure personnel safety and prevent environmental contamination. This document provides a detailed, step-by-step guide for the proper disposal of this compound waste generated in a laboratory setting.

I. Pre-Disposal Preparations and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is crucial to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

Required PPE:

  • Hand Protection: Double-gloving with nitrile gloves is recommended. The inner glove should be tucked under the lab coat cuff, while the outer glove extends over the cuff.[1][2]

  • Eye Protection: Chemical splash goggles or a full-face shield must be worn.[1][3]

  • Respiratory Protection: When handling the solid (powder) form of this compound, a NIOSH-approved N95 respirator or a higher level of protection, such as a powered air-purifying respirator (PAPR), is necessary to prevent inhalation.[1]

  • Protective Clothing: A disposable, fluid-resistant or impermeable gown or lab coat should be worn. Shoe covers are also recommended to prevent contamination of personal clothing and footwear.[1][4]

II. Step-by-Step Disposal Procedures

The proper disposal of this compound involves the careful segregation and containment of different waste streams. Under no circumstances should this chemical be discharged into the sanitary sewer or disposed of in the general trash.[4]

1. Solid this compound Waste:

  • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.[4]

  • Place items lightly contaminated with solid this compound, such as weighing paper, pipette tips, and contaminated gloves, into a dedicated, sealed plastic bag or a labeled container for chemically contaminated solid waste.[4]

2. Liquid this compound Waste:

  • Solutions containing this compound must be collected in a dedicated, leak-proof, and clearly labeled liquid waste container.[4]

  • Do not mix this compound waste with other waste streams, especially incompatible materials. For example, keep organic solvent solutions separate from aqueous solutions.[4]

  • Ensure the waste container is made of a material compatible with the solvent used.[4]

3. Contaminated Labware:

  • Glassware: Triple-rinse contaminated glassware with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste. After rinsing, the glassware can be disposed of as per your laboratory's protocol for clean glass waste.[1]

  • Plasticware: Disposable plasticware contaminated with this compound should be placed in a labeled hazardous waste bag and disposed of as solid hazardous waste.[1]

4. Contaminated PPE:

  • All disposable PPE, including gloves, gowns, and shoe covers, must be disposed of as hazardous waste immediately after use.[1] Place these items in a labeled hazardous waste bag.

5. Empty Containers:

  • Empty containers that once held this compound must be triple-rinsed with an appropriate solvent.[4]

  • The rinsate from this process must be collected and managed as hazardous liquid waste.[4]

  • After triple-rinsing, deface or remove the original label before disposing of the container as non-hazardous waste, or recycling it according to your institution's guidelines.[4]

III. Spill Management

In the event of a this compound spill, follow these procedures:

  • Evacuate all non-essential personnel from the area.[4]

  • Wear the appropriate PPE as described in Section I.

  • For liquid spills, use an inert, non-combustible absorbent material such as diatomite or universal binders to contain the spill.[4]

  • For solid spills, carefully sweep up the material, avoiding dust generation.[4]

  • Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[4]

  • Decontaminate the spill area with a 10% bleach solution or another appropriate deactivating agent, allowing for a contact time of at least 15 minutes.[1] Follow this with a wipe-down using absorbent pads, which should also be disposed of as hazardous waste.[1]

  • Finally, rinse the surface with 70% ethanol (B145695) or distilled water and wipe dry.[1]

IV. Data Presentation: this compound Waste Disposal Plan

The following table summarizes the disposal procedures for different types of this compound waste.

Waste TypeCollection ContainerDisposal Procedure
Solid this compound Labeled, sealed, and puncture-resistant container.Dispose of as hazardous chemical waste in accordance with institutional and local regulations.[1]
Liquid Waste Labeled, sealed, and compatible waste container.Collect all solutions containing this compound. Do not dispose of down the drain. Arrange for chemical waste pickup.[1]
Contaminated Labware (Glass) Designated glass waste container.Triple-rinse with an appropriate solvent; collect rinsate as hazardous waste. Dispose of glass as per lab protocol.[1]
Contaminated Labware (Plastic) Labeled hazardous waste bag.Dispose of as solid hazardous waste.[1]
Contaminated PPE Labeled hazardous waste bag.All disposable PPE must be disposed of as hazardous waste immediately after use.[1]

V. Experimental Protocols: Decontamination Procedure

This protocol outlines the steps for decontaminating surfaces potentially contaminated with this compound.

Materials:

  • 10% bleach solution or other appropriate deactivating agent

  • Absorbent pads

  • 70% ethanol or distilled water

  • Clean paper towels

  • Appropriate PPE

  • Labeled hazardous waste bags

Procedure:

  • Preparation: Ensure all required PPE is worn. Prepare a 10% bleach solution or other suitable deactivating agent.[1]

  • Initial Wipe: Using absorbent pads, wipe down all surfaces where this compound was handled. Place the used pads in a labeled hazardous waste bag.[1]

  • Decontamination: Liberally apply the deactivating solution to all potentially contaminated surfaces. Allow for a contact time of at least 15 minutes.[1]

  • Second Wipe: Wipe the surfaces again with new absorbent pads to remove the deactivating solution. Dispose of these pads as hazardous waste.[1]

  • Final Rinse: Rinse the surfaces with 70% ethanol or distilled water. Wipe dry with clean paper towels.[1]

VI. Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Nortrilobine_Disposal_Workflow cluster_0 This compound Waste Generation cluster_1 Waste Characterization cluster_2 Segregation and Collection cluster_3 Final Disposal start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Collect in Labeled, Puncture-Resistant Container is_solid->solid_waste Yes is_labware Contaminated Labware? is_liquid->is_labware No liquid_waste Collect in Labeled, Leak-Proof Container is_liquid->liquid_waste Yes is_ppe Contaminated PPE? is_labware->is_ppe No glass_waste Triple-Rinse, Collect Rinsate is_labware->glass_waste Glass plastic_waste Collect in Labeled Hazardous Waste Bag is_labware->plastic_waste Plastic ppe_waste Collect in Labeled Hazardous Waste Bag is_ppe->ppe_waste Yes dispose_hw Dispose as Hazardous Waste is_ppe->dispose_hw No solid_waste->dispose_hw liquid_waste->dispose_hw glass_waste->dispose_hw plastic_waste->dispose_hw ppe_waste->dispose_hw

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for Nortrilobine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Nortrilobine (Nortriptyline Hydrochloride) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a pharmacologically active compound and should be handled with care. It is classified as harmful if swallowed and may cause damage to the nervous system.[1] Therefore, appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The inner glove should be tucked under the lab coat cuff, and the outer glove should extend over the cuff.Provides an extra layer of protection against skin contact and allows for the safe removal of the outer glove if contaminated.[2]
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes and face from splashes, aerosols, and airborne particles.[3]
Respiratory Protection A NIOSH-approved N95 respirator or higher is recommended when handling the powdered form to prevent inhalation of fine particles. For spill cleanup, a tight-fitting full-face respirator with HEPA filters may be necessary.[1][2]Prevents inhalation of the compound, which can be harmful.
Protective Clothing A disposable, fluid-resistant or impermeable gown or lab coat. Shoe covers should also be worn.Protects skin and personal clothing from contamination.[3]

Operational Plan for Handling this compound

A systematic workflow is essential for the safe handling of this compound in the laboratory. The following diagram and steps outline the standard operating procedure.

Nortrilobine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep 1. Don Appropriate PPE Area_Prep 2. Prepare a Designated Clean Workspace Weigh 3. Weighing (in a fume hood or ventilated enclosure) Area_Prep->Weigh Dissolve 4. Dissolving and Diluting Decon 5. Decontaminate Workspace Dissolve->Decon Disposal 6. Dispose of Waste Remove_PPE 7. Remove PPE

Caption: Step-by-step workflow for the safe handling of this compound.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol details the preparation of a 100 mM this compound stock solution in DMSO, a common procedure in many research applications.[4]

Materials:

  • This compound Hydrochloride (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Appropriate PPE (see Table 1)

  • Analytical balance

  • Fume hood

  • Sterile conical tubes

  • Micropipettes and sterile tips

Procedure:

  • Preparation: Don all required PPE as specified in Table 1. Work within a certified chemical fume hood.

  • Weighing: Tare a sterile conical tube on the analytical balance. Carefully weigh the desired amount of this compound Hydrochloride powder into the tube.

  • Dissolving: Using a micropipette, add the calculated volume of DMSO to the conical tube to achieve a 100 mM concentration.

  • Mixing: Cap the tube securely and vortex until the this compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, clearly labeled sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability.[5]

  • Decontamination and Disposal: Decontaminate all surfaces and equipment used. Dispose of all contaminated materials as hazardous waste according to the disposal plan outlined below.

Emergency and Disposal Plans

Proper planning for emergencies and waste disposal is crucial to maintain a safe laboratory environment.

Emergency Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[3] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[3] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Spill Management

For minor spills, trained personnel wearing appropriate PPE can proceed with cleanup. For major spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.

Spill_Response_Workflow cluster_assess Assessment cluster_contain Containment cluster_cleanup Cleanup cluster_dispose Disposal Assess 1. Assess the Spill and Alert Others Contain 2. Contain the Spill with Absorbent Material Assess->Contain Cleanup 3. Clean and Decontaminate the Area Contain->Cleanup Dispose 4. Dispose of Contaminated Materials as Hazardous Waste Cleanup->Dispose

Caption: General workflow for responding to a chemical spill.

Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional, local, and national regulations.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal ContainerProcedure
Solid this compound Waste Labeled, sealed, and puncture-resistant container.Collect all solid waste, including contaminated PPE and labware, in a designated hazardous waste container.
Liquid this compound Waste Labeled, sealed, and compatible waste container.Collect all liquid waste, including unused solutions and rinsates, in a designated hazardous waste container.
Contaminated Sharps Designated sharps container.Dispose of all contaminated needles, syringes, and other sharps in a designated sharps container for hazardous waste.

Do not dispose of this compound waste down the drain or in regular trash. Always consult with your institution's EHS department for specific disposal protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.